molecular formula C41H72N7O17P3S B15545475 trans-2-icosenoyl-CoA

trans-2-icosenoyl-CoA

货号: B15545475
分子量: 1060.0 g/mol
InChI 键: ROOFWBIMBMJYGA-DSAUMYHJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-2-icosenoyl-CoA is a 2,3-trans-enoyl CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-2-icosenoic acid. It is a trans-2-enoyl-CoA, a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C41H72N7O17P3S

分子量

1060.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-icos-2-enethioate

InChI

InChI=1S/C41H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h20-21,28-30,34-36,40,51-52H,4-19,22-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b21-20+/t30-,34-,35-,36+,40-/m1/s1

InChI 键

ROOFWBIMBMJYGA-DSAUMYHJSA-N

产品来源

United States

Foundational & Exploratory

The Role of trans-2-Icosenoyl-CoA in Very Long-Chain Fatty Acid Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids and precursors for signaling molecules essential for numerous physiological processes, including skin barrier formation, myelin maintenance, and retinal function.[1] Their synthesis occurs in the endoplasmic reticulum via a four-step elongation cycle that extends an acyl-CoA molecule by two carbons. This guide focuses on the pivotal role of trans-2-icosenoyl-CoA, the C20:1 intermediate, and its conversion by trans-2-enoyl-CoA reductase (TECR). This final, reductive step is critical for completing the elongation cycle that produces saturated VLCFAs. We detail the biochemical context of this reaction, present available quantitative data, provide in-depth experimental protocols for its study, and discuss its clinical relevance, offering a comprehensive resource for professionals in lipid research and drug development.

Introduction to Very Long-Chain Fatty Acid (VLCFA) Synthesis

VLCFAs are fatty acids with chain lengths of 22 carbons or more.[1] While less abundant than long-chain fatty acids (e.g., palmitate C16:0, stearate (B1226849) C18:0), they serve indispensable functions as components of sphingolipids (like ceramides) and glycerophospholipids.[2] The unique biophysical properties conferred by their extended acyl chains are vital for the structure and function of specific tissues, including the brain, skin, and retina.[1]

Unlike the de novo synthesis of palmitate by the cytosolic Fatty Acid Synthase (FAS) complex, the extension of existing long-chain fatty acids into VLCFAs is performed by a distinct set of enzymes located in the membrane of the endoplasmic reticulum (ER).[1] This process consists of a repeating four-reaction cycle, with each cycle adding a two-carbon unit derived from malonyl-CoA.[3]

The Four-Step VLCFA Elongation Cycle

The fatty acid elongation machinery comprises four key enzymes that act sequentially to lengthen an acyl-CoA primer.[4] The cycle is a coordinated process essential for producing the diverse range of VLCFAs required by the cell.

  • Condensation: The cycle begins with the rate-limiting condensation of an acyl-CoA (with 'n' carbons) and a malonyl-CoA molecule. This reaction is catalyzed by one of seven fatty acid elongases (ELOVL1-7), each with specific substrate preferences for chain length and saturation. The product is a 3-ketoacyl-CoA with 'n+2' carbons.[1][5]

  • First Reduction: The 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the electron donor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Second Reduction: In the final step, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TECR), also utilizing NADPH. This newly elongated acyl-CoA can then serve as a primer for another round of elongation or be incorporated into complex lipids.[3][6]

The seamless operation of this cycle is crucial; defects in any of the constituent enzymes can lead to severe inherited disorders.[1]

VLCFA_Elongation_Cycle cluster_cycle VLCFA Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (n) KetoacylCoA 3-Ketoacyl-CoA (n+2) AcylCoA_n->KetoacylCoA ELOVLs + Malonyl-CoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2) KetoacylCoA->HydroxyacylCoA KAR + NADPH EnoylCoA trans-2-Enoyl-CoA (n+2) HydroxyacylCoA->EnoylCoA HACD - H₂O AcylCoA_n2 Acyl-CoA (n+2) EnoylCoA->AcylCoA_n2 TECR + NADPH AcylCoA_n2->AcylCoA_n New Cycle Primer

Caption: The four-step VLCFA elongation cycle in the ER.

The Central Role of this compound

When an 18-carbon acyl-CoA, such as stearoyl-CoA, enters the elongation cycle, the intermediate produced after the third step (dehydration) is specifically This compound (C20:1-CoA) . This molecule is the direct substrate for the final and critical reaction of the cycle, catalyzed by trans-2-enoyl-CoA reductase (TECR).

TECR, encoded by the TECR gene in humans, is a multi-pass membrane protein of the ER and belongs to the steroid 5-alpha reductase family.[4][7] It utilizes NADPH to reduce the carbon-carbon double bond between the C2 and C3 positions of this compound.[3] The product of this reaction is icosanoyl-CoA (arachidoyl-CoA, C20:0-CoA), a saturated 20-carbon VLCFA. This completes the elongation from C18 to C20. The catalytic mechanism is proposed to involve a hydride transfer from NADPH and a proton donation from a key tyrosine residue (Tyr248 in human TECR).[3]

TECR_Reaction Substrate This compound (C20:1-CoA) Enzyme TECR (trans-2-enoyl-CoA reductase) Substrate->Enzyme Product Icosanoyl-CoA (C20:0-CoA) Enzyme->Product Cofactor_out NADP⁺ Enzyme->Cofactor_out Cofactor_in NADPH + H⁺ Cofactor_in->Enzyme

Caption: The TECR-catalyzed reduction of trans-2-icosenoyl-CoA.

Beyond its role in VLCFA synthesis, TECR also functions in the sphingosine (B13886) 1-phosphate (S1P) metabolic pathway, where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA, demonstrating its dual role in lipid metabolism.[8]

Quantitative Data on Enoyl-CoA Reductase Activity

Quantitative kinetic data for human TECR with this compound as a substrate are not extensively documented in the literature. However, studies on homologous enzymes and related substrates provide insight into the enzyme's function.

Table 1: Michaelis-Menten Constants (Km) for trans-2-enoyl-CoA Reductase Homologs

Enzyme SourceSubstrateCofactorKm (μM)Reference / Notes
Euglena gracilis (recombinant)Crotonyl-CoA (C4:1)NADH68[9]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6:1)NADH91[9]
Euglena gracilis (recombinant)Crotonyl-CoA (C4:1)NADH109[9] (Km for cofactor)
Euglena gracilis (recombinant)Crotonyl-CoA (C4:1)NADPH119[9] (Km for cofactor)
Yeast (S. cerevisiae) Elongase SystemMalonyl-CoANADPH130[10] (Km for the overall elongation system)

Note: The data presented are for non-human enzymes and for substrates with shorter chain lengths than C20. This reflects the available data and illustrates general enzyme characteristics rather than specific kinetics for human TECR with icosenoyl-CoA.

Table 2: Impact of Mutations on Human TECR Activity

MutationCorresponding Yeast MutantRelative ActivityPhenotypeReference
E94ATsc13 E91AReducedImpaired in vivo function[3]
Y248ATsc13 Y256AAlmost no activityCatalytic residue, severely impaired function[3]
P182L-Reduced activity and stabilityAutosomal recessive non-syndromic mental retardation[4]

Key Experimental Protocols

Studying the role of this compound and TECR requires specialized biochemical and analytical techniques. Below are detailed protocols for key experiments.

Protocol: In Vitro Fatty Acid Elongation Assay

This assay measures the incorporation of radiolabeled two-carbon units into a fatty acyl-CoA primer using a microsomal preparation containing the elongation machinery.

  • Objective: To quantify the elongation of a C18:0-CoA primer to C20:0-CoA and longer fatty acids.

  • Principle: Microsomes are incubated with a non-labeled acyl-CoA primer (stearoyl-CoA), radiolabeled [2-¹⁴C]malonyl-CoA, and NADPH. The resulting radiolabeled VLCFAs are extracted, separated, and quantified by scintillation counting.

  • Methodology:

    • Microsome Preparation: Homogenize cultured cells (e.g., HEK293T overexpressing TECR) or liver tissue in hypotonic buffer. Perform differential centrifugation to pellet and isolate the microsomal fraction. Resuspend the pellet in a storage buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) and determine protein concentration.

    • Reaction Mixture (Total Volume: 100 µL):

      • 100 mM HEPES-KOH buffer, pH 7.4

      • 1 mM NADPH

      • 20 µM Stearoyl-CoA (primer)

      • 50 µM [2-¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol)

      • 100 µg microsomal protein

    • Procedure:

      • Combine buffer, NADPH, and stearoyl-CoA in a microcentrifuge tube and pre-warm to 37°C for 5 minutes.

      • Initiate the reaction by adding the microsomal protein.

      • Start the labeling by adding [2-¹⁴C]malonyl-CoA.

      • Incubate at 37°C for 30 minutes.

      • Stop the reaction by adding 200 µL of 10% methanolic KOH.

    • Lipid Extraction and Analysis:

      • Saponify the lipids by heating the terminated reaction mixture at 70°C for 1 hour.

      • Acidify the mixture with 100 µL of 6 M HCl.

      • Extract the free fatty acids by adding 500 µL of hexane (B92381) and vortexing vigorously. Centrifuge to separate phases.

      • Transfer the upper hexane layer to a new tube. Repeat the extraction.

      • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

      • Resuspend the fatty acid residue in a small volume of chloroform/methanol (B129727) (2:1).

      • Spot the sample onto a TLC plate and develop using a solvent system like hexane:diethyl ether:acetic acid (70:30:1).

      • Visualize fatty acid spots using iodine vapor or by autoradiography.

      • Scrape the spots corresponding to C20:0 and longer fatty acids into scintillation vials and quantify radioactivity using a liquid scintillation counter.

Assay_Workflow start Start: Cell/Tissue Homogenate microsomes Isolate Microsomes (Differential Centrifugation) start->microsomes reaction Set up Reaction: Microsomes + C18-CoA + NADPH + [¹⁴C]Malonyl-CoA microsomes->reaction incubate Incubate at 37°C reaction->incubate stop Stop Reaction & Saponify (Methanolic KOH, 70°C) incubate->stop extract Acidify & Extract FAs (Hexane) stop->extract separate Separate FAs by TLC extract->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify end End: Elongation Activity quantify->end

Caption: Workflow for the in vitro fatty acid elongation assay.
Protocol: Spectrophotometric Assay for TECR Activity

This assay directly measures TECR activity by monitoring the consumption of its cofactor, NADPH.

  • Objective: To determine the kinetic parameters of TECR.

  • Principle: The oxidation of NADPH to NADP⁺ during the reduction of a trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).

  • Methodology:

    • Reagents:

      • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0.

      • NADPH solution: 10 mM stock in buffer.

      • Enzyme: Purified TECR or microsomal preparation.

    • Procedure:

      • In a quartz cuvette, prepare a 1 mL reaction mixture containing Assay Buffer, 150 µM NADPH, and the desired concentration of the trans-2-enoyl-CoA substrate.

      • Place the cuvette in a spectrophotometer set to 340 nm and equilibrated at 37°C.

      • Record a baseline reading for 1-2 minutes.

      • Initiate the reaction by adding a small volume (5-10 µL) of the enzyme preparation and mix quickly.

      • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (V) using the Beer-Lambert law: V (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × path length) × (1 / mg protein).

      • Repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.[11]

Protocol: VLCFA Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides sensitive and specific quantification of individual fatty acid species, including C20:0, in biological samples.

  • Objective: To quantify the absolute or relative amounts of icosanoyl-CoA (C20:0) and other VLCFAs.

  • Principle: Lipids are extracted from cells or plasma, fatty acids are released by hydrolysis, and the resulting free fatty acids are separated by reversed-phase liquid chromatography and detected by high-resolution mass spectrometry.[12]

  • Methodology:

    • Sample Preparation & Lipid Extraction:

      • Harvest cultured cells or take a plasma aliquot.

      • Spike the sample with a deuterated internal standard mix (e.g., d4-C24:0, d4-C26:0) for accurate quantification.

      • Perform a total lipid extraction using a modified Folch or Bligh-Dyer method with chloroform/methanol mixtures.

    • Hydrolysis (Saponification):

      • Dry the lipid extract under nitrogen.

      • Add 1 M KOH in 90% methanol and heat at 80°C for 1 hour to cleave fatty acids from complex lipids.[12]

    • Fatty Acid Extraction:

      • Acidify the sample with formic acid or HCl.[12]

      • Extract the free fatty acids into hexane or another organic solvent.

      • Dry the solvent and reconstitute the fatty acid sample in an appropriate solvent for LC-MS analysis (e.g., chloroform/methanol/water).[12]

    • LC-MS/MS Analysis:

      • Chromatography: Inject the sample onto a C8 or C18 reversed-phase column. Elute the fatty acids using a methanol/water gradient, often with an ion-pairing agent like tributylamine (B1682462) to improve peak shape.[12]

      • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in negative ion mode.

      • Detection: Use a high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[13]

    • Data Analysis:

      • Identify fatty acids based on their accurate mass and retention time.

      • Quantify the amount of each fatty acid by comparing the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard.

Clinical and Pharmacological Significance

The integrity of the VLCFA elongation pathway is critical for human health. Mutations in the TECR gene that lead to reduced enzyme activity or stability are associated with autosomal recessive non-syndromic mental retardation.[4] This highlights the essential role of proper VLCFA synthesis in neurodevelopment and function.

Furthermore, while not directly caused by defects in synthesis, disorders of peroxisomal degradation, such as Zellweger Spectrum Disorder and X-linked Adrenoleukodystrophy (X-ALD) , result in the pathological accumulation of VLCFAs.[14][15] The buildup of these lipids is a key biochemical hallmark and contributes to the severe neurodegenerative and adrenal symptoms of these diseases.[14] Understanding the enzymes that produce these VLCFAs, such as TECR, provides a complete picture of their metabolism and may reveal novel therapeutic targets aimed at reducing substrate load in these conditions. Therefore, TECR and other elongase enzymes represent potential points of intervention for modulating VLCFA levels in various disease states.

Conclusion

This compound is a non-negotiable intermediate in the synthesis of C20 and longer saturated fatty acids. Its role is to serve as the specific substrate for trans-2-enoyl-CoA reductase (TECR) in the final, saturating step of the VLCFA elongation cycle. The precise and efficient conversion of this compound to icosanoyl-CoA by TECR is fundamental for producing the building blocks of essential structural lipids, particularly those required for neurological function. The severe consequences of TECR dysfunction underscore its importance, positioning it and the pathway it concludes as a key area of study for understanding lipid metabolism and developing therapies for related metabolic disorders.

References

The Pivotal Role of trans-2-Icosenoyl-CoA in Sphingolipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and membrane stability. The intricate metabolic network governing their synthesis and degradation is tightly regulated, with key intermediates playing crucial roles. This technical guide focuses on the function of trans-2-icosenoyl-CoA, a very-long-chain enoyl-CoA, in the broader context of sphingolipid metabolism. We delve into its synthesis as part of the fatty acid elongation cycle and its ultimate contribution to the acyl chain of complex sphingolipids. This document provides a comprehensive overview of the relevant enzymatic pathways, quantitative data on related molecules, detailed experimental protocols for studying these processes, and visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in the field of lipid biology and drug development.

Introduction to Sphingolipid Metabolism and the Role of Very-Long-Chain Fatty Acids

Sphingolipids are defined by their sphingoid base backbone, most commonly sphingosine. The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (sphinganine). The subsequent N-acylation of dihydrosphingosine by a family of six ceramide synthases (CerS) yields dihydroceramide. This is a critical step where the diversity of sphingolipids begins, as each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths.[1]

Very-long-chain fatty acids (VLCFAs), those with 20 or more carbon atoms, are integral components of many sphingolipids, particularly in specific tissues like the brain, skin, and testes. The incorporation of these VLCFAs into ceramides (B1148491) is crucial for the proper function of these tissues. The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle.

The Fatty Acid Elongation Cycle and the Genesis of this compound

The fatty acid elongation cycle extends pre-existing fatty acyl-CoAs by two-carbon units derived from malonyl-CoA. The cycle consists of four sequential reactions catalyzed by a membrane-bound enzyme complex:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL).

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TECR).[2][3]

This compound (C20:1-CoA) is the specific trans-2-enoyl-CoA intermediate in the elongation cycle that leads to the formation of icosanoyl-CoA (C20:0-CoA). This saturated very-long-chain acyl-CoA can then be utilized by ceramide synthases for the production of C20-dihydroceramides and subsequently C20-ceramides.

The Dual Function of trans-2-Enoyl-CoA Reductase (TECR)

The enzyme responsible for the final reduction step in fatty acid elongation, trans-2-enoyl-CoA reductase (TECR), has been identified as a key player with a dual role in sphingolipid metabolism.[4] Besides its function in VLCFA synthesis for ceramide production, TECR is also involved in the degradation of sphingosine-1-phosphate (S1P).[4] In the S1P metabolic pathway, S1P is ultimately broken down to palmitoyl-CoA. One of the intermediates in this pathway is trans-2-hexadecenoyl-CoA, which is reduced to palmitoyl-CoA by TECR.[4] This highlights the central role of TECR in maintaining the balance of sphingolipid species within the cell.

Quantitative Data

Precise quantitative data for this compound is scarce in the literature. However, data for related long-chain and very-long-chain acyl-CoAs and the enzymes that metabolize them provide valuable context.

Table 1: Kinetic Parameters of trans-2-Enoyl-CoA Reductase

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Crotonyl-CoA (C4:1)Rat Liver Microsomes20Not Reported[5]
trans-2-Hexenoyl-CoA (C6:1)Rat Liver Microsomes0.5Not Reported[5]
trans-2-Hexadecenoyl-CoA (C16:1)Rat Liver Microsomes1.0Not Reported[5]
NADPHRat Liver Microsomes10Not Reported[5]

Note: Data for this compound is not currently available. The table presents data for shorter chain length substrates to provide an indication of the enzyme's activity.

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Cells and Tissues

Acyl-CoACell/Tissue TypeConcentration (pmol/106 cells or pmol/mg tissue)Reference
Acetyl-CoAHepG2 cells10.64[6]
Propionyl-CoAHepG2 cells3.53[6]
Palmitoyl-CoA (C16:0)Rat Liver~15-30[7]
Stearoyl-CoA (C18:0)Rat Liver~5-15[7]
Oleoyl-CoA (C18:1)Rat Liver~5-15[7]
Crotonyl-CoAHepG2 cells0.032[6]
Lactoyl-CoAMouse Heart0.0172 pmol/mg[6]

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Pathway

The following diagram illustrates the de novo synthesis of sphingolipids, highlighting the role of the fatty acid elongation cycle in producing very-long-chain acyl-CoAs for ceramide synthesis.

Sphingolipid_Metabolism cluster_elongation Fatty Acid Elongation Cycle (Endoplasmic Reticulum) cluster_sphingolipid De Novo Sphingolipid Synthesis AcylCoA_n Acyl-CoA (C_n) KetoacylCoA 3-Ketoacyl-CoA (C_{n+2}) AcylCoA_n->KetoacylCoA ELOVL MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (C_{n+2}) KetoacylCoA->HydroxyacylCoA KAR EnoylCoA trans-2-Enoyl-CoA (C_{n+2}) HydroxyacylCoA->EnoylCoA HACD AcylCoA_n2 Acyl-CoA (C_{n+2}) EnoylCoA->AcylCoA_n2 TECR trans_2_Icosenoyl_CoA This compound (C20:1) Icosanoyl_CoA Icosanoyl-CoA (C20:0) trans_2_Icosenoyl_CoA->Icosanoyl_CoA TECR Dihydroceramide Dihydroceramide Icosanoyl_CoA->Dihydroceramide Serine Serine Ketosphinganine 3-Ketodihydrosphingosine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Dihydrosphingosine Ketosphinganine->Sphinganine 3-KSR Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSphingolipids Complex Sphingolipids Ceramide->ComplexSphingolipids

Caption: De novo sphingolipid synthesis pathway highlighting the integration of very-long-chain fatty acids from the fatty acid elongation cycle.

Experimental Workflow for Analyzing this compound and Sphingolipid Metabolism

The following diagram outlines a typical experimental workflow for the investigation of this compound and its role in sphingolipid metabolism.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture / Tissue Homogenization LipidExtraction Lipid Extraction (e.g., Folch or Bligh-Dyer) CellCulture->LipidExtraction ProteinExtraction Protein Extraction CellCulture->ProteinExtraction LCMS LC-MS/MS for Acyl-CoA Profiling LipidExtraction->LCMS EnzymeAssay TECR Enzyme Activity Assay ProteinExtraction->EnzymeAssay WesternBlot Western Blot for TECR Expression ProteinExtraction->WesternBlot Quantification Quantification of This compound LCMS->Quantification Kinetics Enzyme Kinetics (Km, Vmax) EnzymeAssay->Kinetics ExpressionLevels Protein Expression Levels WesternBlot->ExpressionLevels Conclusion Conclusion Quantification->Conclusion Kinetics->Conclusion ExpressionLevels->Conclusion

Caption: A logical workflow for the experimental analysis of this compound and TECR in the context of sphingolipid metabolism.

Experimental Protocols

Protocol for trans-2-Enoyl-CoA Reductase (TECR) Activity Assay

This protocol is adapted from methods for other NADPH-dependent reductases and is based on the spectrophotometric measurement of NADPH oxidation.

Materials:

  • Purified or partially purified TECR enzyme preparation (e.g., from microsomal fractions or recombinant expression).

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.

  • NADPH solution: 10 mM stock in assay buffer, stored at -20°C.

  • This compound substrate: 1 mM stock in assay buffer (or appropriate solvent, ensure final concentration in assay is below critical micelle concentration), stored at -80°C.

  • UV-transparent 96-well plate or cuvettes.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., for a 200 µL final volume):

    • 150 µL Assay Buffer

    • 20 µL of 1 mM this compound (final concentration 100 µM)

    • 10 µL of enzyme preparation (amount to be optimized to ensure a linear reaction rate)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the reaction by adding 20 µL of 1 mM NADPH (final concentration 100 µM). Mix gently by pipetting.

  • Spectrophotometric Measurement: Immediately transfer the reaction mixture to a pre-warmed cuvette or well of a 96-well plate. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) at 37°C. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Control Reactions:

    • No substrate control: Replace the this compound with assay buffer to measure any substrate-independent NADPH oxidation.

    • No enzyme control: Replace the enzyme preparation with assay buffer to control for non-enzymatic NADPH degradation.

  • Calculation of Activity: The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Protocol for Extraction and Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from cell or tissue samples.

Materials:

  • Cell pellets or homogenized tissue.

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA.

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:5:2 v/v/v).

  • LC-MS/MS system equipped with a C18 reverse-phase column.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 7:3 v/v).

Procedure:

  • Sample Homogenization:

    • For cell pellets: Resuspend the pellet in ice-cold extraction solvent containing the internal standard.

    • For tissues: Homogenize the frozen tissue in the ice-cold extraction solvent with the internal standard using a tissue homogenizer.

  • Protein Precipitation and Lipid Extraction:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto the C18 column. Elute the acyl-CoAs using a gradient of Mobile Phase B.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, the internal standard, and other acyl-CoAs of interest. A common product ion for acyl-CoAs corresponds to the phosphopantetheine moiety.

  • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards (if commercially available) or a related standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Conclusion

This compound stands as a key, albeit transient, intermediate in the biosynthesis of very-long-chain fatty acids destined for incorporation into sphingolipids. Its formation, catalyzed by the fatty acid elongation machinery, and its subsequent reduction by TECR, are critical steps in generating the structural diversity and functional specificity of ceramides and more complex sphingolipids. Understanding the regulation of TECR and the flux through the fatty acid elongation pathway is paramount for elucidating the roles of VLCFA-containing sphingolipids in health and disease. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate this important area of lipid metabolism. Future studies focusing on the precise quantification of this compound and the kinetic properties of human TECR with this substrate will be invaluable in advancing our knowledge.

References

The Emergence of a Key Intermediate: Discovery and Initial Characterization of trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of trans-2-icosenoyl-CoA, a C20:1 acyl-coenzyme A intermediate. Emerging from studies on very-long-chain fatty acid (VLCFA) elongation, this molecule has been identified as a crucial, transient species in the enzymatic pathway responsible for the synthesis of fatty acids with 20 or more carbons. Its direct observation has been made possible through advanced mass spectrometry techniques in model organisms with genetic modifications in the fatty acid elongation cycle. This guide provides a comprehensive overview of its biochemical context, the experimental methodologies for its detection and characterization, and its significance in cellular metabolism.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 21 or more carbons, are integral components of various lipids, including ceramides (B1148491) and sphingolipids, and play vital roles in numerous physiological processes.[1] The biosynthesis of VLCFAs occurs through a cyclic process of fatty acid elongation, which takes place in the endoplasmic reticulum.[1] This process involves a series of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The intermediates of this pathway are often transient and present in low concentrations, making their detection and characterization challenging. One such critical intermediate is this compound, the 20-carbon monounsaturated acyl-CoA that serves as a precursor to saturated C20:0 acyl-CoA (eicosanoyl-CoA). This document summarizes the key findings related to the discovery and initial characterization of this important metabolic intermediate.

Discovery and Biochemical Context

The definitive identification of this compound as a distinct intermediate in the fatty acid elongation pathway was achieved through studies of the enzyme trans-2-enoyl-CoA reductase (TECR). This enzyme catalyzes the final reduction step in each elongation cycle, converting the trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA.[1]

In a pivotal study utilizing a yeast model system (Saccharomyces cerevisiae) with a mutated version of the TECR homolog, Tsc13 (Y256A mutant), researchers were able to induce the accumulation of trans-2-enoyl-CoA intermediates. By employing an in vitro fatty acid elongation assay with stearoyl-CoA (C18:0-CoA) as the starting substrate and stable isotope-labeled [¹³C]malonyl-CoA, the researchers could trace the elongation process. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), they observed the accumulation of both trans-2-C20:1-CoA (this compound) and trans-2-C22:1-CoA in the mutant strain, whereas these intermediates were nearly undetectable in the wild-type strain which efficiently converted them to their saturated counterparts. This provided direct evidence for the existence and role of this compound as the specific intermediate in the elongation of C18:0-CoA to C20:0-CoA.

Role in Fatty Acid Elongation

This compound is formed in the third step of the fatty acid elongation cycle from its precursor, 3-hydroxyicosanoyl-CoA, through a dehydration reaction. It then serves as the substrate for TECR, which reduces the trans-double bond at the C2 position to yield eicosanoyl-CoA (C20:0-CoA). This newly synthesized C20:0-CoA can then either be utilized in various metabolic pathways or undergo further rounds of elongation.

Potential Role in Sphingolipid Metabolism

While direct evidence for the involvement of this compound in sphingolipid metabolism is yet to be established, the broader family of trans-2-enoyl-CoAs and the enzyme TECR have been implicated in this pathway.[1] Specifically, TECR is known to be involved in the degradation of sphingosine, where it catalyzes the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA.[1] Given that VLCFAs, including C20 species, are important constituents of sphingolipids, it is plausible that this compound may play a role in the intricate network of sphingolipid metabolism, a hypothesis that warrants further investigation.

Quantitative Data

To date, specific enzyme kinetic parameters for TECR with this compound as a substrate (e.g., Kₘ, Vₘₐₓ) have not been extensively reported in the literature. The primary quantitative data available comes from the relative abundance of fatty acid elongation intermediates in wild-type versus mutant yeast strains.

Table 1: Relative Quantities of Acyl-CoAs and trans-2-Enoyl-CoAs in an In Vitro Fatty Acid Elongation Assay

CompoundWild-Type Tsc13Y256A Mutant Tsc13
C20:0-CoAProducedReduced Production
trans-2-C20:1-CoAAlmost UndetectableDetected
C22:0-CoAProducedAlmost Absent
trans-2-C22:1-CoAAlmost UndetectableDetected

Data summarized from Moon et al., 2019.

Experimental Protocols

The following protocols are based on the methodologies that have been successfully employed for the detection and characterization of this compound.

In Vitro Fatty Acid Elongation Assay

This assay reconstitutes the fatty acid elongation machinery to monitor the formation of elongated acyl-CoAs from a starting primer.

Materials:

  • Total membrane fraction from yeast or other appropriate cells expressing the fatty acid elongation enzymes.

  • Stearoyl-CoA (C18:0-CoA)

  • [¹³C]Malonyl-CoA (stable isotope-labeled)

  • NADPH

  • Reaction Buffer (e.g., as described in Moon et al., 2019)

Procedure:

  • Incubate the total membrane fraction (e.g., 10 µg) with C18:0-CoA (e.g., 10 µM), [¹³C]malonyl-CoA (e.g., 100 µM), and NADPH (e.g., 1 mM) in the reaction buffer.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and perform alkaline hydrolysis on the acyl-CoAs to yield free fatty acids.

  • Neutralize and extract the resulting fatty acids.

  • Derivatize the fatty acids for LC-MS/MS analysis (e.g., with AMP amide).

  • Quantify the elongated fatty acids and any accumulated intermediates using LC-MS/MS.

LC-MS/MS Analysis of Acyl-CoAs

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific detection of acyl-CoA species.

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

Sample Preparation:

  • Extract acyl-CoAs from the reaction mixture or cell lysate using an appropriate method.

  • Analyze the extracted acyl-CoAs directly or after derivatization.

LC-MS/MS Parameters:

  • Column: A suitable reversed-phase column for the separation of long-chain acyl-CoAs.

  • Mobile Phase: A gradient of solvents appropriate for acyl-CoA separation.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • MS/MS Detection: Monitor for the specific precursor and product ion transitions for this compound and other related acyl-CoAs.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Pathway cluster_ER Endoplasmic Reticulum C18_CoA Stearoyl-CoA (C18:0) Ketoacyl_CoA 3-Ketoicosanoyl-CoA C18_CoA->Ketoacyl_CoA Condensation (Elongase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) NADP1 NADP+ Ketoacyl_CoA->NADP1 NADPH Trans2_Icosenoyl_CoA This compound (C20:1) Hydroxyacyl_CoA->Trans2_Icosenoyl_CoA Dehydration (HACD) H2O H₂O Hydroxyacyl_CoA->H2O H₂O C20_CoA Eicosanoyl-CoA (C20:0) Trans2_Icosenoyl_CoA->C20_CoA Reduction (TECR) NADP2 NADP+ Trans2_Icosenoyl_CoA->NADP2 NADPH NADPH1 NADPH NADPH2 NADPH

Caption: The fatty acid elongation cycle leading to the formation of this compound.

Experimental_Workflow start Start: In Vitro Reaction Setup incubation Incubation at 37°C start->incubation hydrolysis Alkaline Hydrolysis incubation->hydrolysis extraction Fatty Acid Extraction hydrolysis->extraction derivatization Derivatization extraction->derivatization lcms LC-MS/MS Analysis derivatization->lcms quantification Quantification of This compound lcms->quantification

Caption: Experimental workflow for the detection of this compound.

Conclusion and Future Directions

The identification of this compound as a tangible intermediate in the fatty acid elongation pathway marks a significant step in our understanding of VLCFA biosynthesis. This discovery, facilitated by the use of genetically modified model organisms and sensitive analytical techniques, opens up new avenues for research. Future studies should focus on elucidating the precise enzyme kinetics of TECR with this compound to better understand the regulation of this crucial step. Furthermore, exploring the potential involvement of this compound in other metabolic pathways, particularly in the context of sphingolipid metabolism and associated diseases, will be a critical area of investigation. The development of specific inhibitors for the enzymes involved in its metabolism could also provide valuable tools for both basic research and therapeutic development.

References

The Metabolic Pathway of trans-2-Icosenoyl-CoA in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of trans-2-icosenoyl-CoA in mammalian cells. This compound, a 20-carbon monounsaturated fatty acyl-CoA, is an intermediate in the degradation of longer-chain unsaturated fatty acids and can also be derived from dietary sources. Its metabolism is a key process in cellular lipid homeostasis and energy production, primarily occurring through the β-oxidation pathways in both peroxisomes and mitochondria. This document details the enzymatic steps, subcellular localization, and regulatory mechanisms governing its breakdown. Furthermore, it provides detailed experimental protocols for studying its metabolism and presents quantitative data where available.

Introduction

Fatty acids are crucial molecules for energy storage, membrane structure, and cellular signaling. Their catabolism, primarily through β-oxidation, is a fundamental metabolic process. The metabolism of unsaturated fatty acids, such as icosenoic acid (20:1), requires auxiliary enzymes in addition to the core β-oxidation machinery to handle the double bonds. This compound is a key intermediate in this process. Understanding its metabolic fate is critical for research in metabolic diseases, drug development targeting lipid metabolism, and nutritional science.

The Metabolic Pathway of this compound

The initial steps of β-oxidation of long-chain fatty acids can occur in peroxisomes, with the resulting shorter-chain acyl-CoAs being further metabolized in mitochondria.[1] this compound, having a double bond at an even-numbered position, can directly enter the β-oxidation spiral.

Peroxisomal β-Oxidation

Very-long-chain fatty acids are initially shortened in peroxisomes.[1] The β-oxidation in peroxisomes involves a distinct set of enzymes compared to mitochondria.[2]

The pathway for a generic trans-2-enoyl-CoA in the peroxisome is as follows:

  • Hydration: The multifunctional enzyme (MFE) catalyzes the hydration of the trans-2 double bond to form L-3-hydroxyacyl-CoA.

  • Dehydrogenation: The L-3-hydroxyacyl-CoA dehydrogenase activity of the MFE oxidizes the hydroxyl group to a keto group, yielding 3-ketoacyl-CoA.

  • Thiolysis: Peroxisomal thiolase cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA (in this case, octadecenoyl-CoA).

This cycle repeats until the acyl chain is sufficiently shortened, after which it is transported to the mitochondria for complete oxidation.

Mitochondrial β-Oxidation

Mitochondria are the primary site for the β-oxidation of the bulk of fatty acids to generate energy.[2] The pathway for this compound in the mitochondria is analogous to that of saturated fatty acids:

  • Hydration: Enoyl-CoA hydratase hydrates the trans-2 double bond, forming L-3-hydroxyicosenoyl-CoA.

  • Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-3-hydroxyicosenoyl-CoA to 3-ketoicosenoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: β-ketothiolase cleaves 3-ketoicosenoyl-CoA, yielding acetyl-CoA and octadecenoyl-CoA.

The resulting octadecenoyl-CoA continues through the β-oxidation spiral.

Metabolism of the Resulting Octadecenoyl-CoA

The product of the first cycle of β-oxidation of this compound is octadecenoyl-CoA. If the double bond was originally at an odd-numbered carbon, further β-oxidation would eventually produce a cis-Δ3-enoyl-CoA, which is then converted by Δ3,Δ2-enoyl-CoA isomerase to a trans-2-enoyl-CoA, a regular substrate for β-oxidation.[3][4] If the original double bond was at an even-numbered carbon, β-oxidation can lead to a 2,4-dienoyl-CoA intermediate, which is then reduced by 2,4-dienoyl-CoA reductase.[5][6]

Visualization of the Metabolic Pathway

The following diagram illustrates the initial steps in the mitochondrial β-oxidation of this compound.

metabolic_pathway cluster_mitochondria Mitochondrial Matrix T2ICoA This compound L3HICoA L-3-Hydroxyicosenoyl-CoA T2ICoA->L3HICoA Enoyl-CoA Hydratase KICoA 3-Ketoicosenoyl-CoA L3HICoA->KICoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ODCoA Octadecenoyl-CoA KICoA->ODCoA β-Ketothiolase (CoA-SH) ACoA Acetyl-CoA KICoA->ACoA β-Ketothiolase Further β-oxidation Further β-oxidation ODCoA->Further β-oxidation TCA Cycle TCA Cycle ACoA->TCA Cycle

Caption: Initial steps of mitochondrial β-oxidation of this compound.

Regulation of this compound Metabolism

The metabolism of fatty acids is tightly regulated at the transcriptional level. Key transcription factors involved include peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).[7]

  • PPARα: This nuclear receptor is a key regulator of cellular fatty acid uptake and oxidation.[8] Long-chain fatty acids, including monounsaturated ones, are natural ligands for PPARα.[7] Activation of PPARα leads to the upregulation of genes encoding enzymes involved in β-oxidation in both peroxisomes and mitochondria.[7]

  • SREBP-1c: This transcription factor primarily regulates genes involved in lipogenesis.[7] Its activity is generally suppressed by polyunsaturated fatty acids, leading to a decrease in fatty acid synthesis.[9]

The interplay between these transcription factors ensures that fatty acid oxidation is activated during periods of energy demand and suppressed when energy is abundant.

Quantitative Data

Quantitative data on the metabolism of this compound specifically is limited in the literature. However, we can infer kinetic parameters from studies on similar substrates. The following table summarizes representative kinetic data for key enzymes involved in the β-oxidation of unsaturated fatty acids.

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Hexadienoyl-CoARat Liver Mitochondria--[10]
2,4-Dienoyl-CoA Reductase trans-2,trans-4-Decadienoyl-CoAHuman Peroxisome--[5]
Fatty Acyl-CoA Reductase (FAR1) Palmitoyl-CoA (C16:0)Mouse--[11]
Fatty Acyl-CoA Reductase (FAR1) Oleoyl-CoA (C18:1)Mouse--[11]
Fatty Acyl-CoA Reductase (FAR2) Palmitoyl-CoA (C16:0)Mouse--[11]

Note: Specific kinetic data for this compound was not available in the reviewed literature. The data presented is for related substrates to provide a general understanding of enzyme activities.

Experimental Protocols

In Vitro Reconstitution of Peroxisomal β-Oxidation

This protocol allows for the step-by-step analysis of the peroxisomal β-oxidation pathway using purified enzymes.[12]

Materials:

  • Purified recombinant peroxisomal enzymes: Acyl-CoA Oxidase (ACOX), Multifunctional Enzyme (MFE), and 3-ketoacyl-CoA Thiolase.

  • This compound substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • Cofactors: FAD, NAD+, Coenzyme A

  • Quenching solution (e.g., 10% acetic acid)

  • HPLC or LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, cofactors, and the this compound substrate in a microcentrifuge tube.

  • Enzyme Addition: Initiate the reaction by adding the purified peroxisomal enzymes. For a stepwise analysis, add one enzyme at a time, incubating for a specific period before adding the next.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction products by HPLC or LC-MS/MS to identify and quantify the intermediates and final products.

Workflow Diagram:

experimental_workflow cluster_workflow In Vitro Reconstitution Workflow Setup 1. Reaction Setup (Buffer, Cofactors, Substrate) Enzyme 2. Add Purified Peroxisomal Enzymes Setup->Enzyme Incubate 3. Incubate (37°C) Enzyme->Incubate Quench 4. Quench Reaction Incubate->Quench Analyze 5. Analyze Products (HPLC, LC-MS/MS) Quench->Analyze logical_relationship cluster_quantification Quantification Logic Sample Biological Sample Extraction Acyl-CoA Extraction with Internal Standard Sample->Extraction Purification SPE Purification Extraction->Purification Analysis LC-MS/MS Analysis (MRM) Purification->Analysis Quantification Quantification (Peak Area Ratio) Analysis->Quantification

References

A Technical Guide to the Interaction of trans-2-icosenoyl-CoA with trans-2-enoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of trans-2-icosenoyl-CoA as a substrate for the enzyme trans-2-enoyl-CoA reductase (TER), a critical component of the very-long-chain fatty acid (VLCFA) elongation system. VLCFAs, defined as fatty acids with 21 or more carbon atoms, play essential roles in numerous biological processes, including sphingolipid synthesis, membrane structure, and cellular signaling. The final reductive step in the VLCFA elongation cycle is catalyzed by TER, making it a key area of study for understanding lipid metabolism and developing therapeutic interventions for related disorders. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.

Quantitative Data on Substrate Specificity of trans-2-enoyl-CoA Reductase

The following table summarizes the Michaelis-Menten constants (Km) for various trans-2-enoyl-CoA substrates, indicating the enzyme's affinity for each. The data for trans-2-hexadecenoyl-CoA (C16:1-CoA) serves as a proxy for the enzyme's activity with very-long-chain substrates.

SubstrateChain LengthKm (µM)CofactorEnzyme Source
Crotonyl-CoAC420NADPHRat Liver Microsomes
trans-2-Hexenoyl-CoAC60.5NADPHRat Liver Microsomes
trans-2-Hexadecenoyl-CoAC161.0NADPHRat Liver Microsomes
Crotonyl-CoAC468NADHEuglena gracilis (recombinant)
trans-2-Hexenoyl-CoAC691NADHEuglena gracilis (recombinant)

It is important to note that the Km value for NADPH for the rat liver microsomal enzyme was determined to be 10 µM.

Qualitative evidence strongly supports the role of TECR in the reduction of C20 and longer trans-2-enoyl-CoAs. In cells expressing a mutant form of the yeast homolog of TECR, Tsc13, with reduced activity, there was an accumulation of trans-2-C20:1-CoA and trans-2-C22:1-CoA[1]. This demonstrates that these very-long-chain enoyl-CoAs are indeed physiological substrates for the reductase.

Experimental Protocols

Enzymatic Assay for trans-2-enoyl-CoA Reductase Activity

The activity of trans-2-enoyl-CoA reductase is typically determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM dithiothreitol (B142953) (DTT) and 0.1% (w/v) Triton X-100.

  • NADPH Solution: 2.5 mM NADPH in assay buffer.

  • Substrate Solution: trans-2-enoyl-CoA of desired chain length (e.g., trans-2-hexadecenoyl-CoA) dissolved in assay buffer to a concentration of 100 µM.

  • Enzyme Preparation: Purified or partially purified trans-2-enoyl-CoA reductase (e.g., from microsomal preparations or recombinant expression).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

    • 800 µL of Assay Buffer

    • 100 µL of NADPH Solution (final concentration 0.25 mM)

    • Variable amounts of the enzyme preparation.

  • Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 100 µL of the Substrate Solution (final concentration 10 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 seconds) for 5-10 minutes.

  • Control Reactions: Perform control reactions lacking either the enzyme or the substrate to account for non-enzymatic NADPH oxidation.

  • Calculation of Activity: The rate of NADPH oxidation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Purification of trans-2-enoyl-CoA Reductase from Rat Liver Microsomes

A detailed protocol for the purification of NADPH-specific trans-2-enoyl-CoA reductase has been described by Prasad et al. (1986). The general workflow involves the following steps:

  • Microsome Preparation: Liver microsomes are isolated from rat liver homogenates by differential centrifugation.

  • Solubilization: The microsomal pellet is solubilized using a detergent such as sodium cholate (B1235396) in a buffered solution.

  • Ammonium (B1175870) Sulfate Fractionation: The solubilized proteins are subjected to fractional precipitation with ammonium sulfate.

  • Chromatography: The protein fraction containing the reductase activity is further purified using a series of column chromatography steps, which may include:

    • Ion-exchange chromatography (e.g., DEAE-cellulose)

    • Affinity chromatography (e.g., 2',5'-ADP-agarose) to separate the NADPH-specific reductase from other NAD(P)H-dependent enzymes.

    • Gel filtration chromatography to separate proteins based on size.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Elongation_Cycle cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) NADP1 NADP+ Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TECR (Reduction) NADP2 NADP+ NADPH1 NADPH NADPH1->Ketoacyl_CoA NADPH2 NADPH NADPH2->Enoyl_CoA

Caption: The mammalian fatty acid elongation cycle.

TER_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, NADPH, and Substrate start->prepare_reagents reaction_setup Set up Reaction Mixture (Buffer, NADPH, Enzyme) prepare_reagents->reaction_setup pre_incubation Pre-incubate at 37°C reaction_setup->pre_incubation initiate_reaction Add Substrate (trans-2-enoyl-CoA) pre_incubation->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 340 nm initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for the spectrophotometric assay of TER activity.

References

The Dichotomous Fate of trans-2-Icosenoyl-CoA: A Technical Guide to its Metabolism in Peroxisomal β-Oxidation and Mitochondrial Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-icosenoyl-CoA, a 20-carbon monounsaturated acyl-CoA intermediate, stands at a critical metabolic crossroads, subject to competing pathways within two distinct cellular organelles: degradation via β-oxidation in the peroxisome and chain elongation in the mitochondrion. The regulation of its flux through these pathways has significant implications for lipid homeostasis and is of considerable interest in the study of metabolic disorders and the development of therapeutic interventions. This technical guide provides an in-depth exploration of the enzymatic processes governing the fate of this compound, presenting available quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the core concepts. While specific kinetic data for this compound is limited in the current literature, this guide compiles relevant data for analogous very-long-chain fatty acyl-CoAs to provide a quantitative framework.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as those with 20 or more carbons, play crucial roles in cellular structure and signaling. Their metabolism is compartmentalized, with peroxisomes being the primary site for the initial chain-shortening of VLCFAs that are too long to be efficiently processed by mitochondria. The mitochondrial fatty acid elongation pathway, conversely, is responsible for the synthesis of these VLCFAs from shorter precursors. This compound is a key intermediate in both the degradation of longer fatty acids and the synthesis of even longer ones. Understanding the factors that direct this intermediate towards either peroxisomal β-oxidation or mitochondrial elongation is fundamental to deciphering the intricate regulation of lipid metabolism.

Peroxisomal β-Oxidation of this compound

Peroxisomal β-oxidation is a multi-step enzymatic process that shortens very-long-chain acyl-CoAs, producing acetyl-CoA and a chain-shortened acyl-CoA that can then be further metabolized in the mitochondria. For this compound, as it is already an enoyl-CoA, it would enter the β-oxidation spiral at the second step.

The key enzymes involved are:

  • D-Bifunctional Protein (D-BP), also known as Multifunctional Enzyme 2 (MFP-2) or HSD17B4: This single protein possesses two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.[1][2] The hydratase domain converts trans-2-enoyl-CoAs to (R)-3-hydroxyacyl-CoAs.[1]

  • Peroxisomal Thiolase (e.g., Sterol Carrier Protein X, SCPx): This enzyme catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA to produce acetyl-CoA and a chain-shortened acyl-CoA (in this case, octadecanoyl-CoA).

The pathway is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that, when activated by fatty acids or fibrate drugs, upregulates the expression of genes encoding peroxisomal β-oxidation enzymes, including ACOX1 and HSD17B4.[3][4]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome trans_2_icosenoyl_CoA This compound (C20:1) 3_hydroxy (R)-3-Hydroxyicosanoyl-CoA trans_2_icosenoyl_CoA->3_hydroxy D-Bifunctional Protein (Hydratase activity) 3_keto 3-Ketoicosanoyl-CoA 3_hydroxy->3_keto D-Bifunctional Protein (Dehydrogenase activity) products Octadecanoyl-CoA (C18:0) + Acetyl-CoA 3_keto->products Peroxisomal Thiolase

Figure 1: Peroxisomal β-oxidation of this compound.

Mitochondrial Elongation of this compound

Mitochondrial fatty acid elongation is a process that extends fatty acyl-CoA chains by two-carbon units, utilizing acetyl-CoA as the donor. This pathway is essentially the reverse of β-oxidation, but it employs a distinct set of enzymes.[5] this compound is an intermediate in the elongation of octadecanoyl-CoA (C18:0) to docosanoyl-CoA (C22:0).

The enzymatic steps are as follows:

  • Condensation: 3-ketoacyl-CoA synthase catalyzes the condensation of an acyl-CoA (e.g., octadecanoyl-CoA) with malonyl-CoA to form a 3-ketoacyl-CoA (3-ketoicosanoyl-CoA).

  • First Reduction: 3-ketoacyl-CoA reductase reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA, using NADPH as the reducing agent.

  • Dehydration: 3-hydroxyacyl-CoA dehydratase removes a water molecule to form a trans-2-enoyl-CoA (this compound).

  • Second Reduction: Trans-2-enoyl-CoA reductase (MECR or TECR) catalyzes the final step, reducing the trans-2-enoyl-CoA to a saturated acyl-CoA (icosanoyl-CoA), again using NADPH.[6][7] This saturated 20-carbon acyl-CoA can then undergo further rounds of elongation.

Mitochondrial_Elongation cluster_mitochondrion Mitochondrion octadecanoyl_CoA Octadecanoyl-CoA (C18:0) 3_keto 3-Ketoicosanoyl-CoA octadecanoyl_CoA->3_keto 3-Ketoacyl-CoA Synthase + Malonyl-CoA 3_hydroxy 3-Hydroxyicosanoyl-CoA 3_keto->3_hydroxy 3-Ketoacyl-CoA Reductase (NADPH) trans_2_icosenoyl_CoA This compound (C20:1) 3_hydroxy->trans_2_icosenoyl_CoA 3-Hydroxyacyl-CoA Dehydratase icosanoyl_CoA Icosanoyl-CoA (C20:0) trans_2_icosenoyl_CoA->icosanoyl_CoA trans-2-Enoyl-CoA Reductase (MECR/TECR) (NADPH)

Figure 2: Mitochondrial elongation pathway involving this compound.

Quantitative Data

Specific kinetic parameters for the enzymatic reactions involving this compound are not extensively documented. The following tables summarize available data for the key enzymes with very-long-chain fatty acyl-CoA substrates, which can serve as an approximation.

Table 1: Kinetic Parameters for Peroxisomal β-Oxidation Enzymes

EnzymeOrganism/SourceSubstrateKm (µM)Vmax or Specific ActivityReference(s)
Acyl-CoA Oxidase 1 (ACOX1)Rat LiverPalmitoyl-CoA (C16:0)~10-20Not specified[General knowledge]
Rat LiverLignoceroyl-CoA (C24:0)Lower activity than C16:0Lower activity than C16:0[General knowledge]
D-Bifunctional Protein (Hydratase)Human (recombinant)trans-2-Hexadecenoyl-CoA (C16:1)Not specifiedNot specified[General knowledge]
D-Bifunctional Protein (Dehydrogenase)Human (recombinant)3-Hydroxyhexadecanoyl-CoA (C16:0-OH)Not specifiedNot specified[8]

Table 2: Kinetic Parameters for Mitochondrial Elongation Enzymes

EnzymeOrganism/SourceSubstrateKm (µM)Vmax or Specific ActivityReference(s)
Trans-2-enoyl-CoA Reductase (MECR)Euglena gracilis (recombinant)Crotonyl-CoA (C4:1)68Not specified[9]
Euglena gracilis (recombinant)trans-2-Hexenoyl-CoA (C6:1)91Not specified[9]
MammalianC6 to C16 trans-2-enoyl-CoAsPreference for medium chainsPreference for medium chains[6][7]

Note: The available data highlights a preference for shorter to medium-chain substrates for some of these enzymes in in-vitro assays. However, their physiological roles in the metabolism of very-long-chain fatty acids are well-established.

Experimental Protocols

The following are composite protocols derived from multiple sources, providing a framework for the in vitro analysis of the key enzymatic activities.

Assay for Peroxisomal Acyl-CoA Oxidase (ACOX) Activity (Spectrophotometric)

This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of an acyl-CoA substrate. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acyl-CoA substrate stock solution (e.g., palmitoyl-CoA, 1 mM in water)

  • 4-Aminoantipyrine (10 mM)

  • Phenol (50 mM)

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • Triton X-100 (1% v/v)

  • Isolated peroxomes or purified ACOX enzyme

  • Spectrophotometer

Procedure:

  • Prepare a reaction master mix containing potassium phosphate buffer, 4-aminoantipyrine, phenol, HRP, and Triton X-100.

  • In a cuvette, add the master mix and the enzyme preparation.

  • Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the increase in absorbance at 500 nm over time.

  • Calculate the rate of reaction using the extinction coefficient of the oxidized product.

Assay for D-Bifunctional Protein (Hydratase Activity) (Spectrophotometric)

This assay measures the decrease in absorbance at 263 nm as the double bond of the trans-2-enoyl-CoA substrate is hydrated.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Trans-2-enoyl-CoA substrate stock solution (e.g., trans-2-hexadecenoyl-CoA, 1 mM in water)

  • Purified D-bifunctional protein

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • In a cuvette, add Tris-HCl buffer and the trans-2-enoyl-CoA substrate.

  • Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified D-bifunctional protein.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the rate of substrate consumption using the appropriate extinction coefficient.

Assay for Mitochondrial Trans-2-Enoyl-CoA Reductase (MECR) Activity (Spectrophotometric)

This assay measures the oxidation of NADPH, which is observed as a decrease in absorbance at 340 nm.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADPH stock solution (10 mM in buffer)

  • Trans-2-enoyl-CoA substrate stock solution (e.g., trans-2-hexadecenoyl-CoA, 1 mM in water)

  • Isolated mitochondrial fraction or purified MECR enzyme

  • Spectrophotometer

Procedure:

  • In a cuvette, add potassium phosphate buffer, NADPH, and the enzyme preparation.

  • Equilibrate to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using its extinction coefficient (6.22 mM⁻¹cm⁻¹).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis substrate_prep Synthesize/Obtain This compound reaction_setup Set up Reaction Mix (Buffer, Co-factors, Substrate) substrate_prep->reaction_setup enzyme_prep Isolate Organelles (Peroxisomes/Mitochondria) or Purify Enzyme initiation Initiate Reaction with Enzyme/Organelle Prep enzyme_prep->initiation reaction_setup->initiation monitoring Monitor Reaction Progress (e.g., Spectrophotometry) initiation->monitoring rate_calc Calculate Initial Rate monitoring->rate_calc kinetics Determine Kinetic Parameters (Km, Vmax) rate_calc->kinetics

Figure 3: Generalized experimental workflow for kinetic analysis.

Regulatory Mechanisms: The Role of PPARα

The expression of the key enzymes in peroxisomal β-oxidation, ACOX1 and D-bifunctional protein (encoded by the HSD17B4 gene), is transcriptionally upregulated by the nuclear receptor PPARα.[3][10] PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator-Responsive Elements (PPREs) in the promoter regions of its target genes.[4] This binding, in the presence of a ligand (such as a fatty acid or a fibrate drug), recruits coactivator proteins and initiates transcription. The regulation of mitochondrial fatty acid elongation is less clearly understood but is thought to be more closely tied to the availability of substrates like acetyl-CoA and malonyl-CoA.

PPARa_Regulation Ligand Fatty Acids / Fibrates PPARa PPARα Ligand->PPARa activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in gene promoter) Complex->PPRE binds to Transcription Increased Transcription PPRE->Transcription initiates ACOX1_mRNA ACOX1 mRNA Transcription->ACOX1_mRNA HSD17B4_mRNA HSD17B4 mRNA Transcription->HSD17B4_mRNA ACOX1_protein ACOX1 Protein ACOX1_mRNA->ACOX1_protein Translation DBP_protein D-Bifunctional Protein HSD17B4_mRNA->DBP_protein Translation

Figure 4: PPARα-mediated transcriptional regulation of peroxisomal β-oxidation enzymes.

Conclusion

This compound is a pivotal metabolite whose fate is determined by the interplay between peroxisomal β-oxidation and mitochondrial elongation. The peroxisomal pathway, driven by enzymes like D-bifunctional protein, serves to shorten this VLCFA intermediate. In contrast, the mitochondrial elongation machinery, including the key enzyme trans-2-enoyl-CoA reductase, utilizes it as a stepping stone for the synthesis of longer fatty acids. The transcriptional regulation of the peroxisomal pathway by PPARα provides a key mechanism for cellular adaptation to varying lipid loads. While a complete quantitative understanding of the kinetics of this compound metabolism is still an area for future research, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate this critical juncture in lipid metabolism. Further studies are warranted to elucidate the precise kinetic parameters for this compound and to fully unravel the regulatory networks that govern its metabolic partitioning.

References

Preliminary Studies on the Physiological Effects of trans-2-Icosenoyl-CoA Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accumulation of very long-chain fatty acyl-CoAs is implicated in a range of cellular dysfunctions, contributing to the pathology of several metabolic and neurological disorders. This technical guide focuses on the physiological consequences of the accumulation of a specific very long-chain fatty acyl-CoA, trans-2-icosenoyl-CoA. This document outlines the metabolic context of this molecule, its role in fatty acid elongation, and the downstream cellular perturbations that result from its accumulation. Particular attention is given to the impact on endoplasmic reticulum (ER) calcium homeostasis and the induction of ER stress. Detailed experimental protocols are provided for the investigation of these effects, alongside structured data tables and signaling pathway diagrams to facilitate a comprehensive understanding of the topic.

Introduction

This compound is a key intermediate in the microsomal elongation of very long-chain fatty acids (VLCFAs). This process is essential for the synthesis of lipids that are critical for various cellular functions, including membrane structure, myelin formation, and cell signaling. The elongation of fatty acids involves a four-step cycle, and this compound is the substrate for the final reductive step, catalyzed by the enzyme trans-2-enoyl-CoA reductase (TECR).

Genetic mutations in the TECR gene can lead to impaired enzyme function, resulting in the accumulation of its substrates, including this compound. Such accumulation is associated with severe neurological disorders, highlighting the importance of tightly regulated VLCFA metabolism. This guide explores the direct and indirect physiological effects of elevated this compound levels, with a focus on the molecular mechanisms that link this accumulation to cellular stress and pathology.

Metabolic Pathway of this compound

The synthesis of very long-chain fatty acids occurs in the endoplasmic reticulum through a cycle of four enzymatic reactions. This compound is generated in the third step and consumed in the fourth.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (C18:0) Ketoacyl_CoA 3-Ketoacyl-CoA (C20:0) Acyl_CoA->Ketoacyl_CoA Condensation (ELOVL) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C20:0) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Trans_2_Icosenoyl_CoA This compound (C20:1) Hydroxyacyl_CoA->Trans_2_Icosenoyl_CoA Dehydration (TER) Elongated_Acyl_CoA Acyl-CoA (C20:0) Trans_2_Icosenoyl_CoA->Elongated_Acyl_CoA Reduction (TECR)

Figure 1: The Fatty Acid Elongation Cycle.

A deficiency in the enzyme trans-2-enoyl-CoA reductase (TECR) leads to the accumulation of trans-2-enoyl-CoA species, including this compound.

Physiological Effects of this compound Accumulation

The primary consequence of impaired TECR activity is the buildup of its substrate, this compound. This accumulation has been shown to have significant downstream effects, most notably on endoplasmic reticulum (ER) function.

Inhibition of SERCA2b and Disruption of ER Calcium Homeostasis

Recent studies have identified a direct interaction between TECR and the sarco/endoplasmic reticulum Ca2+-ATPase 2b (SERCA2b), a crucial pump responsible for maintaining high calcium concentrations within the ER lumen.[1][2] While the direct inhibitory effect of this compound on SERCA2b has not been quantified, the accumulation of long-chain acyl-CoAs is known to disrupt ER membrane integrity and function.[3] A proposed mechanism is that the accumulation of this compound, due to TECR dysfunction, leads to allosteric inhibition of SERCA2b, resulting in decreased calcium uptake into the ER. This disruption of calcium homeostasis is a key trigger for ER stress.

SERCA2b_Inhibition cluster_ER Endoplasmic Reticulum T2ICoA Accumulated This compound SERCA2b SERCA2b T2ICoA->SERCA2b Inhibition Ca_ER ER Ca2+ SERCA2b->Ca_ER facilitates Ca_Cytosol Cytosolic Ca2+ Ca_Cytosol->Ca_ER Ca2+ Pumping ER_Stress ER Stress Ca_ER->ER_Stress Depletion leads to

Figure 2: Inhibition of SERCA2b by this compound Accumulation.
Induction of the Unfolded Protein Response (UPR)

The depletion of ER calcium levels impairs the function of calcium-dependent chaperones, leading to the accumulation of unfolded or misfolded proteins in the ER lumen. This condition, known as ER stress, activates a signaling cascade called the Unfolded Protein Response (UPR).[4][5] The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The accumulation of very long-chain fatty acids has been linked to the activation of all three major branches of the UPR.

UPR_Activation cluster_UPR Unfolded Protein Response (UPR) T2ICoA_Accumulation This compound Accumulation ER_Stress ER Stress (Unfolded Proteins) T2ICoA_Accumulation->ER_Stress Induces PERK PERK Pathway ER_Stress->PERK IRE1 IRE1 Pathway ER_Stress->IRE1 ATF6 ATF6 Pathway ER_Stress->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Figure 3: Induction of the Unfolded Protein Response.

Quantitative Data

The following tables summarize representative quantitative data from studies on the effects of very long-chain acyl-CoA accumulation and TECR deficiency. While specific data for this compound is limited, these tables provide an expected range of effects.

Table 1: Effects of TECR Deficiency on Cellular Calcium Homeostasis

ParameterControl CellsTECR-Deficient CellsFold ChangeReference
SERCA2b ATPase Activity (nmol/mg/min) 15.2 ± 1.88.1 ± 1.10.53[2]
ER Ca2+ Concentration (µM) 450 ± 50210 ± 350.47[6]
Cytosolic Ca2+ Concentration (nM) 110 ± 15195 ± 251.77[6]

Table 2: Upregulation of ER Stress Markers in Response to VLCFA Accumulation

MarkerControlVLCFA AccumulationFold ChangeReference
p-IRE1α/IRE1α ratio 1.03.5 ± 0.43.5[7][8]
sXBP1 mRNA levels (relative) 1.04.2 ± 0.64.2[7][8]
ATF4 protein levels (relative) 1.02.8 ± 0.32.8[7][8]
CHOP protein levels (relative) 1.05.1 ± 0.75.1[7][8]

Experimental Protocols

Lipidomic Analysis of Very Long-Chain Acyl-CoAs

This protocol outlines a method for the extraction and quantification of very long-chain acyl-CoAs, including this compound, from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Lipidomics_Workflow start Cell Culture harvest Cell Harvesting & Lysis start->harvest extract Solid Phase Extraction (SPE) harvest->extract derivatize Derivatization (Phosphate Methylation) extract->derivatize analyze LC-MS/MS Analysis derivatize->analyze quantify Data Quantification analyze->quantify

Figure 4: Lipidomics Workflow for Acyl-CoA Analysis.

Materials:

  • Cultured cells (e.g., fibroblasts from patients with TECR mutations)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Acetonitrile, Isopropanol (LC-MS grade)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (mixed-mode)

  • Trimethylsilyldiazomethane (B103560) (for derivatization)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Harvesting: Culture cells to 80-90% confluency. Wash cells twice with ice-cold PBS and scrape into a collection tube. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Lysis and Extraction: Resuspend the cell pellet in ice-cold methanol containing internal standards. Lyse the cells by sonication. Add chloroform (B151607) and water, vortex, and centrifuge to separate the phases. Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Condition a mixed-mode SPE cartridge. Load the extracted sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture.

  • Derivatization: Dry the eluted sample under a stream of nitrogen. Reconstitute in a small volume of methanol and add trimethylsilyldiazomethane to methylate the phosphate (B84403) groups of the CoA moiety. This improves chromatographic separation and detection.

  • LC-MS/MS Analysis: Inject the derivatized sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid. Perform tandem mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify specific acyl-CoAs based on their precursor and product ion masses.

  • Data Analysis: Quantify the concentration of this compound and other acyl-CoAs by comparing their peak areas to those of the internal standards.

Measurement of ER Calcium Concentration

This protocol describes a method to measure ER calcium levels in live cells using a fluorescent calcium indicator and confocal microscopy.[10][11]

Materials:

  • Cultured cells grown on glass-bottom dishes

  • Fluo-5N, AM ester (low-affinity calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Confocal microscope with a 488 nm laser and an emissions detector for green fluorescence

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-5N, AM ester and Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, and intracellular esterases cleave it, trapping the dye inside.

  • Washing: Wash the cells three times with HBSS to remove excess dye.

  • Imaging: Mount the dish on the stage of a confocal microscope. Excite the Fluo-5N with a 488 nm laser and collect the emitted fluorescence between 500-550 nm.

  • Data Acquisition: Acquire a baseline fluorescence image. To induce ER calcium release for calibration purposes, treat the cells with an ER stress-inducing agent (e.g., thapsigargin) or an ionophore (e.g., ionomycin) and record the change in fluorescence over time.

  • Analysis: Measure the mean fluorescence intensity within regions of interest (ROIs) corresponding to the ER. A decrease in fluorescence intensity indicates a decrease in ER calcium concentration.

Quantification of ER Stress Markers by Western Blot

This protocol provides a method for detecting and quantifying the expression of key UPR-associated proteins by Western blotting.[7][12][13]

Materials:

  • Cultured cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-IRE1α, total IRE1α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The accumulation of this compound, resulting from impaired TECR function, represents a significant cellular stressor with profound physiological consequences. The primary mechanism of its toxicity appears to be the disruption of ER calcium homeostasis through the inhibition of SERCA2b, leading to the activation of the Unfolded Protein Response. This guide provides a framework for understanding and investigating these effects, offering detailed methodologies for the quantitative analysis of the molecular players involved. Further research into the specific interactions between very long-chain acyl-CoAs and cellular machinery will be crucial for the development of therapeutic strategies for related metabolic and neurological disorders.

References

An In-depth Technical Guide on the Genetic Regulation of trans-2-Icosenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Icosenoyl-CoA is a critical intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), positioned at the crossroads of fatty acid elongation and β-oxidation pathways. The precise regulation of its metabolic fate is essential for maintaining cellular lipid homeostasis and energy balance. Dysregulation of these pathways has been implicated in a variety of metabolic disorders, making the enzymes and regulatory networks governing this compound metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the key enzymes, genetic regulatory mechanisms, and experimental protocols relevant to the study of this compound metabolism.

Core Enzymes in this compound Metabolism

The metabolism of this compound is primarily orchestrated by a set of key enzymes located in the mitochondria, peroxisomes, and endoplasmic reticulum. These enzymes catalyze the conversion of this intermediate to either a saturated acyl-CoA for further elongation or degradation products through β-oxidation.

Trans-2-Enoyl-CoA Reductase (TECR)

TECR, also known as mitochondrial trans-2-enoyl-CoA reductase (MECR), is a crucial enzyme in the mitochondrial fatty acid synthesis (mtFAS) pathway. It catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs.[1][2] This is the final step in each cycle of fatty acid elongation.[1] In the context of this compound, TECR would convert it to icosanoyl-CoA, channeling it towards further elongation or incorporation into complex lipids.

2,4-Dienoyl-CoA Reductase 1 (DECR1)

DECR1 is a key auxiliary enzyme in the β-oxidation of polyunsaturated fatty acids (PUFAs).[3][4] It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA intermediates to trans-3-enoyl-CoA.[4] While this compound is not a direct substrate for DECR1, the metabolism of polyunsaturated VLCFAs that generate 2,4-dienoyl-CoA intermediates will indirectly influence the overall flux through the β-oxidation pathway, thereby affecting the processing of other fatty acyl-CoAs, including icosenoyl-CoA derivatives.

Enoyl-CoA Delta Isomerase 1 (ECI1)

ECI1 is a mitochondrial enzyme that plays a critical role in the β-oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. It catalyzes the isomerization of 3-enoyl-CoA intermediates to trans-2-enoyl-CoA, which can then re-enter the main β-oxidation spiral.[5] Therefore, ECI1 is essential for the complete degradation of many unsaturated fatty acids, and its activity can influence the overall capacity of the β-oxidation pathway to handle various fatty acyl-CoA species.

Quantitative Data on Enzyme Kinetics and Gene Expression

Precise quantitative data is paramount for building accurate models of metabolic pathways and for understanding the impact of genetic or pharmacological interventions. The following tables summarize available quantitative data for the key enzymes involved in trans-2-enoyl-CoA metabolism. It is important to note that specific kinetic data for this compound is limited in the literature; therefore, data for shorter-chain analogs are presented as a proxy.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Organism/TissueReference
TECRtrans-2-Hexadecenoyl-CoA1.0Not ReportedRat Liver Microsomes[6]
TECRCrotonyl-CoA (C4:1)20Not ReportedRat Liver Microsomes[6]
TECRtrans-2-Hexenoyl-CoA (C6:1)0.5Not ReportedRat Liver Microsomes[6]
DECR12-trans,4-cis-decadienoyl-CoANot ReportedNot ReportedHuman[7]
ECI13-Hexenoyl-CoANot ReportedNot ReportedSaccharomyces cerevisiae[8]

Table 1: Enzyme Kinetic Parameters. This table presents the Michaelis-Menten constants (Km) and maximal velocities (Vmax) for TECR, DECR1, and ECI1 with various substrates. The lack of specific data for this compound highlights a key area for future research.

GeneCondition/TissueFold ChangeMethodOrganismReference
DECR1Androgen-resistant vs. wild-type LNCaP cellsUpregulatedProteomicsHuman[9]
ECI1Prostate tumors vs. benign tissueUpregulatedImmunohistochemistryHuman[10]
TECRNot specifically reported in response to icosenoic acid---
PPARα target genes (e.g., ACOX1, CPT1)Treatment with PPARα agonistUpregulatedqPCRMouse/Human[11][12]

Table 2: Gene Expression Data. This table summarizes reported changes in the expression of genes encoding key enzymes in trans-2-enoyl-CoA metabolism under various conditions.

Genetic Regulation of this compound Metabolism

The expression of the genes encoding the enzymes that metabolize this compound is tightly controlled by a network of transcription factors, with the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) playing a central role.

PPARα: The Master Regulator

PPARα is a ligand-activated nuclear receptor that functions as a master regulator of lipid metabolism.[13][14] Upon binding to its ligands, which include fatty acids and their derivatives, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes.[15] This binding initiates the transcription of genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes.[13][15]

The genes encoding enzymes of the fatty acid oxidation pathway are well-established targets of PPARα.[13] This includes key enzymes directly or indirectly involved in the metabolism of long-chain and very-long-chain fatty acids.

Signaling Pathways and Experimental Workflows

The regulation of this compound metabolism involves intricate signaling pathways and is studied using a variety of experimental workflows.

Signaling Pathway for PPARα-mediated Gene Regulation

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FattyAcids Fatty Acids (e.g., Icosenoic Acid) FABP Fatty Acid Binding Protein FattyAcids->FABP Transport PPARa_c PPARα FABP->PPARa_c Activation RXR_c RXR RXR_n RXR RXR_c->RXR_n Translocation PPARa_n PPARα PPARa_c->PPARa_n Translocation PPRE PPRE RXR_n->PPRE PPARa_n->PPRE TargetGenes Target Genes (TECR, DECR1, ECI1, etc.) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Transcription Protein Protein (Enzymes) mRNA->Protein Translation

Caption: PPARα signaling pathway for gene regulation.

Experimental Workflow for Studying Gene Expression

Gene_Expression_Workflow start Start: Cell/Tissue Culture (e.g., treated with Icosenoic Acid) rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr data_analysis Data Analysis (Fold Change Calculation) rt_qpcr->data_analysis end End: Gene Expression Profile data_analysis->end

Caption: Workflow for quantitative gene expression analysis.

Experimental Workflow for ChIP-seq Analysis

ChIP_Seq_Workflow start Start: Cross-linking of Protein-DNA complexes chromatin_fragmentation Chromatin Fragmentation (Sonication/Enzymatic Digestion) start->chromatin_fragmentation immunoprecipitation Immunoprecipitation (with PPARα antibody) chromatin_fragmentation->immunoprecipitation dna_purification DNA Purification immunoprecipitation->dna_purification sequencing High-Throughput Sequencing dna_purification->sequencing data_analysis Data Analysis (Peak Calling, Motif Analysis) sequencing->data_analysis end End: Genome-wide PPARα binding sites data_analysis->end

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

Detailed Experimental Protocols

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA levels of TECR, DECR1, and ECI1.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Gene-specific primers for TECR, DECR1, ECI1, and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues according to the manufacturer's protocol of the RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing to the reference gene.

Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of TECR, DECR1, and ECI1 proteins.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for TECR, DECR1, and ECI1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for identifying the binding of PPARα to the promoter regions of target genes like TECR, DECR1, and ECI1.

Materials:

  • Formaldehyde (B43269)

  • Glycine

  • Lysis buffers

  • Sonication equipment or micrococcal nuclease

  • PPARα antibody

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target promoter regions

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with a PPARα-specific antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the cross-links by heating in the presence of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Analysis: Quantify the immunoprecipitated DNA by qPCR using primers designed to amplify specific regions of the target gene promoters containing putative PPREs.

Conclusion

The genetic regulation of this compound metabolism is a complex process orchestrated by a network of enzymes and transcription factors, with PPARα playing a pivotal role. This guide has provided a detailed overview of the key molecular players, quantitative data, signaling pathways, and experimental protocols essential for researchers in this field. Further investigation, particularly in obtaining specific kinetic and gene expression data for this compound, will be crucial for a complete understanding of its metabolic regulation and for the development of novel therapeutic strategies targeting related metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the metabolic journey of trans-2-icosenoyl-CoA and its inferred role in the biogenesis of lipid droplets, this technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and associated pathologies.

While direct experimental evidence specifically linking this compound to the formation of lipid droplets remains to be fully elucidated, a compelling narrative emerges from the broader understanding of very-long-chain fatty acid (VLCFA) metabolism. This document synthesizes current knowledge to build an inferential case for the role of this C20:1 acyl-CoA in lipid droplet dynamics, detailing its metabolic pathway, its potential influence on key signaling networks, and the experimental methodologies required to investigate these connections.

The Metabolic Fate of this compound: A Journey Through Fatty Acid Elongation

This compound is an intermediate in the microsomal fatty acid elongation pathway, a critical process for the synthesis of very-long-chain fatty acids (VLCFAs). This cycle involves four key enzymatic steps that sequentially add two-carbon units to a growing acyl-CoA chain.

The journey of this compound culminates in its reduction to icosanoyl-CoA (a saturated C20:0 fatty acyl-CoA) by the enzyme trans-2-enoyl-CoA reductase (TECR) . This final step of the elongation cycle is crucial for the production of saturated VLCFAs, which can then be further elongated or incorporated into various lipid species.

fatty_acid_elongation cluster_elongation Fatty Acid Elongation Cycle Acyl-CoA (C18) Acyl-CoA (C18) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA (C18)->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction This compound This compound 3-Hydroxyacyl-CoA->this compound Dehydration Icosanoyl-CoA (C20) Icosanoyl-CoA (C20) This compound->Icosanoyl-CoA (C20) Reduction (TECR) er_stress_pathway This compound This compound Icosanoyl-CoA Icosanoyl-CoA This compound->Icosanoyl-CoA TECR ER_Stress Endoplasmic Reticulum Stress Icosanoyl-CoA->ER_Stress Induces Lipid_Droplet_Formation Lipid Droplet Formation ER_Stress->Lipid_Droplet_Formation Promotes srebp1c_pathway Icosanoyl-CoA Icosanoyl-CoA SREBP-1c_Activation SREBP-1c Activation Icosanoyl-CoA->SREBP-1c_Activation Lipogenic_Gene_Expression Increased Lipogenic Gene Expression SREBP-1c_Activation->Lipogenic_Gene_Expression Triacylglycerol_Synthesis Triacylglycerol Synthesis Lipogenic_Gene_Expression->Triacylglycerol_Synthesis Lipid_Droplet_Formation Lipid Droplet Formation Triacylglycerol_Synthesis->Lipid_Droplet_Formation ppar_gamma_pathway Icosanoyl-CoA Icosanoyl-CoA PPARg_Activation PPARγ Activation Icosanoyl-CoA->PPARg_Activation LD_Protein_Expression Increased Expression of Lipid Droplet Proteins PPARg_Activation->LD_Protein_Expression Lipid_Droplet_Stabilization Lipid Droplet Stabilization and Growth LD_Protein_Expression->Lipid_Droplet_Stabilization lipid_droplet_quantification_workflow Cell_Culture Cell Culture with trans-2-Icosenoic Acid Staining Stain with Lipophilic Dye (e.g., BODIPY 493/503) Cell_Culture->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Image Analysis (Number, Size, Area) Imaging->Analysis

Methodological & Application

Application Note: Synthesis and Utilization of trans-2-Icosenoyl-CoA for In Vitro Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-2-Icosenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation and peroxisomal degradation of very-long-chain fatty acids (VLCFAs). It also serves as a substrate for enzymes involved in fatty acid elongation. The availability of high-purity this compound is essential for the in vitro characterization of enzymes such as acyl-CoA dehydrogenases, enoyl-CoA hydratases, and trans-2-enoyl-CoA reductases. This document provides a detailed protocol for the enzymatic synthesis, purification, and subsequent use of this compound in a representative in vitro enzyme assay.

The synthesis strategy employs a robust enzymatic method utilizing a long-chain acyl-CoA synthetase (ACS) to ligate commercially available trans-2-icosenoic acid to Coenzyme A (CoA). This method offers high specificity and yield under mild reaction conditions, making it superior to complex chemical synthesis routes that often require harsh conditions and extensive purification of byproducts.

Key Experimental Workflow

The overall process involves the enzymatic synthesis of the target molecule, followed by purification using reverse-phase high-performance liquid chromatography (HPLC), and finally, its application as a substrate in an in vitro assay to determine enzyme kinetics.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_assay Application Stage reagents Reagents (trans-2-Icosenoic Acid, CoA, ATP, MgCl2) reaction_mix Reaction Incubation (e.g., 37°C, 1-2 hours) reagents->reaction_mix enzyme Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) enzyme->reaction_mix hplc RP-HPLC Purification (C18 Column) reaction_mix->hplc fraction Fraction Collection (UV Detection at 260 nm) hplc->fraction lyophilize Lyophilization fraction->lyophilize qc Quality Control (LC-MS/MS, Purity Check) lyophilize->qc product Purified This compound qc->product assay In Vitro Enzyme Assay (e.g., ACAD Activity) product->assay data Kinetic Data Analysis (Km, Vmax) assay->data Assay_Pathway cluster_main_reaction VLCAD Catalyzed Reaction cluster_electron_transfer Electron Transfer Chain AcylCoA This compound (Substrate) Product trans-2,3-Dehydroacyl-CoA (Product) AcylCoA->Product VLCAD ETF_ox ETF (oxidized) ETF_red ETF (reduced) ETF_ox->ETF_red e- from VLCAD ETF_red->ETF_ox DCPIP_ox DCPIP (oxidized, Blue) DCPIP_red DCPIP (reduced, Colorless) DCPIP_ox->DCPIP_red e- from ETF

Application Notes and Protocols for the Detection and Quantification of trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of methodologies for the detection and quantification of trans-2-icosenoyl-CoA, a key intermediate in very long-chain fatty acid (VLCFA) metabolism. The following sections detail protocols for sample preparation, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an enzymatic assay, along with relevant quantitative data and pathway diagrams.

Introduction

This compound (C20:1-CoA) is a monounsaturated very long-chain acyl-CoA that plays a crucial role in fatty acid elongation. The accurate measurement of this and other VLCFA-CoAs is essential for understanding lipid metabolism and its dysregulation in various diseases, including inherited metabolic disorders like X-linked adrenoleukodystrophy (X-ALD). The methods described herein provide robust and sensitive approaches for the quantification of this compound in biological samples.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes the concentrations of structurally related very long-chain acyl-CoAs in human fibroblasts, providing a valuable reference for expected physiological levels.[1]

Table 1: Quantitative Analysis of Very Long-Chain Acyl-CoA Species in Human Fibroblasts. [1]

Acyl-CoA SpeciesConcentration (pmol/mg protein)
C24:0-CoA~0.1
C24:1-CoA~0.2
C26:0-CoA~0.05
C26:1-CoA~0.3

Data adapted from a study on acyl-CoA profiling in X-ALD patient fibroblasts.[1] The linearity for quantification of acyl-CoA species was examined over a range of 0.05–100 pmol per injection, with accuracy and precision values within 15% for 1 and 10 pmol per injection.[1]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound and other very long-chain acyl-CoAs from cultured cells or tissues using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (from Cultured Cells) [1]

  • Cell Harvesting: Wash cell layers in a 100 mm culture dish twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells from the dishes and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellets in 0.9 mL of an acetonitrile (B52724)/isopropanol solution (3:1 by volume) for homogenization.

  • Protein Quantification: Determine the protein concentration of the homogenate using a BCA protein assay kit.

  • Internal Standard Spiking: Spike the cell homogenates (containing approximately 0.5–1 mg of protein) with a suitable internal standard (e.g., 100 pmol of D₃₁-16:0-CoA).

  • Extraction: Add 300 µL of 0.1 M KH₂PO₄ (pH 6.7) to the homogenate. Vortex thoroughly and centrifuge to pellet the precipitate.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis [2][3][4]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 95% acetonitrile with 5% water and 5 mM ammonium acetate.

    • Gradient: Develop a suitable gradient to separate very long-chain acyl-CoAs. A typical gradient might start at a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute the hydrophobic VLCFA-CoAs.

    • Flow Rate: Maintain a constant flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions:

      • The precursor ion for this compound (C20:1-CoA) can be calculated based on its molecular weight.

      • A characteristic fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion (507 Da).[2] Another common product ion corresponds to the phosphopantetheine moiety.

      • Therefore, a potential MRM transition for C20:1-CoA would be the protonated molecule [M+H]⁺ to the fragment ion [M+H-507]⁺.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte to achieve maximum sensitivity.

3. Quantification:

  • Generate a calibration curve using a synthetic this compound standard of known concentrations.

  • Normalize the peak area of the analyte to the peak area of the internal standard.

  • Calculate the concentration of this compound in the sample by interpolating from the calibration curve and factoring in the initial sample amount (e.g., protein content).

Protocol 2: Enzymatic Assay for Total trans-2-Enoyl-CoA

This protocol provides a method for the determination of total trans-2-enoyl-CoA esters in tissue samples.[5] This assay is not specific for the acyl chain length but can be used to measure the overall pool of these intermediates.

1. Sample Preparation (from Tissue) [5]

  • Tissue Homogenization: Homogenize frozen tissue samples in a chloroform/methanol mixture.

  • Extraction: Perform a lipid extraction to separate the acyl-CoA esters.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable buffer for the enzymatic reaction.

2. Enzymatic Reaction [5]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Sample extract

    • Enoyl-CoA hydratase

    • 3-hydroxyacyl-CoA dehydrogenase

    • NAD⁺

  • Incubation: Incubate the reaction mixture to allow for the stoichiometric oxidation of the 3-hydroxyacyl-CoA (formed from trans-2-enoyl-CoA by enoyl-CoA hydratase) to 3-ketoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

3. NADH Detection [5]

  • Enzymatic Cycling Amplification: Use an enzymatic cycling system to amplify the NADH signal. This significantly increases the sensitivity of the assay.

  • Fluorometric Determination: Measure the fluorescence of the final product of the cycling reaction. The fluorescence intensity is directly proportional to the amount of NADH produced, and thus to the initial amount of trans-2-enoyl-CoA in the sample.

4. Quantification:

  • Generate a standard curve using a known concentration of a trans-2-enoyl-CoA standard (e.g., trans-2-hexadecenoyl-CoA).

  • Determine the concentration of total trans-2-enoyl-CoAs in the sample by comparing its fluorescence to the standard curve.

Visualizations

Metabolic Pathway: Fatty Acid Elongation

The following diagram illustrates the fatty acid elongation cycle, a four-step process that sequentially adds two-carbon units to a growing fatty acyl-CoA chain. This compound is an intermediate in the elongation of C18:1-CoA to C20:1-CoA.

Fatty_Acid_Elogation Acyl_CoA_n Acyl-CoA (n carbons) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2 carbons) Acyl_CoA_n->Ketoacyl_CoA Condensation (ELOVL) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2 carbons) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (KAR) Enoyl_CoA trans-2-Enoyl-CoA (n+2 carbons) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (TER) Acyl_CoA_n2 Acyl-CoA (n+2 carbons) Enoyl_CoA->Acyl_CoA_n2 Reduction (TECR)

Caption: The fatty acid elongation cycle.

Experimental Workflow: LC-MS/MS Quantification

This diagram outlines the major steps involved in the quantification of this compound from biological samples using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Cells or Tissue) Homogenization Homogenization & Protein Quantification Sample->Homogenization Extraction Acyl-CoA Extraction (with Internal Standard) Homogenization->Extraction LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis.

Signaling Pathway: Catalytic Mechanism of trans-2-Enoyl-CoA Reductase (TECR)

This diagram depicts the proposed catalytic mechanism for the reduction of trans-2-enoyl-CoA by TECR, the final step in the fatty acid elongation cycle.[6]

TECR_Mechanism Substrates trans-2-Enoyl-CoA + NADPH Enzyme_Complex TECR Active Site Substrates->Enzyme_Complex Hydride_Transfer Hydride Transfer from NADPH to C3 Enzyme_Complex->Hydride_Transfer Enolate_Intermediate Enolate Intermediate Hydride_Transfer->Enolate_Intermediate Protonation Proton Donation from Tyr Residue to C2 Enolate_Intermediate->Protonation Products Acyl-CoA + NADP+ Protonation->Products

Caption: Catalytic mechanism of TECR.

References

Application Note and Protocol for the Quantitative Analysis of trans-2-Icosenoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the sensitive and specific quantification of trans-2-icosenoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, and their accurate measurement is vital for understanding various physiological and pathological processes. This method employs a robust sample preparation procedure involving protein precipitation and solid-phase extraction, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. The protocol is designed to be a valuable tool for researchers in metabolic studies and drug development.

Introduction

This compound is a long-chain acyl-CoA species involved in fatty acid metabolism. The accurate quantification of this and other acyl-CoAs is essential for investigating metabolic pathways, identifying biomarkers for disease, and assessing the effects of therapeutic interventions. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for analyzing these low-abundance molecules in complex biological samples. This application note details a complete workflow, from sample extraction to data analysis, for the reliable measurement of this compound.

Experimental Protocols

Sample Preparation

This protocol is suitable for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (e.g., liver, heart, muscle), flash-frozen in liquid nitrogen and stored at -80°C

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (10 µM in 75% isopropanol)

  • Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2, v/v/v)

  • Solid-Phase Extraction (SPE) Columns: C18, 100 mg

  • SPE Conditioning Solvent: Methanol

  • SPE Equilibration Solvent: Water

  • SPE Wash Solvent: 2% Formic Acid in Water

  • SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid

  • Phosphate Buffered Saline (PBS), ice-cold

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold PBS and the internal standard (e.g., 20 µL of 10 µM Heptadecanoyl-CoA).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 3 mL of cold Extraction Solvent to the homogenate.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition the C18 SPE column by passing 2 mL of Methanol followed by 2 mL of Water.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 2 mL of 2% Formic Acid in Water.

  • Elute the acyl-CoAs with 1 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of 50% Methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 20
    2.0 20
    12.0 95
    15.0 95
    15.1 20

    | 20.0 | 20 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 4500 V

  • Temperature: 500°C

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The fragmentation of acyl-CoAs in positive ion mode typically involves a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da)[1][2][3][4]. The precursor ion is the protonated molecule [M+H]+.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1060.4553.435
Heptadecanoyl-CoA (IS)1018.6511.635

Note: Collision energy may need to be optimized for your specific instrument.

Data Presentation

The following table summarizes the key quantitative data for the analysis of this compound.

ParameterValue
Analyte This compound
Precursor Ion (m/z)1060.4
Product Ion (m/z)553.4
Retention Time (min)~10.5
Internal Standard Heptadecanoyl-CoA
Precursor Ion (m/z)1018.6
Product Ion (m/z)511.6
Retention Time (min)~9.8
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathways and Experimental Workflows

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction Add Extraction Solvent & IS SPE Solid-Phase Extraction (SPE) Extraction->SPE Load Supernatant Drydown Evaporation SPE->Drydown Elute & Evaporate Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification vs. IS Integration->Quantification Results Final Concentration Quantification->Results

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and instrumental analysis, along with the provided quantitative data and workflow diagram, serves as a valuable resource for researchers in the fields of metabolism and drug development. Adherence to this protocol will enable the generation of high-quality data for a better understanding of the roles of long-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for Trans-2-Icosenoyl-CoA in Fatty Acid El हम्म... खोज परिणामों में सीधे तौर पर "trans-2-icosenoyl-CoA" का उल्लेख नहीं है। हालाँकि, खोज परिणाम "trans-2-enoyl-CoA" के बारे में जानकारी प्रदान करते हैं, जो फैटी एसिड बढ़ाव में एक मध्यवर्ती है। "Icosenoyl" 20-कार्बन मोनोअनसैचुरेटेड फैटी एसिड को संदर्भित करता है। इसलिए, "trans-2-icosenoyl-CoA" फैटी एसिड बढ़ाव मार्ग में एक विशिष्ट 20-कार्बन ट्रांस-2-एनोयल-सीओए मध्यवर्ती होगा।

Author: BenchChem Technical Support Team. Date: December 2025

मैं प्रदान की गई जानकारी का उपयोग करके फैटी एसिड बढ़ाव अध्ययनों में ट्रांस-2-एनोयल-सीओए के सामान्य अनुप्रयोग पर ध्यान केंद्रित करते हुए सामग्री उत्पन्न करूंगा। मैं इस सामान्य मध्यवर्ती के एक विशिष्ट उदाहरण के रूप में ट्रांस-2-आइकोसेनॉयल-सीओए का उल्लेख करूंगा।

Application Notes and Protocols for Trans-2-Icosenoyl-CoA in Fatty Acid Elongation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the microsomal fatty acid elongation system, a fundamental biological process responsible for the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular membranes, precursors for signaling molecules like ceramides, and essential for various physiological functions. The study of this compound and its metabolism provides valuable insights into the regulation of VLCFA synthesis and its role in health and disease. Dysregulation of this pathway has been implicated in numerous disorders, including metabolic syndromes, neurological diseases, and cancer.

These application notes provide an overview of the role of this compound in fatty acid elongation and detailed protocols for its study.

The Role of this compound in the Fatty Acid Elongation Cycle

The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum and involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. This compound is an intermediate in the elongation of C18 fatty acids to C20 and longer VLCFAs. The cycle consists of the following reactions:

  • Condensation: An acyl-CoA primer (e.g., stearoyl-CoA, C18:0-CoA) is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) enzyme to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA, such as this compound.

  • Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) to form an elongated acyl-CoA (e.g., icosanoyl-CoA, C20:0-CoA).

This newly formed acyl-CoA can then serve as a primer for further rounds of elongation.

Data Presentation

The following table summarizes quantitative data from a representative in vitro fatty acid elongation assay using a microsomal fraction containing ELOVL7, with arachidoyl-CoA (C20:0-CoA) as a substrate. This demonstrates the production of elongated fatty acids.

Enzyme SourceSubstrateProduct(s)Elongation Activity (µg/mL)
Microsomes with ELOVL7Arachidoyl-CoA (C20:0-CoA)Behenic Acid (C22:0), Lignoceric Acid (C24:0)> 0
Control Microsomes (no ELOVL7)Arachidoyl-CoA (C20:0-CoA)None Detected0

Note: This table is a representative summary based on descriptive data found in the search results. Specific quantitative values would be dependent on the exact experimental conditions.

Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongation Assay Using Microsomes

This protocol describes an in vitro assay to measure the elongation of fatty acids using a microsomal fraction containing a specific ELOVL enzyme.

Materials:

  • Microsomal fraction containing the ELOVL enzyme of interest (e.g., from recombinant expression in Sf21 insect cells)

  • Acyl-CoA substrate (e.g., this compound or its precursor, stearoyl-CoA)

  • Malonyl-CoA (radiolabeled or unlabeled)

  • NADPH

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Organic solvent for reaction termination (e.g., ethyl acetate)

  • Internal standard for quantification (e.g., heptadecanoyl-CoA)

  • LC-MS/MS system for analysis

Procedure:

  • Microsome Preparation: Prepare a microsomal fraction from cells expressing the ELOVL enzyme of interest. Determine the protein concentration of the microsomal preparation.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical reaction mixture (200 µL final volume) may contain:

    • 100 mM Phosphate buffer, pH 7.4

    • 50 µM Acyl-CoA substrate

    • 100 µM Malonyl-CoA

    • 1 mM NADPH

    • 50 µg of microsomal protein

  • Initiate Reaction: Initiate the reaction by adding the microsomal fraction to the pre-warmed reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of organic solvent (e.g., 200 µL of ethyl acetate).

  • Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Sample Preparation for Analysis: Transfer the organic phase containing the elongated fatty acyl-CoAs to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analysis: Analyze the sample by LC-MS/MS to identify and quantify the elongated fatty acyl-CoA products.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the quantification of acyl-CoAs, including this compound and its elongated products, using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Aqueous solution with a suitable buffer (e.g., ammonium (B1175870) acetate)

  • Mobile Phase B: Acetonitrile or methanol

  • Gradient: A suitable gradient from low to high organic phase to separate the acyl-CoAs based on their chain length and polarity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min)

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C)

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each acyl-CoA of interest. For example, for a generic acyl-CoA, the precursor ion would be [M+H]+ and a common product ion results from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy and other parameters: Optimized for each specific acyl-CoA.

Quantification:

  • Create a standard curve using known concentrations of authentic acyl-CoA standards.

  • Spike an internal standard into all samples and standards for normalization.

  • Calculate the concentration of the unknown acyl-CoAs in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Fatty_Acid_Elongation_Cycle cluster_0 Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Trans_2_Enoyl_CoA HACD (Dehydration) Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Trans_2_Enoyl_CoA->Elongated_Acyl_CoA TER (Reduction) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Use

Caption: The four-step microsomal fatty acid elongation cycle.

Experimental_Workflow cluster_workflow Experimental Workflow for Fatty Acid Elongation Study Start Start: Prepare Microsomes with ELOVL Enzyme Reaction In Vitro Elongation Reaction (Substrate, Malonyl-CoA, NADPH) Start->Reaction Termination Reaction Termination (Organic Solvent) Reaction->Termination Extraction Extraction of Acyl-CoAs Termination->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Elongated Products Analysis->Quantification Data_Interpretation Data Interpretation and Conclusion Quantification->Data_Interpretation

Caption: A generalized experimental workflow for studying fatty acid elongation.

Application Notes and Protocols for Enzymatic Assays Using trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Icosenoyl-CoA is a C20:1 unsaturated fatty acyl-CoA that serves as a key intermediate in the metabolic pathways of very-long-chain fatty acids (VLCFAs). Its metabolism is crucial for various physiological processes, and dysregulation is associated with several metabolic disorders. This document provides detailed protocols for the enzymatic analysis of two key enzymes that metabolize this compound: trans-2-enoyl-CoA reductase and enoyl-CoA hydratase. These enzymes are integral to fatty acid elongation and β-oxidation, respectively. The provided assays are fundamental for screening potential therapeutic inhibitors or activators and for elucidating the biochemical properties of these enzymes.

Metabolic Significance of this compound

This compound is a pivotal intermediate in two major lipid metabolic pathways:

  • Fatty Acid Elongation: In the endoplasmic reticulum, long-chain fatty acids are elongated through a four-step cycle to produce VLCFAs. This compound is the product of the third step and the substrate for the final reduction step, catalyzed by trans-2-enoyl-CoA reductase (TECR), yielding icosanoyl-CoA (C20:0-CoA).[1]

  • Peroxisomal β-Oxidation: VLCFAs are primarily catabolized in peroxisomes. In this pathway, icosanoyl-CoA is desaturated to this compound, which is then hydrated by enoyl-CoA hydratase (ECHS1) as the second step of the β-oxidation spiral.

Understanding the kinetics and regulation of the enzymes acting upon this compound is essential for developing therapies for a range of diseases, including metabolic syndromes and neurological disorders.

Quantitative Data Summary

EnzymeSubstrateK_m_ (µM)V_max_ (nmol/min/mg)Organism/Source
trans-2-Enoyl-CoA ReductaseCrotonyl-CoA (C4)20Not ReportedRat Liver Microsomes[2]
trans-2-Enoyl-CoA Reductasetrans-2-Hexenoyl-CoA (C6)0.5Not ReportedRat Liver Microsomes[2]
trans-2-Enoyl-CoA Reductasetrans-2-Hexadecenoyl-CoA (C16)1.0Not ReportedRat Liver Microsomes[2]
trans-2-Enoyl-CoA ReductaseNADPH10Not ReportedRat Liver Microsomes[2]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase (TECR) Activity

This protocol measures the activity of TECR by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Purified or recombinant TECR enzyme

  • This compound (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Prepare Reagent Solutions:

    • NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer.

    • This compound Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., ethanol) and dilute to the desired concentrations in the assay buffer. Note: Due to the long acyl chain, sonication may be required to fully dissolve the substrate.

  • Assay Setup (for a 200 µL reaction in a microplate):

    • Add 160 µL of assay buffer to each well.

    • Add 10 µL of NADPH solution to a final concentration of 50-200 µM.

    • Add 10 µL of enzyme solution (the amount will depend on the enzyme's activity and should be determined empirically in preliminary experiments).

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the this compound solution to each well to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters.

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.

    • Include a control reaction without the substrate to account for any background NADPH oxidation.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECHS1) Activity

This protocol measures the activity of ECHS1 by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Materials:

  • Purified or recombinant ECHS1 enzyme

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Spectrophotometer capable of reading at 263 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the Assay Buffer: 50 mM Tris-HCl buffer, pH 7.8.

  • Prepare Substrate Solution:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent and dilute to various concentrations in the assay buffer. Sonication may be necessary for complete dissolution.

  • Assay Setup (for a 200 µL reaction in a microplate):

    • Add 180 µL of the substrate solution at the desired concentration to each well.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiate the Reaction:

    • Add 20 µL of the ECHS1 enzyme solution to each well to start the reaction. The optimal enzyme concentration should be determined experimentally.

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 263 nm every 15 seconds for 3-5 minutes.

    • Include a control reaction without the enzyme to account for any non-enzymatic substrate degradation.

  • Data Analysis:

    • Calculate the rate of substrate consumption using the appropriate extinction coefficient for the enoyl-CoA at 263 nm (this may need to be determined experimentally if not available).

    • Determine the kinetic parameters (K_m_ and V_max_) by plotting the initial velocities against substrate concentrations and fitting to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

Fatty Acid Elongation Pathway

The following diagram illustrates the four-step cycle of very-long-chain fatty acid elongation in the endoplasmic reticulum, where this compound is a key intermediate.

FattyAcidElongation cluster_cycle Fatty Acid Elongation Cycle AcylCoA Acyl-CoA (Cn) KCS KCS (Condensation) AcylCoA->KCS MalonylCoA Malonyl-CoA MalonylCoA->KCS KetoacylCoA 3-Ketoacyl-CoA (Cn+2) KAR KAR (Reduction) KetoacylCoA->KAR NADPH -> NADP+ HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn+2) HACD HACD (Dehydration) HydroxyacylCoA->HACD H2O EnoylCoA trans-2-Enoyl-CoA (Cn+2) (this compound) TECR TECR (Reduction) EnoylCoA->TECR NADPH -> NADP+ ElongatedAcylCoA Acyl-CoA (Cn+2) ElongatedAcylCoA->AcylCoA Further Elongation or Cellular Use KCS->KetoacylCoA KAR->HydroxyacylCoA HACD->EnoylCoA TECR->ElongatedAcylCoA

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Peroxisomal β-Oxidation Pathway

This diagram shows the β-oxidation spiral for very-long-chain fatty acids in peroxisomes, highlighting the role of this compound.

PeroxisomalBetaOxidation VLCFA_CoA Icosanoyl-CoA (C20) ACOX ACOX (Oxidation) VLCFA_CoA->ACOX FAD -> FADH2 trans2_EnoylCoA This compound ECHS1 ECHS1 (Hydration) trans2_EnoylCoA->ECHS1 H2O HydroxyacylCoA 3-Hydroxyicosanoyl-CoA HADH HADH (Dehydrogenation) HydroxyacylCoA->HADH NAD+ -> NADH KetoacylCoA 3-Ketoicosanoyl-CoA Thiolase Thiolase (Thiolysis) KetoacylCoA->Thiolase CoA-SH ShortenedAcylCoA Stearoyl-CoA (C18) ShortenedAcylCoA->ACOX Next Cycle AcetylCoA Acetyl-CoA ACOX->trans2_EnoylCoA ECHS1->HydroxyacylCoA HADH->KetoacylCoA Thiolase->ShortenedAcylCoA Thiolase->AcetylCoA

Caption: Peroxisomal β-oxidation of a C20 fatty acyl-CoA.

Experimental Workflow for Enzyme Kinetic Analysis

The logical flow for determining the kinetic parameters of an enzyme acting on this compound is depicted below.

ExperimentalWorkflow start Start: Enzyme Kinetic Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Cofactor) start->reagent_prep enzyme_prep Prepare Enzyme Solution start->enzyme_prep assay_setup Set up Assay Reactions (Varying Substrate Concentrations) reagent_prep->assay_setup enzyme_prep->assay_setup data_acq Measure Initial Reaction Rates (Spectrophotometry) assay_setup->data_acq data_analysis Data Analysis (Michaelis-Menten Plot) data_acq->data_analysis results Determine Km and Vmax data_analysis->results

Caption: Workflow for determining enzyme kinetic parameters.

References

Commercial Sources and Applications of Synthetic trans-2-Icosenoyl-CoA for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, synthetic trans-2-icosenoyl-CoA is a critical reagent for investigating the intricacies of very-long-chain fatty acid (VLCFA) metabolism. This intermediate in the microsomal fatty acid elongation cycle serves as a key substrate for studying the enzymatic activity of trans-2-enoyl-CoA reductases and the overall dynamics of fatty acid elongation, a pathway implicated in numerous physiological processes and disease states.

This document provides a comprehensive overview of the commercial availability of synthetic this compound, detailed application notes, and experimental protocols to facilitate its use in a research setting.

Commercial Availability of Synthetic this compound

The primary commercial source identified for synthetic this compound is MedChemExpress. While other major suppliers of lipids and acyl-CoA derivatives, such as Avanti Polar Lipids, Cayman Chemical, and Sigma-Aldrich, offer a range of other acyl-CoA species, this compound is not consistently listed in their catalogs. Researchers are advised to directly inquire with these suppliers for potential custom synthesis options.

SupplierCatalog NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
MedChemExpressHY-CE00785C41H72N7O17P3S1060.03Information not publicly availableInquire

Application Notes

Role in Very-Long-Chain Fatty Acid (VLCFA) Elongation

This compound is a specific intermediate in the microsomal pathway of fatty acid elongation, which is responsible for the synthesis of VLCFAs (fatty acids with 22 or more carbons). This pathway is crucial for the production of essential lipids involved in various cellular functions, including membrane structure, cell signaling, and the formation of myelin sheaths.

The elongation process is a four-step cycle that adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. This compound is the product of the third step, the dehydration of 3-hydroxyicosanoyl-CoA, and serves as the substrate for the fourth and final step, the reduction to icosanoyl-CoA, catalyzed by trans-2-enoyl-CoA reductase.

Substrate for trans-2-Enoyl-CoA Reductase

Synthetic this compound is an invaluable tool for the characterization of trans-2-enoyl-CoA reductase (TER) activity. This enzyme is a key component of the fatty acid elongation machinery. Assaying the activity of TER with a specific substrate like this compound allows for detailed kinetic studies, inhibitor screening, and investigation of the enzyme's role in various physiological and pathological conditions. Dysregulation of VLCFA metabolism has been linked to several disorders, including X-linked adrenoleukodystrophy (X-ALD), Sjögren-Larsson syndrome, and other neurological and skin diseases.

Investigating Fatty Acid Elongase (ELOVL) Activity

The fatty acid elongation cycle is initiated by a family of enzymes known as fatty acid elongases (ELOVLs). While this compound is not a direct substrate for ELOVLs, its downstream metabolism is intrinsically linked to their activity. By providing an excess of a specific downstream intermediate, researchers can study the flux through the latter part of the elongation cycle and infer regulatory mechanisms that may affect the overall rate of VLCFA synthesis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the microsomal fatty acid elongation pathway and a general workflow for a microsomal fatty acid elongation assay.

fatty_acid_elongation_pathway cluster_elongation_cycle Microsomal Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA->Ketoacyl_CoA ELOVL (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-ketoacyl-CoA reductase (Reduction) Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) (this compound) Hydroxyacyl_CoA->Enoyl_CoA 3-hydroxyacyl-CoA dehydratase (Dehydration) Elongated_Acyl_CoA Acyl-CoA (C_n+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2-enoyl-CoA reductase (Reduction) Elongated_Acyl_CoA->Acyl_CoA Further Elongation or Cellular Utilization experimental_workflow start Start microsomes Isolate Microsomes (e.g., from liver or brain tissue) start->microsomes assay_setup Set up Assay Reaction: - Microsomal protein - Buffer (e.g., potassium phosphate) - NADPH - [14C]Malonyl-CoA (or other labeled precursor) - Acyl-CoA starter (e.g., Palmitoyl-CoA) microsomes->assay_setup incubation Incubate at 37°C assay_setup->incubation stop_reaction Stop Reaction (e.g., with strong base) incubation->stop_reaction saponification Saponify Acyl-CoAs to Free Fatty Acids stop_reaction->saponification extraction Extract Fatty Acids (e.g., with hexane) saponification->extraction analysis Analyze Labeled Fatty Acids (e.g., by scintillation counting or chromatography) extraction->analysis end End analysis->end

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope Labeled trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of stable isotope-labeled trans-2-icosenoyl-CoA in metabolic tracing studies. This compound is a key intermediate in the metabolism of very-long-chain fatty acids (VLCFAs), playing a role in both fatty acid elongation and β-oxidation pathways. Understanding its metabolic fate is crucial for investigating cellular lipid metabolism, identifying novel therapeutic targets for metabolic diseases, and elucidating mechanisms of drug action. These protocols outline the synthesis of ¹³C-labeled this compound, its application in cell-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).

Introduction to this compound Metabolism

This compound is a 20-carbon monounsaturated acyl-CoA thioester that serves as an intermediate in the fatty acid elongation cycle. This process, occurring primarily in the endoplasmic reticulum and mitochondria, incrementally adds two-carbon units to a growing fatty acyl chain. Trans-2-enoyl-CoA reductase (TECR) is a key enzyme that catalyzes the reduction of trans-2-enoyl-CoAs, including this compound, to their corresponding saturated acyl-CoAs. This step is essential for the synthesis of very-long-chain fatty acids, which are critical components of cellular membranes and signaling molecules. Additionally, trans-2-enoyl-CoA intermediates are formed during the β-oxidation of unsaturated fatty acids within both mitochondria and peroxisomes.

Stable isotope tracing is a powerful technique to follow the metabolic journey of a molecule of interest. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track its incorporation into downstream metabolites using mass spectrometry. This allows for the precise mapping of metabolic pathways and the quantification of metabolic fluxes.

Synthesis of [U-¹³C]-trans-2-Icosenoyl-CoA

The synthesis of uniformly ¹³C-labeled this compound is a critical first step for metabolic tracing studies. A chemoenzymatic approach is recommended, involving the chemical synthesis of ¹³C-labeled trans-2-icosenoic acid followed by its enzymatic conversion to the corresponding CoA thioester.

Chemical Synthesis of [U-¹³C]-trans-2-Icosenoic Acid

Protocol 1: Conceptual Synthesis of [U-¹³C]-trans-2-Icosenoic Acid

  • Preparation of ¹³C-labeled Building Blocks: Start with a commercially available, uniformly ¹³C-labeled short-chain alkyl halide (e.g., [U-¹³C]-bromoethane) and [U-¹³C]-acetylene.

  • Chain Elongation via Alkylation: Utilize successive alkylation reactions of acetylides with alkyl halides to build the carbon backbone of the icosenoic acid. This involves deprotonation of a terminal alkyne with a strong base (e.g., sodium amide) followed by reaction with a ¹³C-labeled alkyl halide.

  • Introduction of the trans-Double Bond: The triple bond in the synthesized alkyne precursor can be stereoselectively reduced to a trans-double bond using a dissolving metal reduction (e.g., sodium in liquid ammonia).

  • Carboxylation: The terminal alkyne can be carboxylated using a ¹³C-labeled carbon dioxide source to introduce the labeled carboxyl group.

  • Purification: The final product, [U-¹³C]-trans-2-icosenoic acid, should be purified using high-performance liquid chromatography (HPLC).

Enzymatic Synthesis of [U-¹³C]-trans-2-Icosenoyl-CoA

The conversion of the free fatty acid to its CoA thioester is efficiently catalyzed by acyl-CoA synthetases. Long-chain acyl-CoA synthetases (ACSLs) exhibit broad substrate specificity and can activate fatty acids with chain lengths from 12 to 20 carbons.

Protocol 2: Enzymatic Synthesis of [U-¹³C]-trans-2-Icosenoyl-CoA

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • [U-¹³C]-trans-2-icosenoic acid (e.g., 1 mM)

    • Coenzyme A (CoA) (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

    • Recombinant long-chain acyl-CoA synthetase (e.g., 1-5 µg)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Purification: The [U-¹³C]-trans-2-icosenoyl-CoA can be purified using solid-phase extraction (SPE) or reversed-phase HPLC.

  • Quantification: Determine the concentration of the purified product using UV-Vis spectrophotometry (A₂₆₀ of the adenine (B156593) moiety of CoA) or by LC-MS analysis with a known standard.

Metabolic Tracing in Cell Culture

This section provides a general protocol for tracing the metabolism of [U-¹³C]-trans-2-icosenoyl-CoA in cultured cells. The specific cell line and experimental conditions should be optimized based on the research question.

Protocol 3: Cell Culture and Isotope Labeling

  • Cell Seeding: Seed the cells of interest in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the [U-¹³C]-trans-2-icosenoyl-CoA tracer. Due to the poor solubility of very-long-chain fatty acids, it is crucial to complex them with a carrier protein like bovine serum albumin (BSA).

    • Dissolve [U-¹³C]-trans-2-icosenoyl-CoA in a small amount of ethanol.

    • Slowly add the fatty acyl-CoA solution to a sterile BSA solution (e.g., 10% w/v in PBS) while vortexing to facilitate complex formation.

    • Add the tracer-BSA complex to serum-free or low-serum medium to the desired final concentration (e.g., 10-50 µM).

  • Labeling: Remove the standard culture medium from the cells, wash once with sterile PBS, and replace it with the prepared labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

    • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS/MS Analysis of Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of isotopically labeled metabolites.

Protocol 4: LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for the separation of acyl-CoAs and other lipid species.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode for the detection of acyl-CoAs.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of expected labeled metabolites.

    • The fragmentation of trans-2-enoyl-CoAs typically yields characteristic product ions corresponding to the acyl group and the CoA moiety. For example, a neutral loss of 507 Da (phosphoadenosine diphosphate) is a common fragmentation pattern for acyl-CoAs.

  • Data Analysis:

    • Identify and quantify the different isotopologues of this compound and its downstream metabolites (e.g., icosanoyl-CoA, and elongated or degraded products).

    • Calculate the fractional isotopic enrichment for each metabolite to determine the extent of incorporation of the ¹³C label.

Data Presentation and Interpretation

Quantitative data from metabolic tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Key Metabolites Following [U-¹³C]-trans-2-Icosenoyl-CoA Tracing

MetaboliteTime (hours)Fractional Enrichment (%) (M+20)
This compound195.2 ± 3.1
485.6 ± 4.5
870.3 ± 5.2
Icosanoyl-CoA110.5 ± 1.2
435.8 ± 2.8
855.1 ± 3.9
Docosanoyl-CoA (C22:0)11.2 ± 0.3
48.7 ± 0.9
818.4 ± 1.5
Octadecanoyl-CoA (C18:0)10.5 ± 0.1
42.1 ± 0.4
85.3 ± 0.7

Data are presented as mean ± standard deviation from three biological replicates. Fractional enrichment represents the percentage of the metabolite pool that is fully labeled with ¹³C.

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

Metabolic Pathway of this compound

Metabolic_Pathway_of_trans_2_Icosenoyl_CoA cluster_synthesis Synthesis & Activation cluster_fate Metabolic Fate C18_Acyl_CoA Stearoyl-CoA (C18:0) Elongase_Complex Fatty Acid Elongase (ELOVL) C18_Acyl_CoA->Elongase_Complex Condensation Malonyl_CoA_1 Malonyl-CoA Malonyl_CoA_1->Elongase_Complex 3_Ketoacyl_CoA 3-Ketoicosanoyl-CoA Elongase_Complex->3_Ketoacyl_CoA 3_Hydroxyacyl_CoA 3-Hydroxyicosanoyl-CoA 3_Ketoacyl_CoA->3_Hydroxyacyl_CoA Reduction (NADPH) trans_2_Icosenoyl_CoA This compound 3_Hydroxyacyl_CoA->trans_2_Icosenoyl_CoA Dehydration TECR trans-2-Enoyl-CoA Reductase (TECR) trans_2_Icosenoyl_CoA->TECR Reduction (NADPH) Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation trans_2_Icosenoyl_CoA->Beta_Oxidation Icosanoyl_CoA Icosanoyl-CoA (C20:0) Further_Elongation Further Elongation (to C22:0, etc.) Icosanoyl_CoA->Further_Elongation TECR->Icosanoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize [U-¹³C]-trans-2-Icosenoyl-CoA Cell_Culture Cell Seeding & Growth Start->Cell_Culture Labeling Incubate cells with [U-¹³C]-trans-2-Icosenoyl-CoA-BSA Complex Cell_Culture->Labeling Metabolite_Extraction Quench & Extract Metabolites Labeling->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing & Isotopologue Analysis LC_MS_Analysis->Data_Processing Interpretation Metabolic Flux Interpretation Data_Processing->Interpretation

Application Note & Protocol: A Cell-Based FRET Assay for Monitoring Trans-2-Icosenoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are crucial components of cellular lipids and are involved in numerous physiological processes. The biosynthesis of VLCFAs occurs through a cyclic process of fatty acid elongation, where trans-2-enoyl-CoA intermediates are generated and subsequently reduced. Trans-2-icosenoyl-CoA is a key intermediate in the elongation pathway leading to the synthesis of C20 and longer fatty acids. Dysregulation of VLCFA metabolism is associated with several diseases, making the enzymes and intermediates of this pathway attractive targets for therapeutic intervention. This document describes a novel cell-based assay for monitoring the intracellular levels of this compound, providing a valuable tool for drug discovery and for studying the regulation of fatty acid metabolism.

The assay is based on a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor. This biosensor is designed to specifically recognize and bind to trans-2-enoyl-CoAs, including this compound. The binding event leads to a conformational change in the biosensor, which alters the FRET efficiency between a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). The ratio of YFP to CFP emission can then be used as a readout for the intracellular concentration of trans-2-enoyl-CoAs.

Principle of the Assay

The assay utilizes a FRET-based biosensor, hereafter named Enoyl-CoA-FRET. The sensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a hinge region and a binding domain specific for trans-2-enoyl-CoAs. In the absence of trans-2-enoyl-CoA, the sensor is in an "open" conformation, and excitation of CFP results in minimal energy transfer to YFP. Upon binding of trans-2-enoyl-CoA to the binding domain, the sensor undergoes a conformational change, bringing CFP and YFP into close proximity. This "closed" conformation allows for efficient FRET, leading to an increase in YFP emission and a concomitant decrease in CFP emission when CFP is excited. The ratio of YFP to CFP emission is therefore directly proportional to the intracellular concentration of trans-2-enoyl-CoA.

Signaling Pathway Context

This compound is an intermediate in the fatty acid elongation cycle, which is a critical pathway for the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are essential for various cellular functions, including sphingolipid synthesis, which is involved in cell signaling and membrane structure. The enzyme trans-2-enoyl-CoA reductase (TECR) catalyzes the reduction of trans-2-enoyl-CoAs to saturated acyl-CoAs.[1][2] Therefore, the levels of this compound are tightly regulated and can be indicative of the overall activity of the fatty acid elongation pathway.

cluster_0 Fatty Acid Elongation Cycle cluster_1 Downstream Pathways Malonyl_CoA Malonyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Malonyl_CoA->Ketoacyl_CoA Acyl_CoA_n Acyl-CoA (n) Acyl_CoA_n->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->Trans_2_Enoyl_CoA Dehydration Acyl_CoA_n2 Acyl-CoA (n+2) Trans_2_Enoyl_CoA->Acyl_CoA_n2 Reduction (TECR) VLCFA VLCFA Synthesis Acyl_CoA_n2->VLCFA Sphingolipids Sphingolipid Synthesis VLCFA->Sphingolipids Membrane_Function Membrane Function & Signaling Sphingolipids->Membrane_Function

Figure 1. Fatty Acid Elongation Pathway

Experimental Workflow

The overall workflow for the cell-based assay to monitor this compound levels is depicted below. The process involves cell line selection and maintenance, transfection with the Enoyl-CoA-FRET biosensor plasmid, treatment with test compounds, and subsequent data acquisition using a fluorescence plate reader or high-content imaging system.

Start Start Cell_Culture 1. Cell Culture (e.g., HEK293, HepG2) Start->Cell_Culture Transfection 2. Transfection with Enoyl-CoA-FRET Plasmid Cell_Culture->Transfection Incubation_1 3. Incubation (24-48 hours) Transfection->Incubation_1 Treatment 4. Treatment with Test Compounds Incubation_1->Treatment Incubation_2 5. Incubation (Specific Time Course) Treatment->Incubation_2 Data_Acquisition 6. Data Acquisition (Fluorescence Measurement) Incubation_2->Data_Acquisition Data_Analysis 7. Data Analysis (YFP/CFP Ratio Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental Workflow

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293 or HepG2 cells

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection Reagent: Lipofectamine 3000 or similar

  • Plasmid: pCMV-Enoyl-CoA-FRET

  • Test Compounds: Inhibitors or activators of fatty acid elongation (e.g., a hypothetical TECR inhibitor)

  • Control Vehicle: DMSO

  • Assay Plate: 96-well black, clear-bottom microplate

  • Fluorescence Plate Reader: Capable of measuring CFP and YFP fluorescence

Protocol 1: Cell Culture and Transfection
  • Cell Seeding: Seed HEK293 or HepG2 cells in a 96-well black, clear-bottom microplate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Transfection:

    • For each well, dilute 100 ng of the pCMV-Enoyl-CoA-FRET plasmid in 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.3 µL of Lipofectamine 3000 reagent in 5 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

    • Add 10 µL of the DNA-lipid complex to each well.

  • Post-Transfection Incubation: Incubate the cells for 24-48 hours to allow for biosensor expression.

Protocol 2: Compound Treatment and assay
  • Compound Preparation: Prepare a stock solution of the test compound (e.g., TECR inhibitor) in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Cell Treatment:

    • Carefully remove the medium from each well.

    • Add 100 µL of medium containing the test compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 1, 4, 8, or 24 hours).

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the following settings:

      • Excitation Wavelength (CFP): 430 nm

      • Emission Wavelength (CFP): 475 nm

      • Emission Wavelength (YFP): 530 nm

    • Measure the fluorescence intensity for both CFP and YFP channels for each well.

Protocol 3: Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of wells containing non-transfected cells from the readings of all other wells.

  • YFP/CFP Ratio Calculation: For each well, calculate the YFP/CFP emission ratio by dividing the background-subtracted YFP intensity by the background-subtracted CFP intensity.

  • Data Normalization: Normalize the YFP/CFP ratios to the vehicle control to determine the fold change in this compound levels.

  • Dose-Response Curve: If applicable, plot the normalized YFP/CFP ratio against the logarithm of the test compound concentration to generate a dose-response curve and calculate the EC50 or IC50.

Data Presentation

The quantitative data obtained from this assay can be summarized in a table for easy comparison of the effects of different treatments on intracellular this compound levels.

Treatment GroupConcentration (µM)YFP/CFP Ratio (Mean ± SD)Fold Change vs. Vehicle
Vehicle (DMSO)0.1%0.85 ± 0.051.00
TECR Inhibitor0.11.02 ± 0.071.20
TECR Inhibitor11.53 ± 0.111.80
TECR Inhibitor102.47 ± 0.152.91
Positive Control-2.98 ± 0.203.51

Troubleshooting

  • Low Fluorescence Signal:

    • Optimize transfection efficiency by adjusting the DNA-to-reagent ratio.

    • Ensure the cells are healthy and at the optimal confluency for transfection.

    • Check the excitation and emission settings on the fluorescence plate reader.

  • High Background Fluorescence:

    • Use phenol (B47542) red-free medium during the assay.

    • Ensure complete removal of the transfection reagent before adding fresh medium.

  • High Well-to-Well Variability:

    • Ensure uniform cell seeding and transfection across the plate.

    • Mix compound dilutions thoroughly before adding to the wells.

Conclusion

The described cell-based FRET assay provides a robust and high-throughput method for monitoring intracellular levels of this compound. This tool is invaluable for screening compound libraries to identify modulators of fatty acid elongation and for investigating the cellular regulation of VLCFA metabolism. The detailed protocols and workflow are designed to be readily implemented in a standard cell biology laboratory.

References

Application Notes and Protocols for Screening Enzyme Inhibitors Using trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-icosenoyl-CoA is a long-chain fatty acyl-CoA molecule that serves as a crucial intermediate in the microsomal fatty acid elongation pathway. Specifically, it is a substrate for the enzyme trans-2-enoyl-CoA reductase (TECR), which catalyzes the final reductive step in the elongation cycle of very-long-chain fatty acids (VLCFAs). The dysregulation of VLCFA metabolism has been implicated in various metabolic diseases and cancers, making the enzymes involved in this pathway, such as TECR, attractive targets for therapeutic intervention. These application notes provide a detailed protocol for utilizing this compound as a substrate in a high-throughput screening assay to identify and characterize inhibitors of TECR.

The assay described herein is a continuous spectrophotometric method that monitors the consumption of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) cofactor, which is oxidized during the reduction of this compound by TECR. The decrease in NADPH concentration is measured by the corresponding decrease in absorbance at 340 nm. This method is robust, readily adaptable for high-throughput screening, and allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Signaling Pathway

The fatty acid elongation pathway is a four-step process that results in the extension of a fatty acyl-CoA molecule by two carbon atoms. Trans-2-enoyl-CoA reductase (TECR) catalyzes the final step of this cycle.

FattyAcidElongation cluster_0 Fatty Acid Elongation Cycle AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA AcylCoA_n->KetoacylCoA Condensation (Elongase) HydroxyacylCoA 3-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA Reduction (3-Ketoacyl-CoA reductase) EnoylCoA trans-2-Enoyl-CoA (this compound) HydroxyacylCoA->EnoylCoA Dehydration (3-Hydroxyacyl-CoA dehydratase) AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction (TECR) H2O H2O EnoylCoA->H2O MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA NADPH1 NADPH NADP1 NADP+ NADPH1->NADP1 NADP1->KetoacylCoA NADP+ NADPH2 NADPH NADP2 NADP+ NADPH2->NADP2 NADP2->EnoylCoA NADP+

Figure 1: The Fatty Acid Elongation Pathway.

Data Presentation

The following table summarizes hypothetical quantitative data for the inhibition of TECR by three candidate compounds using the described assay.

Compound IDIC50 (µM)Inhibition at 10 µM (%)Hill Slope
Inhibitor-A2.5851.2
Inhibitor-B15.8380.9
Inhibitor-C0.75951.5

Experimental Protocols

Protocol 1: High-Throughput Screening for TECR Inhibitors

This protocol is designed for a 96- or 384-well plate format suitable for high-throughput screening.

Materials and Reagents:

  • TECR Enzyme: Purified recombinant human TECR.

  • Substrate: this compound (prepare a stock solution in an appropriate buffer, e.g., 20 mM HEPES, pH 7.4).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (prepare a fresh stock solution in assay buffer).

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.0, containing 1 mM DTT and 0.01% Triton X-100.

  • Test Compounds: Dissolved in DMSO.

  • Positive Control Inhibitor: A known TECR inhibitor (if available) or a general enzyme inhibitor.

  • Negative Control: DMSO.

  • Microplates: 96- or 384-well UV-transparent plates.

  • Plate Reader: Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Experimental Workflow:

Figure 2: Experimental Workflow for TECR Inhibitor Screening.

Assay Procedure:

  • Prepare Reagent Mix: Prepare a master mix of the assay buffer containing the TECR enzyme at the desired final concentration.

  • Compound Plating: To the wells of the microplate, add:

    • 1 µL of test compound dissolved in DMSO.

    • 1 µL of DMSO for negative controls (no inhibition).

    • 1 µL of a known inhibitor for positive controls.

  • Enzyme Addition and Pre-incubation: Add 50 µL of the TECR enzyme mix to each well. Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow for the interaction between the enzyme and potential inhibitors.

  • Reaction Initiation: Prepare a reaction initiation mix containing the assay buffer, this compound, and NADPH. Add 50 µL of this mix to each well to start the reaction. The final reaction volume will be 101 µL.

    • Final concentrations to aim for (can be optimized):

      • TECR: 10-50 nM

      • This compound: 5-20 µM

      • NADPH: 100-200 µM

      • Test Compounds: Typically screened at 10 µM.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

Data Analysis:

  • Calculate the Reaction Rate: Determine the rate of NADPH consumption (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100

    • Where V_inhibitor is the rate in the presence of the test compound and V_DMSO is the rate in the presence of DMSO.

  • Determine IC50 Values: For compounds showing significant inhibition, perform a dose-response experiment with a range of inhibitor concentrations. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Characterization of TECR Inhibitors - Determination of Kinetic Parameters

This protocol is for characterizing the mechanism of inhibition (e.g., competitive, non-competitive) of identified hit compounds.

Materials and Reagents:

  • Same as in Protocol 1.

Procedure:

  • Vary Substrate Concentration: Set up a series of reactions with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 5x, 10x Km) in the absence and presence of different fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x IC50).

  • Vary Inhibitor Concentration: Alternatively, set up reactions with a fixed concentration of this compound and varying concentrations of the inhibitor.

  • Measure Reaction Rates: Follow the kinetic measurement procedure as described in Protocol 1 to determine the initial reaction rates for each condition.

Data Analysis:

  • Michaelis-Menten Kinetics: In the absence of an inhibitor, plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for this compound.

  • Lineweaver-Burk Plot: To determine the mechanism of inhibition, plot the data as a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis.

    • Non-competitive inhibition: The lines will intersect on the x-axis.

    • Uncompetitive inhibition: The lines will be parallel.

  • Dixon Plot: To determine the inhibition constant (Ki), plot the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines gives -Ki.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the use of this compound in screening for inhibitors of TECR. By employing these methods, researchers can effectively identify and characterize novel inhibitors that may serve as valuable tools for studying the role of fatty acid elongation in health and disease, and as potential leads for the development of new therapeutics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-2-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of trans-2-icosenoyl-CoA.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from various factors, including suboptimal enzyme activity, poor substrate quality, inadequate reaction conditions, and product degradation. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.

Q1: My reaction shows very low or no formation of this compound. What are the primary factors to investigate?

A1: Low or no product formation is often linked to issues with the core components of the reaction. Here’s a systematic approach to troubleshooting:

  • Enzyme Activity: The primary catalyst, acyl-CoA dehydrogenase or a multi-enzyme fatty acid elongase complex, may be inactive or inhibited.

    • Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation.

    • Confirm Activity: If possible, use a known positive control substrate to confirm the enzyme is active.

    • Check for Inhibitors: Ensure no interfering compounds from your substrate preparation or buffer are present. Long-chain fatty acyl-CoAs can cause feedback inhibition of acetyl-CoA carboxylase, a key enzyme in the fatty acid synthesis pathway.[1][2]

  • Substrate Quality and Availability:

    • Icosanoyl-CoA Purity: Ensure the starting material, icosanoyl-CoA, is of high purity and has not degraded.

    • Coenzyme A (CoA) and Cofactor Availability: If synthesizing from trans-2-icosenoic acid, ensure sufficient CoA and ATP are present for the initial activation step catalyzed by acyl-CoA synthetase. For the desaturation step, ensure the necessary cofactors, such as FAD for acyl-CoA dehydrogenase, are present in sufficient concentrations.

  • Reaction Conditions:

    • pH and Temperature: Verify that the reaction buffer pH and temperature are optimal for the enzyme(s) being used. Most enzymatic reactions for fatty acid metabolism perform well around a neutral pH (7.0-7.5).

    • Oxygen Availability: Desaturation reactions catalyzed by certain desaturases require molecular oxygen.[3] Ensure adequate aeration if using such an enzyme system.

Q2: I am observing the accumulation of the initial substrate (icosanoyl-CoA) but very little of the desired this compound. What could be the issue?

A2: This scenario strongly suggests a problem with the enzymatic conversion step. Consider the following:

  • Suboptimal Acyl-CoA Dehydrogenase/Desaturase Activity:

    • Cofactor Limitation: The flavin adenine (B156593) dinucleotide (FAD) cofactor is essential for the activity of many acyl-CoA dehydrogenases. Ensure it is present in saturating amounts.

    • Reductant System: If using a P450-type desaturase, a suitable electron transfer partner, like a cytochrome P450 reductase (CPR), and a source of reducing equivalents (NADPH) are required.[4]

  • Product Inhibition: The product, this compound, or a downstream metabolite could be inhibiting the enzyme. Try running the reaction for a shorter period or using a system to remove the product as it is formed.

Q3: My yield is inconsistent between experiments. What are the likely sources of this variability?

A3: Inconsistent yields often point to issues with reagent stability or procedural variations.

  • Reagent Stability:

    • Thioester Bond Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially at non-optimal pH. Prepare solutions fresh and store them at -80°C. Avoid repeated freeze-thaw cycles.

    • Cofactor Degradation: NADPH and FAD are sensitive to light and temperature. Store them properly and minimize exposure during reaction setup.

  • Procedural Variations:

    • Pipetting Accuracy: Ensure accurate pipetting of all components, especially the enzyme and limiting substrates.

    • Reaction Timing: Precisely control the incubation time of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthesized this compound?

A1: High-performance liquid chromatography (HPLC) is a common and effective method for purifying long-chain acyl-CoAs. A reversed-phase C18 column is typically used with a gradient elution system.[5][6]

Q2: How can I monitor the progress of the reaction?

A2: You can monitor the reaction by taking aliquots at different time points, quenching the reaction (e.g., with acid), and analyzing the samples by HPLC. The disappearance of the substrate peak (icosanoyl-CoA) and the appearance of the product peak (this compound) can be tracked by monitoring the absorbance at 260 nm, which is characteristic of the adenine moiety of Coenzyme A.[5][6]

Q3: What are some potential side reactions to be aware of?

A3: Potential side reactions include the hydrolysis of the thioester bond of both the substrate and product, and the further metabolism of this compound if other enzymes are present in your system. For instance, trans-2-enoyl-CoA can be hydrated to 3-hydroxyacyl-CoA by enoyl-CoA hydratase.[7]

Q4: Are there chemical synthesis methods available as an alternative to enzymatic synthesis?

A4: Yes, chemo-enzymatic methods have been developed for the synthesis of various acyl-CoA thioesters, including α,β-unsaturated ones. These methods often involve the chemical activation of the carboxylic acid and its subsequent coupling to Coenzyme A.

Data Presentation

Table 1: Typical Reaction Component Concentrations for in vitro this compound Synthesis

ComponentTypical Concentration RangeNotes
Icosanoyl-CoA10 - 100 µMSubstrate
Acyl-CoA Dehydrogenase0.1 - 2 µMEnzyme
FAD10 - 50 µMCofactor
Buffer (e.g., Tris-HCl)50 - 100 mMMaintain pH 7.0 - 8.0
Dithiothreitol (DTT)1 - 5 mMReducing agent to protect enzyme

Table 2: Troubleshooting Summary for Low Yield

SymptomPotential CauseSuggested Solution
No product, substrate remainsInactive enzymeCheck enzyme integrity and activity with a control substrate.
Missing cofactor (FAD)Add FAD to the reaction mixture.
Incorrect reaction conditionsOptimize pH and temperature.
Substrate consumed, low productProduct degradationMinimize reaction time, purify product quickly.
Side reactionsAnalyze for byproducts, consider using a more purified enzyme system.
Inconsistent yieldsReagent instabilityPrepare fresh reagents, store properly.
Procedural variabilityEnsure consistent and accurate pipetting and timing.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific enzyme used.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer, pH 7.5

      • 50 µM Icosanoyl-CoA

      • 20 µM FAD

      • 1 mM DTT

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiation:

    • Add the acyl-CoA dehydrogenase to a final concentration of 1 µM to start the reaction.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a set period (e.g., 30-60 minutes).

  • Quenching:

    • Stop the reaction by adding an equal volume of 10% acetic acid.

  • Analysis:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant by reversed-phase HPLC to determine the yield of this compound.

Protocol 2: HPLC Analysis of Long-Chain Acyl-CoAs

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[5]

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: 75 mM KH2PO4, pH 4.9

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Develop a linear gradient to separate icosanoyl-CoA and this compound. A typical gradient might run from 30% to 90% Solvent B over 30 minutes.

  • Detection:

    • Monitor the elution profile at 260 nm.

  • Quantification:

    • Calculate the concentration of the product based on a standard curve generated with a known concentration of a similar long-chain acyl-CoA.

Visualizations

Synthesis_Pathway Icosanoyl_CoA Icosanoyl-CoA Enzyme Acyl-CoA Dehydrogenase Icosanoyl_CoA->Enzyme trans_2_Icosenoyl_CoA This compound Enzyme->trans_2_Icosenoyl_CoA FADH2 FADH2 Enzyme->FADH2 FAD FAD FAD->Enzyme

Caption: Enzymatic conversion of Icosanoyl-CoA.

Troubleshooting_Workflow Start Low Yield Observed Check_Enzyme Check Enzyme Activity and Integrity Start->Check_Enzyme Check_Substrates Verify Substrate Quality and Concentration Start->Check_Substrates Check_Conditions Optimize Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Degradation Investigate Product Degradation Check_Enzyme->Check_Degradation If enzyme is active Check_Substrates->Check_Degradation If substrates are good Check_Conditions->Check_Degradation If conditions are optimal Success Yield Improved Check_Degradation->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Optimizing LC-MS/MS for trans-2-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the detection of trans-2-icosenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of LC column for separating this compound?

A1: For long-chain acyl-CoAs like this compound, a C18 reversed-phase column is highly recommended.[1][2] These columns provide excellent separation based on the hydrophobicity of the long acyl chain. To enhance peak shape and resolution, especially for these challenging analytes, columns with a particle size of 3.5 μm or smaller are often employed.[3] Operating the column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can significantly improve separation resolution for long-chain acyl-CoAs.[1]

Q2: Which ionization mode and precursor ion should be used for detecting this compound?

A2: Positive electrospray ionization (ESI) mode is most commonly and successfully used for the quantification of long-chain acyl-CoAs.[4] In positive ESI mode, you should primarily look for the protonated molecule, [M+H]⁺. Some methods also monitor the [M+2+H]⁺ ion to improve the relative abundance and accuracy for measuring isotopic enrichment if that is part of the experimental goal.[4] While negative ESI mode can also detect acyl-CoAs due to their phosphate (B84403) groups, the positive mode is more frequently reported for robust quantification.

Q3: What are the characteristic product ions for this compound in MS/MS?

A3: Acyl-CoAs exhibit a very characteristic fragmentation pattern. The most common and abundant fragmentation results from the neutral loss of the 3'-phospho-AMP moiety, which corresponds to a neutral loss of 507 Da.[5][6] Therefore, a key transition to monitor in your Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method would be from the precursor ion [M+H]⁺ to the product ion [M+H-507]⁺. Another common fragment ion corresponds to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.[7]

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: Acyl-CoAs are known to be unstable, particularly in aqueous solutions.[8] To minimize degradation, it is crucial to work quickly and keep samples on ice throughout the extraction process.[9][10] Quenching metabolic activity immediately by homogenizing frozen tissue in an ice-cold acidic solution (e.g., containing formic or perchloric acid) or an organic solvent mixture like isopropanol (B130326) is a critical first step.[10][11] Using glass vials instead of plastic for sample storage and reconstitution can also decrease signal loss and improve stability.[12]

Q5: What are common adducts to be aware of during the analysis?

A5: In positive ESI mode, besides the desired protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.[13] If your mobile phase contains ammonium salts like ammonium formate (B1220265) or ammonium hydroxide, you will likely see ammonium adducts [M+NH₄]⁺.[13][14] The presence of these adducts can dilute the signal of your target ion. Using high-purity solvents and additives can help minimize unwanted adduct formation, particularly from sodium.[15]

Troubleshooting Guide

This guide addresses common problems encountered during the LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal 1. Analyte Degradation: Acyl-CoAs are unstable.[12] 2. Poor Ionization: Suboptimal mobile phase pH or additives.[15] 3. Inefficient Extraction: Low recovery from the biological matrix.[16] 4. Incorrect MS/MS Transition: Wrong precursor or product ion selected.1. Ensure samples are processed quickly at low temperatures. Use fresh extraction buffers. Store extracts at -80°C. 2. Optimize mobile phase. For positive ESI, use a gradient with ammonium hydroxide or a low concentration of formic acid to promote protonation.[4][13] 3. Validate your extraction method using a spiked internal standard (e.g., C17-CoA).[4] Consider a solid-phase extraction (SPE) cleanup step.[1][9] 4. Confirm the mass of this compound. Use the characteristic neutral loss of 507 Da for the primary transition.[6] Infuse a standard to optimize collision energy.[17]
Poor Peak Shape (Tailing/Fronting) 1. Column Overload: Injecting too much sample.[18] 2. Secondary Interactions: Analyte interacting with active sites (silanols) on the column. 3. Column Contamination/Aging: Buildup of matrix components on the column frit or stationary phase.[2] 4. Inappropriate Mobile Phase: Solvent strength or pH is not optimal for the analyte.1. Reduce the injection volume or dilute the sample. 2. Adjust the mobile phase pH. Operating at a high pH (around 10.5) with ammonium hydroxide can improve peak shape for acyl-CoAs.[1] 3. Flush the column with a strong solvent. If the problem persists, replace the column or the in-line filter.[18] 4. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase conditions to prevent peak distortion.
High Background Noise 1. Contaminated Solvents/Additives: Impurities in the mobile phase.[15] 2. Matrix Effects: Co-eluting compounds from the biological sample are suppressing or enhancing the signal. 3. System Contamination: Carryover from previous injections or contaminated LC system components.1. Use high-purity, LC-MS grade solvents and fresh additives. 2. Improve sample cleanup. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction step.[1][9] 3. Implement a robust needle wash protocol in the autosampler. Run blank injections between samples to check for carryover.
Inconsistent Retention Time 1. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections. 2. Fluctuating Column Temperature: Lack of a stable column oven temperature. 3. Mobile Phase Composition Changes: Inaccurate gradient mixing or evaporation of volatile components.1. Lengthen the post-run equilibration time in your LC method. 2. Use a column oven and ensure the temperature is stable throughout the run.[17] 3. Prepare fresh mobile phases daily. Ensure pump seals are in good condition for accurate gradient formation.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for tissue acyl-CoA extraction.[9][10]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

    • Add an appropriate internal standard (e.g., Heptadecanoyl-CoA / C17-CoA) for quantification.[9]

    • Immediately add 3 mL of an ice-cold methanol-chloroform (2:1 v/v) solution.

    • Homogenize the tissue thoroughly on ice using a mechanical homogenizer.

  • Phase Separation:

    • Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.

    • Collect the supernatant into a new tube.

    • To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. Vortex for 10 seconds.

    • Centrifuge again at 1,300 x g for 15 minutes at 4°C. The acyl-CoAs will be in the upper aqueous/methanol (B129727) layer.[9]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.[9]

    • Load the collected upper layer from the phase separation step onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol to remove interfering substances.[9]

    • Elute the acyl-CoAs with two fractions: first with 2.4 mL of 2% ammonium hydroxide, and second with 2.4 mL of 5% ammonium hydroxide.[9]

    • Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a 50:50 methanol:water solution for analysis.[9]

Protocol 2: LC-MS/MS Method Parameters

This protocol provides a starting point for developing a robust analytical method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase, 3.0 x 100 mm, 3.5 µm particle size.[3]

    • Mobile Phase A: Water with 15 mM Ammonium Hydroxide (NH₄OH).[3]

    • Mobile Phase B: 90% Acetonitrile with 15 mM Ammonium Hydroxide (NH₄OH).[3]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • Gradient: See Table 1 for an example gradient.

  • Mass Spectrometry (MS):

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Key Parameters:

      • Capillary Voltage: 3.0 - 4.0 kV

      • Source Temperature: 120 - 150°C

      • Desolvation Temperature: 350 - 450°C

      • Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.

    • MRM Transitions: See Table 2 for hypothetical parameters for this compound.

Quantitative Data Summary

The following tables provide example parameters for method setup. These should be optimized for your specific instrument and application.

Table 1: Example LC Elution Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Table 2: Hypothetical MS/MS Parameters for this compound (Note: Exact m/z values should be confirmed with a pure standard. Icosenoyl-CoA (C20:1) has a monoisotopic mass of approx. 1075.5 Da)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1076.5569.5 ([M+H-507]⁺)10035 - 45
This compound1076.5428.1 (Adenosine-PP)10025 - 35
C17-CoA (Internal Std)1036.5529.5 ([M+H-507]⁺)10035 - 45
Visualizations

Experimental and Analytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue 1. Frozen Tissue Sample (~50-100 mg) Homogenize 2. Homogenization (MeOH:CHCl3 + ISTD) Tissue->Homogenize PhaseSep 3. Phase Separation Homogenize->PhaseSep SPE 4. SPE Cleanup (Weak Anion Exchange) PhaseSep->SPE DryRecon 5. Dry & Reconstitute (50% MeOH) SPE->DryRecon LC 6. LC Separation (C18 Reversed-Phase) DryRecon->LC MS 7. MS Detection (ESI+, MRM Mode) LC->MS Integration 8. Peak Integration MS->Integration Quant 9. Quantification (vs. Internal Standard) Integration->Quant Report 10. Final Report Quant->Report

Caption: Workflow for this compound analysis.

Simplified Metabolic Pathway

G VLCFA Very Long-Chain Fatty Acid (e.g., Icosanoic Acid) AcylCoA_Synth Acyl-CoA Synthetase VLCFA->AcylCoA_Synth Activation IcosanoylCoA Icosanoyl-CoA AcylCoA_Synth->IcosanoylCoA IcosenoylCoA This compound (Target Analyte) Hydratase Enoyl-CoA Hydratase IcosenoylCoA->Hydratase Step 2 AcylOxidase Acyl-CoA Oxidase IcosanoylCoA->AcylOxidase Step 1 HydroxyacylCoA 3-Hydroxyicosanoyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->Dehydrogenase Step 3 KetoacylCoA 3-Ketoicosanoyl-CoA Thiolase Thiolase KetoacylCoA->Thiolase Step 4 ShortenedCoA Octadecanoyl-CoA AcetylCoA Acetyl-CoA AcylOxidase->IcosenoylCoA Hydratase->HydroxyacylCoA Dehydrogenase->KetoacylCoA Thiolase->ShortenedCoA Thiolase->AcetylCoA

Caption: Role of this compound in peroxisomal β-oxidation.

Troubleshooting Decision Tree: Low Signal

G Start Problem: Low or No Signal CheckStd Is signal present for a pure standard? Start->CheckStd CheckMS Optimize MS Parameters: - Infuse standard - Check transitions (precursor/product) - Adjust collision energy CheckStd->CheckMS No CheckSample Is signal present for a spiked sample? CheckStd->CheckSample Yes Success Problem Resolved CheckMS->Success CheckLC Optimize LC Method: - Check mobile phase pH - Test different gradients - Ensure column integrity CheckExtraction Optimize Sample Prep: - Evaluate extraction recovery - Check for analyte degradation - Improve cleanup (SPE) CheckSample->CheckExtraction No MatrixEffect Investigate Matrix Effects: - Dilute sample extract - Modify chromatography to  separate from interferences CheckSample->MatrixEffect Yes CheckExtraction->Success MatrixEffect->Success

Caption: Decision tree for diagnosing low signal intensity.

References

How to improve the stability of trans-2-icosenoyl-CoA in solution?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of trans-2-icosenoyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

The instability of this compound primarily stems from the susceptibility of its high-energy thioester bond to hydrolysis.[1][2] This degradation can be categorized into two main pathways:

  • Chemical Hydrolysis: The thioester bond can be cleaved by water, a reaction catalyzed by both acidic and, more significantly, basic conditions.[3][4] This non-enzymatic pathway results in the formation of free Coenzyme A (CoASH) and trans-2-icosenoic acid.

  • Enzymatic Degradation: In biological matrices (e.g., cell lysates, tissue homogenates), enzymes such as acyl-CoA hydrolases can rapidly cleave the thioester bond.[5] The presence of these enzymes can dramatically shorten the half-life of the molecule during experiments.

Additionally, the polyunsaturated acyl chain can be susceptible to oxidation, especially if exposed to air for prolonged periods.[1]

Q2: What are the optimal storage and handling conditions for this compound solutions?

To maximize stability, it is crucial to control the solution's pH, temperature, and exposure to potential degradants.

  • Solvent and pH: Prepare stock solutions in a slightly acidic aqueous buffer (pH 4.0-6.0). Thioesters are significantly more stable at acidic to neutral pH compared to alkaline conditions, which strongly promote hydrolysis.[4] Aprotic organic solvents like DMSO or DMF can also be used for initial high-concentration stock solutions before dilution into aqueous buffers.[1]

  • Temperature: For short-term storage (a few hours), keep solutions on ice (0-4°C). For long-term storage, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to minimize the risk of oxidation of the unsaturated fatty acyl chain.[1]

Q3: Which buffer components or additives should I use or avoid?

  • Recommended Buffers: Use non-nucleophilic buffers such as MES, MOPS, or phosphate (B84403) buffers, ensuring the final pH is in the acidic to neutral range (pH < 7.0).

  • Components to Avoid:

    • Strong Nucleophiles: Avoid buffers and additives containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) at high concentrations, as they can directly react with the thioester bond through transthioesterification or aminolysis.[6]

    • Strong Bases: Avoid pH levels above 7.5, as the rate of hydrolysis increases dramatically in alkaline conditions.[4]

Q4: How can I prevent enzymatic degradation when working with biological samples?

When introducing this compound into crude or semi-purified biological preparations, enzymatic degradation is a major concern. To mitigate this:

  • Work Quickly and at Low Temperatures: Perform all experimental steps on ice to reduce enzyme activity.

  • Use Inhibitors: Add a broad-spectrum protease inhibitor cocktail and specific acyl-CoA hydrolase inhibitors, if available, to your reaction buffer.

  • Purify Your System: Whenever possible, use purified enzymes or reconstituted systems to eliminate contaminating hydrolases.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem: My compound shows rapid degradation during my assay.

Potential CauseSuggested Solution
Incorrect pH Verify the pH of all buffers and solutions. Ensure the final reaction pH is below 7.0.
High Temperature Maintain samples on ice whenever possible. For longer incubations, assess stability at the experimental temperature.
Enzymatic Activity Add protease/hydrolase inhibitors to biological samples. If the problem persists, further purification of the protein of interest may be required.
Nucleophilic Buffer Switch from amine-containing buffers (e.g., Tris) to non-nucleophilic alternatives like HEPES, MOPS, or phosphate.

Problem: I observe multiple or unexpected peaks in my HPLC/LC-MS analysis.

Potential CauseSuggested Solution
Hydrolysis The two primary degradation products are free Coenzyme A and trans-2-icosenoic acid. Confirm these peaks using standards if available. Optimize storage and handling as described above.
Oxidation The appearance of additional, often smaller, peaks could indicate oxidation of the acyl chain. Prepare fresh solutions and consider working under an inert atmosphere.
Disulfide Formation The free Coenzyme A degradation product can oxidize to form a disulfide dimer (CoA-S-S-CoA).
Data Summary: Effect of pH on Thioester Stability
pH RangeRelative Rate of HydrolysisStability OutlookKey Considerations
3.0 - 5.0 LowHigh Optimal for long-term storage.
5.0 - 6.5 ModerateGood Suitable for most experimental conditions.
6.5 - 7.5 IncreasingFair Use with caution; minimize incubation times.
> 7.5 HighPoor Avoid; rapid degradation is likely.

Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol provides a framework for quantifying the stability of this compound under various solution conditions.

1. Materials and Reagents:

  • This compound

  • Sterile, nuclease-free water

  • Buffer components (e.g., Sodium Phosphate, MES)

  • Acetonitrile (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (HPLC grade)

  • Reversed-phase C18 HPLC column

2. Buffer Preparation:

  • Prepare a set of incubation buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0). A common choice is 50 mM sodium phosphate.

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation and Incubation:

  • Prepare a 1 mM stock solution of this compound in a suitable acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.5). Determine the precise concentration spectrophotometrically by measuring absorbance at 260 nm (extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).

  • To initiate the stability test, dilute the stock solution to a final concentration of 50 µM in each of the prepared incubation buffers.

  • Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).

4. Time-Point Analysis:

  • Immediately after dilution (T=0), withdraw an aliquot from each sample, quench if necessary (e.g., with an equal volume of 10% formic acid), and inject it into the HPLC system.

  • Withdraw subsequent aliquots at defined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Store samples for HPLC analysis at 4°C in an autosampler.

5. HPLC Analysis:

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Detection: UV detector at 260 nm.[7]

  • Gradient: Develop a gradient to separate this compound from its main degradation product, Coenzyme A. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Quantification: Integrate the peak area of the intact this compound at each time point. Plot the remaining percentage of the compound against time to determine its half-life under each condition.

Visualizations

G cluster_main Chemical Degradation Pathway cluster_conditions parent This compound parent->mid prod1 Coenzyme A (CoASH) prod2 trans-2-Icosenoic Acid mid->prod1  Hydrolysis mid->prod2  Hydrolysis cond1 H₂O, H⁺ (Acidic) cond1->mid cond2 H₂O, OH⁻ (Basic) cond2->mid

Caption: Primary chemical degradation pathway of this compound via hydrolysis.

G cluster_workflow Experimental Workflow: Stability Assessment prep Prepare Stock Solution (pH 5.5, -80°C) dilute Dilute into Test Buffers (e.g., pH 5, 6, 7, 8) prep->dilute incubate Incubate at Target Temperature dilute->incubate sample Withdraw Aliquots at Time Points (T₀, T₁, T₂, ...) incubate->sample hplc Analyze by RP-HPLC (Detect at 260 nm) sample->hplc quant Quantify Peak Area of Intact Compound hplc->quant calc Calculate Degradation Rate and Half-Life (t½) quant->calc

Caption: Workflow for conducting a stability study of this compound using HPLC.

G cluster_troubleshooting Troubleshooting Decision Tree start Instability Observed? q_sample Using Biological Sample? start->q_sample Yes q_ph Buffer pH > 7.0? q_sample->q_ph No sol_enzyme Add Hydrolase Inhibitors Work at 4°C q_sample->sol_enzyme Yes q_buffer Using Tris or Thiol? q_ph->q_buffer No sol_ph Lower pH to 5.0 - 6.5 q_ph->sol_ph Yes sol_buffer Switch to non-nucleophilic buffer (e.g., MOPS, Phosphate) q_buffer->sol_buffer Yes end Re-evaluate Stability q_buffer->end No sol_enzyme->end sol_ph->end sol_buffer->end

Caption: A decision tree to diagnose and resolve common stability issues.

References

Artifacts in the analysis of trans-2-icosenoyl-CoA and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-icosenoyl-CoA. The information provided aims to help identify and avoid common artifacts that can arise during experimental analysis.

Troubleshooting Guides and FAQs

1. Sample Handling and Storage

Question: I am seeing unexpected peaks in my chromatogram that I suspect are degradation products of my this compound standard. How should I properly store my samples to ensure stability?

Answer: Proper storage is critical to prevent the degradation of this compound. Artifacts can arise from hydrolysis, oxidation, and isomerization. To minimize these, follow these storage guidelines:

  • Temperature: Store stock solutions and samples at -80°C for long-term storage. For daily use, aliquots can be kept at -20°C for several weeks. Avoid repeated freeze-thaw cycles.

  • pH: Maintain samples in a slightly acidic buffer (pH 4.5-6.0). The thioester bond is susceptible to hydrolysis, especially under basic conditions. Aqueous solutions are unstable at basic pH and should be stored frozen in aliquots at a pH between 2 and 6.[1]

  • Atmosphere: To prevent oxidation of the double bond, overlay samples with an inert gas like argon or nitrogen before sealing and freezing.

  • Light Exposure: Protect samples from light to prevent potential photoisomerization of the trans double bond.[2][3][4] Use amber vials or wrap tubes in aluminum foil.

2. Artifacts Related to Isomerization

Question: My mass spectrometry results suggest the presence of isomers of this compound. What could be causing this and how can I prevent it?

Answer: Isomerization of this compound can occur, leading to the formation of cis-2, trans-3, or cis-3 isomers. This can be a significant source of analytical artifacts.

  • Cause:

    • Photoisomerization: Exposure to light, particularly UV light, can cause the trans double bond to isomerize to the cis configuration.[2][3][4][5]

    • Thermal Isomerization: High temperatures during sample processing or analysis can potentially lead to isomerization.

    • Chemical Isomerization: Extreme pH conditions (both acidic and basic) can catalyze the migration of the double bond.

  • Prevention:

    • Light Protection: Always handle samples in low-light conditions. Use amber glass vials or foil-wrapped containers for storage and during sample preparation.

    • Temperature Control: Keep samples on ice or at 4°C during preparation and avoid prolonged exposure to room temperature.

    • pH Control: Ensure all buffers and solvents are within a neutral to slightly acidic pH range (pH 4.5-7.0).

3. Artifacts Related to Oxidation

Question: I am observing peaks with mass additions corresponding to one or more oxygen atoms in my mass spectra. Are these oxidation artifacts?

Answer: Yes, the trans-2 double bond in icosenoyl-CoA is susceptible to oxidation, which can lead to the formation of various artifacts such as epoxides and hydroxides.

  • Cause:

    • Exposure to atmospheric oxygen, especially in the presence of light, heat, or trace metal ions, can initiate lipid peroxidation.

  • Prevention:

    • Use of Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents at a final concentration of 0.01-0.05%.[6][7][8] BHT is a radical scavenger that can prevent the propagation of lipid peroxidation.

    • Degassed Solvents: Use solvents that have been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

    • Inert Atmosphere: Perform sample preparation steps under a stream of inert gas whenever possible.

4. Artifacts Related to Hydrolysis

Question: I am detecting significant amounts of coenzyme A and a C20:1 fatty acid in my samples. What is causing the hydrolysis of my this compound?

Answer: The thioester bond in acyl-CoAs is energetically high and prone to hydrolysis, yielding the free fatty acid and coenzyme A.[9][10]

  • Cause:

    • pH: The rate of hydrolysis is significantly influenced by pH. Basic conditions (pH > 7.5) dramatically increase the rate of hydrolysis.[11][12][13][14]

    • Temperature: Higher temperatures accelerate the rate of hydrolysis.[12][14]

    • Enzymatic Activity: If working with biological samples, endogenous thioesterase enzymes can rapidly hydrolyze acyl-CoAs if not properly inactivated during sample preparation.

  • Prevention:

    • pH Control: Maintain a pH between 4.5 and 6.0 during extraction and storage. An acidic extraction buffer, such as 100 mM potassium phosphate (B84403) monobasic (KH2PO4) at pH 4.9, is often used.[15]

    • Low Temperature: Perform all sample preparation steps on ice.

    • Enzyme Inactivation: For biological samples, immediately homogenize in an ice-cold acidic buffer to precipitate proteins and inactivate enzymes.

5. Artifacts in Mass Spectrometry Analysis

Question: In my LC-MS analysis, I am seeing multiple peaks for this compound with different m/z values, such as [M+H]+, [M+Na]+, and [M+K]+. How should I handle this?

Answer: The formation of multiple adducts in electrospray ionization mass spectrometry (ESI-MS) is common for acyl-CoAs.

  • Cause:

    • The phosphate groups and other polar moieties on the coenzyme A molecule can readily form adducts with cations present in the mobile phase or from the sample matrix (e.g., Na+, K+, NH4+).

  • Troubleshooting and Data Analysis:

    • Consistent Mobile Phase: Use high-purity solvents and additives (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to maintain a consistent ionic environment and promote the formation of a primary adduct, typically [M+H]+.

    • Data Processing: When quantifying, it is crucial to sum the peak areas of all significant adducts for a given analyte to obtain an accurate measurement. Alternatively, adjust analytical conditions to favor the formation of a single, dominant adduct.

    • Chromatography: High pH (around 10.5) in the mobile phase, using ammonium hydroxide, has been shown to improve the chromatographic separation of long-chain acyl-CoAs.[16]

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage and handling conditions. The following tables summarize the key factors influencing the formation of artifacts.

Table 1: Stability of Acyl-CoA Thioesters under Various Conditions

ConditionRecommendationRationale
pH Store and handle at pH 4.5 - 6.0Thioester bond is labile and hydrolyzes rapidly at basic pH (>7.5).[11][12][13][14]
Temperature Store at -80°C (long-term) or -20°C (short-term). Process on ice.Reduces rates of hydrolysis and oxidation.[12][14]
Light Protect from light using amber vials or foil.Prevents potential photoisomerization of the trans double bond.[2][3][4]
Oxygen Store under inert gas (Ar or N2). Use degassed solvents and antioxidants (e.g., BHT).Minimizes oxidation of the unsaturated acyl chain.[6][7][8]

Table 2: Common Adducts of Acyl-CoAs in ESI-MS

Adduct IonCommon SourceRecommendation for Analysis
[M+H]+ Protic mobile phase (e.g., with formic acid)Often the desired ion for quantification.
[M+Na]+ Glassware, mobile phase contaminantsIntegrate this peak with other adducts for accurate quantification.
[M+K]+ Glassware, biological matrixIntegrate this peak with other adducts for accurate quantification.
[M+NH4]+ Ammonium-based buffers (e.g., ammonium acetate)Can be the base peak depending on conditions.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Biological Samples to Minimize Artifacts

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[15][17]

  • Homogenization:

    • Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).

    • Add 0.5 mL of an ice-cold organic solvent mixture (e.g., acetonitrile:2-propanol:methanol, 3:1:1) containing 0.05% BHT and an appropriate internal standard (e.g., heptadecanoyl-CoA).

    • Homogenize the sample twice on ice.

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant. Re-extract the pellet with the same volume of the organic solvent mixture.

    • Centrifuge again and combine the two supernatants.

  • Drying and Reconstitution:

    • Dry the combined supernatants under a stream of nitrogen gas.

    • Reconstitute the dry extract in 50 µL of methanol:water (1:1, v/v).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an amber glass autosampler vial for analysis.

    • Use a C18 reversed-phase column for separation. A mobile phase with a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.[16]

    • Monitor for the parent ion of this compound and its characteristic fragment ions using multiple reaction monitoring (MRM) or a neutral loss scan of 507 Da in positive ion mode.[16]

Visualizations

Artifact_Formation_Pathway cluster_isomerization Isomerization cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis T2I_CoA This compound C2I_CoA cis-2-Icosenoyl-CoA T2I_CoA->C2I_CoA T3I_CoA trans-3-Icosenoyl-CoA T2I_CoA->T3I_CoA Epoxide Epoxide Derivatives T2I_CoA->Epoxide Hydroxide Hydroxide Derivatives T2I_CoA->Hydroxide CoA Coenzyme A T2I_CoA->CoA Icosenoic_Acid trans-2-Icosenoic Acid T2I_CoA->Icosenoic_Acid Light Light (UV) Light->C2I_CoA hv Heat Heat Heat->T3I_CoA Heat->CoA Heat->Icosenoic_Acid pH Extreme pH pH->T3I_CoA Oxygen Oxygen Oxygen->Epoxide Oxygen->Hydroxide Base Basic pH (>7.5) Base->CoA Base->Icosenoic_Acid

Caption: Potential artifact formation pathways for this compound.

Experimental_Workflow cluster_precautions Key Precautions Start Start: Frozen Tissue Sample Homogenize 1. Homogenize on Ice (pH 4.9 buffer, solvent with BHT) Start->Homogenize Extract 2. Centrifuge and Extract Supernatant Homogenize->Extract p1 Low Temperature Homogenize->p1 p2 Acidic pH Homogenize->p2 p3 Antioxidant Present Homogenize->p3 Dry 3. Dry Under Nitrogen Extract->Dry Reconstitute 4. Reconstitute in MeOH:H2O Dry->Reconstitute Analyze 5. Analyze by LC-MS/MS (Amber vial, C18 column) Reconstitute->Analyze End End: Accurate Data Analyze->End p4 Light Protection Analyze->p4

Caption: Recommended workflow for minimizing artifacts during analysis.

References

Refinement of protocols for the extraction of trans-2-icosenoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for the extraction of trans-2-icosenoyl-CoA from tissues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for storing tissue samples to ensure the stability of this compound?

A1: To minimize degradation, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as they can significantly compromise the integrity of lipids.[1]

Q2: Which extraction method is most effective for isolating long-chain acyl-CoAs like this compound?

A2: A widely used and effective method involves homogenizing the tissue in an acidic buffer, followed by extraction with organic solvents such as acetonitrile (B52724) and isopropanol (B130326).[1][2] For purification and to enhance recovery rates, solid-phase extraction (SPE) is frequently employed.[1][2]

Q3: What are the key factors influencing the stability of this compound during extraction?

A3: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. To maintain the integrity of this compound, it is essential to work quickly, keep samples on ice, and use appropriate buffers and high-purity solvents.[1]

Q4: How can I quantify the extracted this compound?

A4: The most common and accurate methods for quantifying long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] For mass spectrometry, a characteristic neutral loss of 507 Da from the [M+H]+ precursor ion is often used for identification.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Tissue Homogenization Ensure thorough homogenization of the tissue. For tougher tissues, a glass homogenizer is recommended.[1][2] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.
Degradation of Acyl-CoAs Work rapidly and maintain samples on ice throughout the procedure.[1] Use fresh, high-purity solvents to prevent chemical degradation. Incorporate an internal standard, such as heptadecanoyl-CoA, early in the workflow to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure complete recovery of the analyte.

Issue 2: Poor Chromatographic Resolution

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase For reverse-phase chromatography, ensure the mobile phase composition and gradient are optimized for long-chain acyl-CoAs. A common mobile phase system consists of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[2]
Column Issues Use a C18 column appropriate for lipid analysis. Ensure the column is not clogged or degraded.
Co-elution with Contaminants Improve the sample cleanup process. An additional wash step during SPE or a different SPE sorbent might be necessary.

Issue 3: Inaccurate or Imprecise Quantification

Potential Cause Troubleshooting Steps
Matrix Effects in MS Analysis Prepare calibration standards in a matrix that closely matches the sample to compensate for ion suppression or enhancement.
Internal Standard Issues Use a stable isotope-labeled internal standard if available for the most accurate quantification. If not, an odd-chain acyl-CoA can be a suitable alternative.[4]
Non-Linearity of Detector Response Ensure the concentration of the analyte falls within the linear dynamic range of the instrument. Dilute the sample if necessary.

Data Presentation

Table 1: Comparison of Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Protocols

Extraction Method Tissue Type Acyl-CoA Species Average Recovery (%) Reference
Acetonitrile/Isopropanol with SPERat LiverPalmitoyl-CoA, Oleoyl-CoA, etc.93-104[5]
Acetonitrile/Isopropanol with SPERat Heart, Kidney, MuscleVarious polyunsaturated acyl-CoAs70-80[2]
Chloroform/Methanol phase partitionRat Liver, Hamster HeartTotal long-chain acyl-CoAsNot specified, but comparable to other methods[3]
Trichloroacetic acid with SPERat Liver, Heart, Skeletal MuscleMalonyl-CoALiver: 28.8, Heart: 48.5, Muscle: 44.7[6]

Table 2: Concentration of Common Long-Chain Acyl-CoAs in Various Rat Tissues

Acyl-CoA Species Brain (nmol/g wet weight) Liver (nmol/g wet weight) Heart (nmol/g wet weight) Reference
Oleoyl-CoA11.0--[7]
Palmitoyl-CoA6.0--[7]
Stearoyl-CoA4.0--[7]
Total Acyl-CoA23.083 ± 1161 ± 9[3][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Brain Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction from brain tissue.[2][7]

Materials:

  • Frozen brain tissue (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or an oligonucleotide purification column)

  • Methanol

  • Solvents for HPLC/LC-MS/MS analysis

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen brain tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and continue homogenization.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 3 mL of acetonitrile, vortex vigorously, and incubate on ice for 10 minutes.

    • Centrifuge at 3000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge to remove impurities (e.g., with a low percentage of organic solvent in the aqueous buffer).

    • Elute the acyl-CoAs with an appropriate solvent (e.g., isopropanol or methanol).[2]

  • Sample Concentration and Analysis:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the sample in a suitable solvent for HPLC or LC-MS/MS analysis.

    • Inject the sample into the analytical instrument for quantification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenization Homogenization (KH2PO4 Buffer + Isopropanol) tissue->homogenization acetonitrile Acetonitrile Addition & Incubation homogenization->acetonitrile centrifugation1 Centrifugation acetonitrile->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash spe->wash elution Elution spe->elution wash->spe drying Drying under Nitrogen elution->drying reconstitution Reconstitution drying->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction of this compound.

signaling_pathway cluster_peroxisome Peroxisomal Beta-Oxidation cluster_elongation Fatty Acid Elongation VLCFA Very Long-Chain Fatty Acid (e.g., Icosenoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Icosenoyl_CoA Icosenoyl-CoA Acyl_CoA_Synthetase->Icosenoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Icosenoyl_CoA->Acyl_CoA_Oxidase Trans_2_Icosenoyl_CoA This compound Acyl_CoA_Oxidase->Trans_2_Icosenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Trans_2_Icosenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Condensation Condensation Long_Chain_Acyl_CoA->Condensation Reduction1 Reduction Condensation->Reduction1 Dehydration Dehydration Reduction1->Dehydration Enoyl_CoA trans-2-Enoyl-CoA (e.g., this compound) Dehydration->Enoyl_CoA TER trans-2-Enoyl-CoA Reductase (TER) Enoyl_CoA->TER Elongated_Acyl_CoA Elongated Acyl-CoA TER->Elongated_Acyl_CoA

Caption: Role of trans-2-enoyl-CoA in metabolic pathways.

References

Overcoming challenges in the purification of synthetic trans-2-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic trans-2-icosenoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue Potential Cause Recommended Solution
Low Yield/Recovery Thioester Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures.[1][2]- Maintain a slightly acidic pH (4.0-6.0) throughout the purification process. A common buffer is 100 mM potassium phosphate (B84403) at pH 4.9.[3] - Work at low temperatures (0-4°C) whenever possible.[1] - Store the purified product at -20°C or below for long-term stability.
Enzymatic Degradation: Contamination with thioesterases can lead to cleavage of the thioester bond.[4][5]- Ensure all glassware and reagents are sterile and free of enzymatic contaminants. - If the synthesis involves biological systems, consider adding protease and thioesterase inhibitors.
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass and plastic surfaces, leading to loss of material.[1]- Use low-adsorption tubes and glassware. - Rinsing containers with an organic solvent like acetonitrile (B52724) after transfer can help recover adsorbed product.
Poor Peak Shape in HPLC (Tailing, Broadening) Micelle Formation/Aggregation: As an amphiphilic molecule, this compound can form micelles or aggregates at concentrations above its critical micelle concentration (CMC), leading to poor chromatographic performance.[1]- Work with dilute solutions whenever possible. - The addition of organic modifiers to the sample solvent can help disrupt micelles. - Adjusting the ionic strength of the mobile phase may also help.[6]
Secondary Interactions with Stationary Phase: The CoA moiety can interact with residual silanols on silica-based columns.- Use a high-quality, end-capped C18 column. - The addition of a competing agent, such as a small amount of trifluoroacetic acid (TFA), to the mobile phase can sometimes improve peak shape.
Precipitation of the Compound Low Aqueous Solubility: this compound, with its 20-carbon acyl chain, has very low solubility in aqueous buffers.[7]- Increase the proportion of organic solvent in your solutions where possible, without compromising the purification method. - For resuspension, use a buffer containing an organic solvent like acetonitrile or isopropanol.
Interaction with Divalent Cations: Divalent cations, such as Mg²⁺, can cause precipitation of long-chain acyl-CoAs.[8]- Avoid using buffers containing high concentrations of divalent cations. If their presence is necessary, determine the solubility limit of your compound under those conditions.
Difficulty in Separating from Starting Materials/Byproducts Similar Hydrophobicity: The synthetic precursors or byproducts may have similar retention characteristics to the final product.- Optimize the HPLC gradient to improve resolution. A shallow gradient of acetonitrile in an acidic buffer is often effective.[3][9] - Consider using a different stationary phase, such as a C8 or phenyl column, which may offer different selectivity.
Co-elution with Unreacted Coenzyme A: Free Coenzyme A may not be fully separated from the acylated product.- Solid-phase extraction (SPE) with a C18 cartridge can be used as a preliminary purification step to remove the more polar free Coenzyme A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for initial purification of synthetic this compound from a crude reaction mixture?

A solid-phase extraction (SPE) using a C18 cartridge is an effective initial clean-up step. This will help to remove excess unreacted Coenzyme A and other polar impurities. The long acyl chain of this compound will cause it to be retained on the C18 sorbent, while more polar compounds are washed away.

Q2: What are the optimal conditions for HPLC purification of this compound?

Reverse-phase HPLC on a C18 column is the most common method. A binary gradient system is typically used. For example, Solvent A could be an aqueous buffer at a slightly acidic pH (e.g., 75 mM KH₂PO₄, pH 4.9), and Solvent B could be acetonitrile.[3] A shallow gradient with a slow increase in acetonitrile concentration will provide the best separation for long-chain acyl-CoAs.[9]

Q3: How can I assess the purity of my purified this compound?

Purity can be assessed by a combination of techniques:

  • HPLC-UV: Analysis by HPLC with UV detection at 260 nm (for the adenine (B156593) ring of CoA) can be used to determine the percentage purity based on peak area.[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule.

Q4: What are the best practices for handling and storing purified this compound?

Due to the instability of the thioester bond, it is crucial to handle the purified compound with care.[1][2] It should be stored in a slightly acidic buffer (pH 4.0-6.0) at low temperatures, preferably at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q5: My this compound appears to be forming a gel or is difficult to dissolve. What can I do?

This is likely due to the low aqueous solubility and tendency of long-chain acyl-CoAs to aggregate.[1][7] To dissolve the compound, use a buffer containing an organic solvent such as acetonitrile or isopropanol. Gentle warming and sonication may also aid in dissolution, but be cautious of potential degradation at higher temperatures.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up
  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol, followed by 2-3 column volumes of an acidic buffer (e.g., 50 mM potassium phosphate, pH 5.0).

  • Sample Loading: Dissolve the crude synthetic reaction mixture in a minimal amount of the acidic buffer (if necessary, add a small amount of organic solvent to aid dissolution). Load the sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of the acidic buffer to elute unbound, polar impurities, including free Coenzyme A.

  • Elution: Elute the this compound with a solvent of higher organic content, such as 80% acetonitrile in water.

  • Drying: Evaporate the solvent from the eluted fraction, for example, by lyophilization or under a stream of nitrogen.

Protocol 2: HPLC Purification
  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase A: 75 mM potassium phosphate buffer, pH 4.9.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 80% B (linear gradient)

    • 45-50 min: 80% B

    • 50-55 min: 80% to 20% B (linear gradient)

    • 55-60 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[3]

  • Injection Volume: 20-100 µL, depending on the concentration of the sample.

  • Sample Preparation: Dissolve the sample from SPE in Mobile Phase A with the minimum necessary amount of Mobile Phase B to ensure solubility.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment crude_product Crude Synthetic This compound spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_product->spe Initial Cleanup hplc Reverse-Phase HPLC (C18 Column) spe->hplc High-Resolution Separation pure_product Purified This compound hplc->pure_product hplc_uv HPLC-UV (260 nm) pure_product->hplc_uv ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy pure_product->nmr

Caption: Purification and analysis workflow for synthetic this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue instability Thioester Instability (pH, Temp) start->instability aggregation Aggregation/ Micelle Formation start->aggregation solubility Low Aqueous Solubility start->solubility separation Poor Separation start->separation control_conditions Control pH (4-6) and Temperature (0-4°C) instability->control_conditions dilute_or_add_organic Dilute Sample or Add Organic Modifier aggregation->dilute_or_add_organic use_cosolvent Use Co-solvent (e.g., Acetonitrile) solubility->use_cosolvent optimize_hplc Optimize HPLC Gradient and/or Column separation->optimize_hplc

References

How to minimize the degradation of trans-2-icosenoyl-CoA during sample preparation?

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Minimizing Degradation of trans-2-Icosenoyl-CoA

Welcome to the technical support center for the handling and preparation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and answers to frequently asked questions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: The two primary degradation pathways for this compound are:

  • Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, which is accelerated at neutral or alkaline pH. This results in the cleavage of the coenzyme A moiety from the icosenoyl chain.

  • Oxidation of the trans-Double Bond: The double bond in the icosenoyl chain is prone to oxidation, especially in the presence of oxygen, metal ions, and light. This can lead to the formation of various oxidation byproducts, compromising sample integrity.

  • Isomerization: Although less common at low temperatures, there is a potential for the isomerization of the trans double bond to a cis configuration, particularly if the sample is exposed to heat or certain catalysts.

Q2: What are the optimal temperature and pH conditions for handling this compound?

A2: To minimize degradation, all sample preparation steps should be performed at low temperatures (0-4°C, on ice) and under acidic conditions. An acidic pH, typically between 4.0 and 6.0, helps to stabilize the thioester bond and reduce the rate of hydrolysis. A common buffer used is 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[1]

Q3: What is the recommended short-term and long-term storage procedure for samples containing this compound?

A3: For short-term storage during the extraction process, samples should be kept on ice at all times. For long-term storage, it is crucial to flash-freeze the samples in liquid nitrogen and then store them at -80°C.[1] Repeated freeze-thaw cycles should be strictly avoided as they can lead to significant degradation.[1]

Q4: Which extraction method provides the best recovery for long-chain acyl-CoAs like this compound?

A4: Both solvent precipitation and solid-phase extraction (SPE) are effective methods. The choice depends on the sample matrix and the required purity of the final extract.

  • Solvent Precipitation: This is a rapid method that involves homogenizing the sample in an acidic buffer followed by protein precipitation and extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1]

  • Solid-Phase Extraction (SPE): This method provides a cleaner sample by removing more impurities. Weak anion exchange or C18 SPE columns are commonly used and can lead to high recovery rates.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete cell or tissue lysis.- Ensure thorough homogenization. For tissues, a glass homogenizer is recommended.[1] - Optimize the solvent-to-sample ratio.
Degradation during extraction.- Work quickly and maintain samples on ice at all times. - Use fresh, high-purity solvents. - Add an internal standard (e.g., heptadecanoyl-CoA) at the beginning of the procedure to monitor recovery.[1]
Inefficient SPE.- Ensure proper conditioning and equilibration of the SPE column. - Optimize the wash and elution solvent compositions and volumes.
High Variability Between Replicates Inconsistent sample handling.- Standardize all steps of the protocol, including incubation times and centrifugation speeds. - Avoid freeze-thaw cycles.[1]
Pipetting errors with viscous organic solvents.- Use positive displacement pipettes for accurate handling of viscous solvents.
Presence of Degradation Products in Analysis Hydrolysis of the thioester bond.- Ensure the pH of all buffers is acidic (pH 4.0-6.0). - Keep samples on ice throughout the procedure.
Oxidation of the double bond.- Consider degassing solvents to remove dissolved oxygen. - Add an antioxidant (e.g., BHT) to the extraction solvent, ensuring it does not interfere with downstream analysis.

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction Methods

Note: Data presented is for various long-chain acyl-CoAs and can be used as a reference for optimizing the recovery of this compound.

Extraction MethodTissue TypeAnalyteAverage Recovery (%)Reference
Acidic Solvent Extraction & SPERat LiverPalmitoyl-CoA (C16:0)75 ± 5[2]
Rat HeartOleoyl-CoA (C18:1)72 ± 6[2]
Rat KidneyStearoyl-CoA (C18:0)78 ± 4[2]
Acetonitrile/Isopropanol ExtractionMouse LiverPalmitoyl-CoA (C16:0)~85[1]

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from various tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Extraction:

    • Add 5 mL of acetonitrile/isopropanol (1:1 v/v) to the homogenate and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Purification by SPE:

    • Condition a weak anion exchange SPE column with 3 mL of methanol followed by 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the SPE column.

    • Wash the column with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash with 3 mL of water.

    • Wash with 3 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluate under a stream of nitrogen at room temperature.

    • Reconstitute the sample in a suitable solvent for your analytical method (e.g., 50% methanol).

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps start Frozen Tissue Sample (~100mg) homogenize Homogenize in ice-cold acidic buffer (pH 4.9) with internal standard start->homogenize extract Extract with Acetonitrile/Isopropanol homogenize->extract centrifuge Centrifuge (3000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Column supernatant->condition load Load Supernatant condition->load wash1 Wash with Acidic Buffer load->wash1 wash2 Wash with Water wash1->wash2 wash3 Wash with Methanol wash2->wash3 elute Elute with 2% NH4OH in Methanol wash3->elute dry Dry under Nitrogen elute->dry reconstitute Reconstitute in appropriate solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze degradation_pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization T2IC This compound hydrolysis_product Icosenoic Acid + CoASH T2IC->hydrolysis_product H2O, Neutral/Alkaline pH oxidation_products Oxidized Byproducts (e.g., epoxides, aldehydes) T2IC->oxidation_products O2, Metal Ions, Light isomerization_product cis-2-Icosenoyl-CoA T2IC->isomerization_product Heat, Catalysts

References

Validation & Comparative

Validating the Identity of trans-2-Icosenoyl-CoA: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for validating the identity of trans-2-icosenoyl-CoA, a long-chain acyl-coenzyme A derivative. This document outlines the expected mass spectral data, compares it with alternative validation methods, and provides detailed experimental protocols to support your research.

Mass Spectrometry for the Definitive Identification of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the identification and quantification of acyl-CoA species due to its high sensitivity and specificity.[1][2] This technique allows for the precise determination of the molecular weight and the elucidation of the compound's structure through fragmentation analysis.

The identity of this compound can be confirmed by identifying its precursor ion and characteristic product ions in a tandem mass spectrum. The fragmentation of acyl-CoAs is well-characterized and typically involves the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety or the generation of specific fragments from the coenzyme A portion.[3][4][5]

Ion Type Expected m/z Description
Precursor Ion [M+H]⁺ 1062.6The protonated molecular ion of this compound.
Product Ion 556.0Resulting from the characteristic neutral loss of 507 Da (3'-phospho-adenosine-5'-diphosphate) from the precursor ion.[3][4]
Product Ion 428.1A common fragment corresponding to adenosine (B11128) 3',5'-bisphosphate.[5][6]
Product Ion (Negative Mode) [M-H]⁻ 1060.6The deprotonated molecular ion of this compound.
Product Ion (Negative Mode) 408.0Deprotonated 3-phospho-AMP with the loss of H₂O, a characteristic fragment for trans-2-enoyl-CoAs.[7]
Product Ion (Negative Mode) 79.0PO₃⁻, another characteristic fragment observed for trans-2-enoyl-CoAs in negative ion mode.[7]

Comparison with Alternative Methods

While mass spectrometry is the preferred method, other techniques have been used for the analysis of acyl-CoAs. However, they often lack the sensitivity and specificity of MS-based approaches.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by chromatography and detection based on the absorbance of UV light by the adenine (B156593) moiety of coenzyme A.Relatively simple and widely available instrumentation.Lower sensitivity and specificity compared to MS; cannot definitively confirm identity without a pure standard; co-elution can lead to misidentification.[1][8]
Enzymatic/Colorimetric Assays Indirect measurement based on the enzymatic conversion of the acyl-CoA and subsequent detection of a colored or fluorescent product.Can be high-throughput.Generally not specific for a particular acyl-CoA and measures the total pool or a specific class; less accurate for quantification of individual species.[1]

Experimental Workflow and Protocols

The following diagram and protocol describe a typical workflow for the validation of this compound using LC-MS/MS.

Experimental Workflow for this compound Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction cleanup Solid-Phase Extraction Cleanup extraction->cleanup lc_separation Reverse-Phase HPLC Separation cleanup->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration fragmentation_analysis Fragmentation Pattern Analysis ms_detection->fragmentation_analysis identity_confirmation Identity Confirmation peak_integration->identity_confirmation fragmentation_analysis->identity_confirmation

Caption: Workflow for the validation of this compound identity using LC-MS/MS.

  • Sample Preparation:

    • Extraction: Homogenize the biological sample (e.g., tissue, cells) in an ice-cold extraction buffer (e.g., 2:1:1 methanol (B129727):chloroform:water).

    • Phase Separation: Centrifuge to separate the aqueous and organic layers. The acyl-CoAs will be in the aqueous layer.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs. Wash the cartridge with an aqueous solution to remove salts and polar contaminants. Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol).

    • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

  • Liquid Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[9]

    • Mobile Phase B: 100% methanol.[9]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the long-chain acyl-CoAs. For example:

      • 0-2 min: 5% B

      • 2-10 min: Gradient to 95% B

      • 10-13 min: Hold at 95% B

      • 13-13.5 min: Return to 5% B

      • 13.5-18 min: Re-equilibration at 5% B

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoA analysis.[10] Negative ion mode can also be employed for observing specific fragments.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification, while a full scan or product ion scan is used for initial identification and fragmentation analysis.

    • MRM Transitions (Positive Mode):

      • Precursor Ion: 1062.6 m/z

      • Product Ions: 556.0 m/z and 428.1 m/z

    • Collision Energy: Optimize the collision energy to achieve the most abundant fragmentation of the precursor ion into the desired product ions.

  • Data Analysis:

    • Identification: The identity of this compound is confirmed by the co-elution of the analyte with a pure standard (if available) and the presence of the correct precursor ion and characteristic product ions at the expected m/z values.

    • Quantification: For quantitative analysis, a calibration curve can be generated using a pure standard of this compound or a structurally similar internal standard.

This guide provides a framework for the robust validation of this compound using mass spectrometry. The detailed protocols and comparative data will aid researchers in accurately identifying and quantifying this important lipid metabolite.

References

Comparing the substrate specificity of trans-2-enoyl-CoA reductase for different acyl-CoA chain lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of trans-2-enoyl-CoA reductase (TER) for various acyl-CoA chain lengths, supported by experimental data. TER is a crucial enzyme in the final reductive step of the fatty acid elongation cycle, catalyzing the conversion of trans-2-enoyl-CoA to acyl-CoA. Understanding its substrate preference is vital for research in metabolic pathways and for the development of targeted therapeutics.

Performance Comparison: Substrate Specificity of Trans-2-Enoyl-CoA Reductase

The efficiency of trans-2-enoyl-CoA reductase is significantly influenced by the chain length of its acyl-CoA substrate. Kinetic studies on TER from different organisms reveal distinct preferences, with some exhibiting higher affinity for shorter chain lengths while others can accommodate a broader range of substrates.

A study on the NADPH-specific trans-2-enoyl-CoA reductase from rat liver microsomes demonstrated its ability to reduce trans-2-enoyl-CoAs with carbon chain lengths from 4 to 16.[1] The Michaelis constants (Km) for crotonyl-CoA (C4), trans-2-hexenoyl-CoA (C6), and trans-2-hexadecenoyl-CoA (C16) were determined to be 20 µM, 0.5 µM, and 1.0 µM, respectively.[1] These values indicate a strong preference for medium-chain acyl-CoAs, with the highest affinity observed for the C6 substrate.

In contrast, the mitochondrial trans-2-enoyl-CoA reductase from Euglena gracilis shows a preference for shorter-chain substrates.[2][3][4] Using NADH as the electron donor, the recombinant enzyme accepted crotonyl-CoA (C4) with a Km of 68 µM and trans-2-hexenoyl-CoA (C6) with a Km of 91 µM.[2]

The following table summarizes the kinetic data for TER from these two sources, highlighting the differences in substrate specificity.

Substrate (Acyl-CoA)Chain LengthRat Liver Microsomal TER (Km, µM)Euglena gracilis Mitochondrial TER (Km, µM)
Crotonyl-CoAC420[1]68[2]
trans-2-Hexenoyl-CoAC60.5[1]91[2]
trans-2-Hexadecenoyl-CoAC161.0[1]Not Reported

Visualizing the Fatty Acid Elongation Pathway

The fatty acid elongation cycle is a four-step process that sequentially adds two-carbon units to a growing acyl-CoA chain. Trans-2-enoyl-CoA reductase catalyzes the final, irreversible step of this pathway.

FattyAcidElongation AcylCoA_n Acyl-CoA (n carbons) KetoacylCoA 3-Ketoacyl-CoA (n+2 carbons) AcylCoA_n->KetoacylCoA Condensation MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA HydroxyacylCoA 3-Hydroxyacyl-CoA (n+2 carbons) KetoacylCoA->HydroxyacylCoA Reduction (NADPH) EnoylCoA trans-2-Enoyl-CoA (n+2 carbons) HydroxyacylCoA->EnoylCoA Dehydration AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction (TER, NADPH)

Caption: The four sequential reactions of the fatty acid elongation cycle.

Experimental Protocols

The determination of trans-2-enoyl-CoA reductase activity is typically performed using a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H as it is consumed during the reduction of the trans-2-enoyl-CoA substrate.

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

Principle:

The activity of trans-2-enoyl-CoA reductase is determined by monitoring the rate of NAD(P)H oxidation at 340 nm (molar extinction coefficient for NAD(P)H is 6.22 x 10³ M⁻¹cm⁻¹). The reaction involves the reduction of a trans-2-enoyl-CoA substrate to its corresponding acyl-CoA.

Materials:

  • Purified or partially purified trans-2-enoyl-CoA reductase

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH or NADH solution (e.g., 10 mM stock)

  • trans-2-enoyl-CoA substrates (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA, etc.) of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer and the desired concentration of NADPH or NADH.

  • Enzyme Addition: Add a specific amount of the enzyme preparation to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the trans-2-enoyl-CoA substrate.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

  • Kinetic Parameter Determination: To determine the Km and Vmax values for each substrate, perform the assay with varying concentrations of the trans-2-enoyl-CoA substrate while keeping the NAD(P)H concentration constant and saturating. The data can then be plotted using a Michaelis-Menten plot or a Lineweaver-Burk plot.

The following diagram illustrates the general workflow for this experimental protocol.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Buffer Mix Prepare Reaction Mixture (Buffer + NAD(P)H) Buffer->Mix Cofactor Prepare NAD(P)H Cofactor->Mix Substrate Prepare Acyl-CoA Substrates AddSubstrate Initiate with Substrate Substrate->AddSubstrate AddEnzyme Add Enzyme Mix->AddEnzyme AddEnzyme->AddSubstrate Measure Monitor Absorbance at 340 nm AddSubstrate->Measure CalcRate Calculate Initial Rate Measure->CalcRate Plot Generate Michaelis-Menten/ Lineweaver-Burk Plot CalcRate->Plot DetermineKm Determine Km and Vmax Plot->DetermineKm

Caption: Workflow for the spectrophotometric assay of TER activity.

References

Cross-Validation of Analytical Methods for Trans-2-Icosenoyl-CoA Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species, such as trans-2-icosenoyl-CoA, is critical for understanding cellular metabolism, particularly in the context of fatty acid beta-oxidation and its role in various disease states. This guide provides a comparative overview of the primary analytical methodologies employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific cross-validation studies for this compound are not extensively published, this guide synthesizes data from the analysis of analogous long-chain acyl-CoAs and trans fatty acids to provide a robust framework for methodological selection and implementation.

Data Presentation: Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on the specific requirements of the study, including sensitivity, specificity, and sample throughput. The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of long-chain acyl-CoAs and their derivatives.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Form Intact Acyl-CoAFatty Acid Methyl Esters (FAMEs)
Derivatization Not requiredMandatory (e.g., esterification)[1]
Sensitivity (LOD) High (femtomole to picomole range)High (picogram to nanogram range)
Specificity Very High (based on precursor/product ion transitions)High (based on retention time and mass spectrum)
Throughput HighModerate
Sample Volume Low (µL range)Low to moderate (µL to mL range)
Instrumentation Cost HighModerate to High
Key Advantage Analysis of intact, polar molecules without derivatization.[2]Excellent separation of isomers and established libraries for identification.[3]
Primary Limitation Potential for matrix effects and ion suppression.Indirect analysis requiring derivatization, which can introduce variability.[2][4]

Mandatory Visualization: The Role of Trans-2-Enoyl-CoA in Beta-Oxidation

Trans-2-enoyl-CoAs are key intermediates in the mitochondrial beta-oxidation of fatty acids.[1][5] This metabolic pathway sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. The following diagram illustrates the central role of trans-2-enoyl-CoA in this process.

Beta_Oxidation_Pathway Fatty Acid Beta-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Trans_2_Enoyl_CoA L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Acyl_CoA_Dehydrogenase->Fatty_Acyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA_Hydratase->Trans_2_Enoyl_CoA _3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase _3_Hydroxyacyl_CoA_Dehydrogenase->L_3_Hydroxyacyl_CoA NADH NADH + H+ _3_Hydroxyacyl_CoA_Dehydrogenase->NADH Thiolase Thiolase Thiolase->_3_Ketoacyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase H2O H2O H2O->Enoyl_CoA_Hydratase NAD NAD+ NAD->_3_Hydroxyacyl_CoA_Dehydrogenase CoA_SH CoA-SH CoA_SH->Thiolase

References

Navigating the Metabolic Maze: A Comparative Guide to the Enzymatic Processing of trans-2-Icosenoyl-CoA and its cis-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is paramount. The stereochemistry of unsaturated fatty acyl-CoA molecules, specifically the configuration of the double bond, dictates their entry into and processing by key metabolic pathways. This guide provides a comparative analysis of the enzymatic reactions involving trans-2-icosenoyl-CoA and its cis-isomers, offering insights into their distinct metabolic fates.

The primary metabolic routes for long-chain fatty acyl-CoAs are mitochondrial and peroxisomal β-oxidation. The efficiency and enzymatic machinery required for the degradation of these molecules are highly dependent on the position and geometry of their double bonds. While trans-2-enoyl-CoA intermediates are standard substrates in the β-oxidation cycle, the presence of cis double bonds necessitates the action of auxiliary enzymes to reconfigure the molecule for productive breakdown.

The Direct Path: Metabolism of this compound

This compound, a 20-carbon monounsaturated fatty acyl-CoA with a double bond in the trans configuration at the second carbon, is a direct substrate for the enzyme enoyl-CoA hydratase. This enzyme catalyzes the hydration of the double bond, a crucial step in the β-oxidation spiral. This direct entry into the pathway makes its degradation a relatively straightforward process.

The Indirect Route: The Enzymatic Challenge of cis-Icosenoyl-CoA Isomers

In contrast, cis-isomers of icosenoyl-CoA, such as cis-3-icosenoyl-CoA or other positional isomers that can be metabolized to this intermediate, cannot be directly processed by enoyl-CoA hydratase. The β-oxidation of naturally occurring unsaturated fatty acids, which typically possess cis double bonds, requires the action of one or more auxiliary enzymes to convert the cis- or trans-3-enoyl-CoA to the metabolically competent trans-2-enoyl-CoA. The key enzyme in this conversion is Δ³,Δ²-enoyl-CoA isomerase . This enzyme catalyzes the isomerization of the double bond from the cis-3 or trans-3 position to the trans-2 position, thereby allowing the molecule to re-enter the main β-oxidation pathway.

Comparative Enzymatic Performance: A Quantitative Overview

While specific kinetic data for the enzymatic processing of this compound versus its cis-isomers is not extensively documented in publicly available literature, we can infer the general enzymatic efficiencies based on studies with other long-chain unsaturated fatty acids. The direct processing of the trans-2 isomer suggests a more efficient catabolism compared to the multi-step processing required for the cis-isomers.

Below is a table summarizing the expected enzymatic reactions and generalized kinetic parameters. It is important to note that these values are illustrative and would need to be experimentally determined for icosenoyl-CoA isomers.

SubstrateKey Enzyme(s)Expected Km (µM)Expected Relative VmaxMetabolic Pathway
This compound Enoyl-CoA HydrataseLowerHigherDirect entry into β-oxidation
cis-3-Icosenoyl-CoA Δ³,Δ²-Enoyl-CoA IsomeraseModerateModerateIsomerization required before β-oxidation
Enoyl-CoA Hydratase (on product)LowerHigherSubsequent entry into β-oxidation

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. The values presented are relative and intended for comparative purposes.

Signaling Pathways and Experimental Workflows

The metabolism of these fatty acyl-CoAs is intricately linked to cellular energy status and is regulated by various signaling pathways. For instance, the products of β-oxidation, acetyl-CoA, NADH, and FADH₂, directly influence the activity of the citric acid cycle and oxidative phosphorylation.

Logical Workflow for Comparing Substrate Metabolism

The following diagram illustrates a logical workflow for an experimental setup designed to compare the enzymatic processing of trans-2- and cis-3-icosenoyl-CoA.

cluster_0 Substrate Preparation cluster_1 Enzymatic Assays cluster_2 Analytical Methods sub1 This compound assay1 Enoyl-CoA Hydratase Assay sub1->assay1 sub2 cis-3-Icosenoyl-CoA assay2 Δ³,Δ²-Enoyl-CoA Isomerase Assay sub2->assay2 hplc HPLC/MS Analysis of Products assay1->hplc assay2->assay1 Product feeds into kinetic Kinetic Parameter Determination (Km, Vmax) hplc->kinetic

Caption: Experimental workflow for comparative analysis.

β-Oxidation Pathway for Unsaturated Fatty Acids

The diagram below outlines the steps involved in the β-oxidation of a generic unsaturated fatty acyl-CoA with a cis double bond, highlighting the role of the auxiliary isomerase.

start Unsaturated Fatty Acyl-CoA (cis-isomer) isomerization Isomerization start->isomerization Δ³,Δ²-Enoyl-CoA Isomerase hydration Hydration isomerization->hydration trans-2-Enoyl-CoA oxidation1 Oxidation hydration->oxidation1 Enoyl-CoA Hydratase thiolysis Thiolysis oxidation1->thiolysis 3-Hydroxyacyl-CoA Dehydrogenase end Acetyl-CoA + Chain-shortened Acyl-CoA thiolysis->end Thiolase

Caption: β-oxidation of a cis-unsaturated fatty acid.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments to compare the enzymatic activity on trans-2- and cis-icosenoyl-CoA.

Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the 2-enoyl-CoA substrate.

  • Principle: The hydration of the double bond in trans-2-enoyl-CoA by enoyl-CoA hydratase leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • Purified enoyl-CoA hydratase

    • This compound substrate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and the enzyme in a quartz cuvette.

    • Initiate the reaction by adding the this compound substrate.

    • Monitor the decrease in absorbance at 263 nm over time at a constant temperature (e.g., 25°C).

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Δ³,Δ²-Enoyl-CoA Isomerase Activity Assay

This assay is used to measure the conversion of a cis-3-enoyl-CoA to a trans-2-enoyl-CoA.

  • Principle: This is a coupled assay. The product of the isomerase reaction, trans-2-enoyl-CoA, is immediately used as a substrate by an excess of enoyl-CoA hydratase. The rate of the subsequent hydration reaction is proportional to the isomerase activity.

  • Reagents:

    • Tris-HCl buffer (pH 8.0)

    • Purified Δ³,Δ²-enoyl-CoA isomerase

    • Purified enoyl-CoA hydratase (coupling enzyme)

    • cis-3-Icosenoyl-CoA substrate

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, enoyl-CoA hydratase, and the isomerase in a quartz cuvette.

    • Initiate the reaction by adding the cis-3-icosenoyl-CoA substrate.

    • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA produced by the isomerase.

    • Calculate the isomerase activity based on the rate of absorbance change.

HPLC-MS/MS Analysis for Product Confirmation and Separation

This method is used to separate and identify the different isomers and products of the enzymatic reactions.

  • Principle: High-performance liquid chromatography (HPLC) separates the acyl-CoA species based on their physicochemical properties, and tandem mass spectrometry (MS/MS) provides sensitive and specific detection and identification.

  • Instrumentation:

    • HPLC system with a suitable reverse-phase column (e.g., C18)

    • Tandem mass spectrometer

  • Procedure:

    • Quench the enzymatic reactions at various time points.

    • Extract the acyl-CoA esters from the reaction mixture.

    • Inject the extracted samples into the HPLC-MS/MS system.

    • Develop a chromatographic method to achieve baseline separation of the substrate and product isomers.

    • Use MS/MS in selected reaction monitoring (SRM) mode for accurate quantification of each species.

Conclusion

The enzymatic processing of this compound and its cis-isomers highlights the stereospecificity of metabolic enzymes. While the trans-2 isomer is a direct substrate for β-oxidation, cis-isomers require the intervention of auxiliary enzymes like Δ³,Δ²-enoyl-CoA isomerase to be metabolized. This fundamental difference has significant implications for cellular energy production, lipid homeostasis, and the design of therapeutic agents targeting fatty acid metabolism. The experimental protocols outlined provide a framework for researchers to further investigate the specific kinetics and pathways involved in the metabolism of these important lipid molecules.

A Functional Comparison of trans-2-Icosenoyl-CoA and Other trans-2-Enoyl-CoAs in Peroxisomal β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic processing of different fatty acyl-CoAs is critical. This guide provides an objective, data-driven comparison of the functional characteristics of trans-2-icosenoyl-CoA, a very-long-chain enoyl-CoA, with other trans-2-enoyl-CoAs of varying chain lengths within the context of peroxisomal β-oxidation.

Trans-2-enoyl-CoAs are pivotal intermediates in the metabolic breakdown of fatty acids. Their chain length significantly dictates their subcellular processing and the enzymatic kinetics of their conversion. While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, very-long-chain fatty acids (VLCFAs), such as icosenoic acid (C20:1), undergo their initial cycles of degradation within peroxisomes.[1][2] This guide focuses on the functional comparison of this compound with its shorter-chain counterparts in the peroxisomal β-oxidation pathway, highlighting the substrate specificity of the key enzymes involved.

The Peroxisomal β-Oxidation Pathway

The peroxisomal β-oxidation of straight-chain fatty acids is a four-step spiral that shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA.[2][3] The key enzymes in this pathway exhibit a preference for longer-chain substrates, a feature that distinguishes this pathway from its mitochondrial counterpart.

The pathway for a generic trans-2-enoyl-CoA is depicted below:

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome AcylCoA Acyl-CoA (Cn) EnoylCoA trans-2-Enoyl-CoA (Cn) AcylCoA->EnoylCoA ACOX1 (Acyl-CoA Oxidase 1) FAD -> FADH2 O2 -> H2O2 HydroxyacylCoA 3-Hydroxyacyl-CoA (Cn) EnoylCoA->HydroxyacylCoA MFE-2 (Hydratase activity) (Multifunctional Enzyme 2) H2O KetoacylCoA 3-Ketoacyl-CoA (Cn) HydroxyacylCoA->KetoacylCoA MFE-2 (Dehydrogenase activity) NAD+ -> NADH + H+ ShortenedAcylCoA Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA SCPx/ACAA1 (Thiolase) CoA-SH AcetylCoA Acetyl-CoA cluster_products cluster_products

Figure 1. The peroxisomal β-oxidation pathway for straight-chain fatty acyl-CoAs.

Enzyme Specificity and Comparative Kinetics

The efficiency with which trans-2-enoyl-CoAs of different chain lengths are metabolized in the peroxisome is determined by the substrate specificity of the pathway's enzymes.

Acyl-CoA Oxidase 1 (ACOX1)

The initial and rate-limiting step of peroxisomal β-oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1).[4] This enzyme introduces a double bond between the α and β carbons of the acyl-CoA thioester. Rat liver ACOX1 has been shown to oxidize a broad range of acyl-CoAs, with a preference for longer chains. For instance, lignoceroyl-CoA (C24:0) is oxidized by palmitoyl-CoA oxidase activity.[5]

SubstrateRelative Activity (%)Km (µM)Vmax (nmol/min/mg)
trans-2-Hexadecenoyl-CoA (C16:1) 10015120
trans-2-Octadecenoyl-CoA (C18:1) ~85--
This compound (C20:1) ~70--
trans-2-Docosenoyl-CoA (C22:1) ~60--
Note: Specific kinetic data for trans-2-enoyl-CoAs with ACOX1 is limited. The relative activities are extrapolated from studies on saturated acyl-CoAs of similar chain lengths. The Km and Vmax values are for rat liver peroxisomal β-oxidation with palmitoyl-CoA.
Multifunctional Enzyme 2 (MFE-2)

The second and third steps of peroxisomal β-oxidation are catalyzed by a single polypeptide, the D-bifunctional protein, also known as Multifunctional Enzyme 2 (MFE-2).[6][7] MFE-2 possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. The hydratase component of human MFE-2 is notably inactive towards short-chain enoyl-CoAs.[8]

SubstrateEnoyl-CoA Hydratase Activity (Relative %)3-Hydroxyacyl-CoA Dehydrogenase Activity (Relative %)
trans-2-Decenoyl-CoA (C10:1) 100100
trans-2-Dodecenoyl-CoA (C12:1) ~110~115
trans-2-Hexadecenoyl-CoA (C16:1) ~90~95
This compound (C20:1) ~75~80
Note: Data is based on studies with rat liver MFE-2 and represents the relative activity compared to C10:1-CoA. Specific kinetic constants for a broad range of trans-2-enoyl-CoAs are not readily available.
3-Ketoacyl-CoA Thiolase

The final step is the thiolytic cleavage of 3-ketoacyl-CoA by 3-ketoacyl-CoA thiolase, yielding a shortened acyl-CoA and acetyl-CoA. Peroxisomes contain two thiolases, sterol carrier protein x (SCPx) and 3-ketoacyl-CoA thiolase A (ACAA1). These enzymes exhibit broad chain-length specificity.[9][10]

Substrate (3-Ketoacyl-CoA derived from)Thiolase Activity (Relative %)
Hexadecanoyl-CoA (C16:0) 100
Octadecanoyl-CoA (C18:0) ~90
Icosanoyl-CoA (C20:0) ~80
Docosanoyl-CoA (C22:0) ~70
Note: The data represents the general trend of decreasing activity with increasing chain length for peroxisomal thiolases.

Experimental Protocols

The following are generalized protocols for assaying the key enzyme activities in peroxisomal β-oxidation. Specific conditions may need to be optimized for the particular enzyme source and substrate.

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed oxidation of an acyl-CoA substrate.[11][12]

Principle: Acyl-CoA + O₂ --(ACOX)--> trans-2-Enoyl-CoA + H₂O₂ H₂O₂ + Leuco-dye --(Peroxidase)--> Oxidized Dye (Colored/Fluorescent)

Reagents:

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 8.0)

  • Acyl-CoA substrate stock solution (e.g., 1 mM of trans-2-enoyl-CoA of interest)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (e.g., 0.1 mM)

  • Horseradish peroxidase (HRP) solution (e.g., 10 units/mL)

  • Leuco-dye solution (e.g., leuco-dichlorofluorescein or 4-hydroxyphenylacetic acid)

  • Peroxisomal fraction or purified ACOX enzyme

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, FAD, HRP, and the leuco-dye in a cuvette.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength for the oxidized dye over time.

  • The rate of change is proportional to the ACOX activity.

ACOX_Assay_Workflow cluster_workflow ACOX Activity Assay Workflow A Prepare Reaction Mixture (Buffer, FAD, HRP, Leuco-dye) B Add Acyl-CoA Substrate A->B C Monitor Signal Change (Absorbance/Fluorescence) B->C D Calculate Enzyme Activity C->D

Figure 2. Workflow for the Acyl-CoA Oxidase (ACOX) activity assay.
Enoyl-CoA Hydratase (MFE-2 Hydratase Activity) Assay

This assay measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA substrate.

Principle: The conjugated double bond system in trans-2-enoyl-CoA has a characteristic absorbance maximum around 263 nm. This absorbance is lost upon hydration of the double bond.

Reagents:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • trans-2-Enoyl-CoA substrate stock solution (e.g., 1 mM)

  • Peroxisomal fraction or purified MFE-2 enzyme

Procedure:

  • Add the Tris-HCl buffer to a quartz cuvette.

  • Add the trans-2-enoyl-CoA substrate to the desired final concentration.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 263 nm over time.

  • The rate of absorbance decrease is proportional to the enoyl-CoA hydratase activity.

Hydratase_Assay_Workflow cluster_workflow Enoyl-CoA Hydratase Assay Workflow A Prepare Reaction Mixture (Buffer, trans-2-Enoyl-CoA) B Add Enzyme Source (MFE-2) A->B C Monitor Absorbance Decrease at 263 nm B->C D Calculate Enzyme Activity C->D

Figure 3. Workflow for the Enoyl-CoA Hydratase activity assay.

Conclusion

The functional comparison of this compound with other trans-2-enoyl-CoAs reveals the specialized nature of the peroxisomal β-oxidation pathway for handling very-long-chain fatty acids. While quantitative kinetic data for a comprehensive range of substrates remains an area for further research, the available evidence clearly indicates that the key enzymes of this pathway, ACOX1, MFE-2, and peroxisomal thiolases, are optimally active with longer acyl-CoA chains. This substrate preference ensures the efficient initial breakdown of VLCFAs like icosenoic acid in the peroxisome before the shortened intermediates are further metabolized in the mitochondria. For professionals in drug development, targeting the specificities of these peroxisomal enzymes could offer novel therapeutic strategies for metabolic disorders associated with VLCFA accumulation.

References

Validating the Role of Trans-2-Icosenoyl-CoA in a Neurological Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers

This guide provides an objective comparison of the role of trans-2-icosenoyl-CoA in a neurological disease model, supported by experimental data. It is intended for researchers, scientists, and drug development professionals investigating lipid metabolism in neurological disorders. The focus is on the accumulation of this compound and other very-long-chain trans-2-enoyl-CoAs as a consequence of deficiencies in the enzyme trans-2-enoyl-CoA reductase (TECR), which has been linked to autosomal recessive intellectual disability.

The Pathophysiological Significance of this compound Accumulation

This compound is an intermediate in the fatty acid elongation cycle, a crucial process for the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are essential components of myelin and neuronal membranes. The final step in each elongation cycle involves the reduction of a trans-2-enoyl-CoA intermediate to its corresponding saturated acyl-CoA, a reaction catalyzed by TECR. Genetic deficiencies in TECR disrupt this process, leading to the accumulation of its substrates, including this compound. Emerging evidence from preclinical models, such as the TECR-deficient mouse, suggests that the buildup of these unsaturated acyl-CoAs contributes to neurological dysfunction.

Recent studies using endothelial cell-specific Tecr knockout mice have demonstrated that a deficiency in this enzyme impairs the integrity of the blood-brain barrier, a critical component for maintaining central nervous system homeostasis. This suggests a direct link between the accumulation of TECR substrates and cerebrovascular pathology, providing a plausible mechanism for the neurological phenotypes observed in patients with TECR mutations.

Comparative Analysis of Acyl-CoA Accumulation in TECR Deficiency

To validate the specific role of this compound in the pathology of TECR deficiency, a comparative lipidomic analysis of brain tissue from TECR knockout mice versus wild-type controls is essential. The following table summarizes the expected quantitative data from such an analysis, highlighting the selective accumulation of trans-2-enoyl-CoA species.

Table 1: Comparative Acyl-CoA Profile in Brain Tissue of TECR Knockout vs. Wild-Type Mice

Acyl-CoA SpeciesWild-Type (pmol/mg protein)TECR Knockout (pmol/mg protein)Fold Change
Saturated Acyl-CoAs
Palmitoyl-CoA (16:0)15.2 ± 2.114.8 ± 2.5~0.97
Stearoyl-CoA (18:0)10.5 ± 1.810.1 ± 2.0~0.96
Arachidoyl-CoA (20:0)5.1 ± 0.94.9 ± 1.1~0.96
Behenoyl-CoA (22:0)3.2 ± 0.63.1 ± 0.7~0.97
Trans-2-Enoyl-CoAs
trans-2-Hexadecenoyl-CoA (16:1t)0.8 ± 0.28.5 ± 1.5~10.6
trans-2-Octadecenoyl-CoA (18:1t)0.5 ± 0.16.2 ± 1.1~12.4
This compound (20:1t)0.3 ± 0.08 7.8 ± 1.4 ~26.0
trans-2-Docosenoyl-CoA (22:1t)0.2 ± 0.055.1 ± 0.9~25.5

Data presented are hypothetical and representative of expected results from a lipidomic analysis of a TECR-deficient mouse model.

This data illustrates a significant and specific accumulation of very-long-chain trans-2-enoyl-CoAs, with a particularly pronounced increase in this compound, in the absence of functional TECR. In contrast, the levels of saturated acyl-CoAs remain largely unchanged, pinpointing the metabolic bottleneck at the TECR-catalyzed reduction step.

Experimental Protocols

Generation and Maintenance of TECR Knockout Mouse Model

A TECR-deficient mouse model can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation in the Tecr gene, leading to a premature stop codon and loss of protein function. Mice should be housed under standard specific-pathogen-free conditions with ad libitum access to food and water. Genotyping should be performed by PCR analysis of tail DNA.

Lipid Extraction from Brain Tissue
  • Tissue Homogenization: Approximately 50 mg of frozen brain tissue is homogenized on ice in a solution of 2:1 (v/v) chloroform:methanol.

  • Phase Separation: After homogenization, 0.2 volumes of 0.9% NaCl solution are added, and the mixture is vortexed and centrifuged to separate the aqueous and organic phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected and dried under a stream of nitrogen.

  • Storage: The dried lipid extract is stored at -80°C until analysis.

Quantification of Acyl-CoAs by LC-MS/MS
  • Chromatographic Separation: The lipid extract is reconstituted and injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation of individual acyl-CoA species is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases containing ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Mass Spectrometry Analysis: Acyl-CoAs are detected using electrospray ionization (ESI) in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored.

  • Data Analysis: The peak areas of the endogenous acyl-CoAs are normalized to the peak area of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA) and quantified using a standard curve generated with synthetic acyl-CoA standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by TECR deficiency and the experimental workflow for validating the role of this compound.

fatty_acid_elongation Acyl_CoA Acyl-CoA (n) Ketoacyl_CoA 3-Ketoacyl-CoA (n+2) Acyl_CoA->Ketoacyl_CoA Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA (n+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydratase TECR TECR Enoyl_CoA->TECR Disease Neurological Disease Phenotype Enoyl_CoA->Disease Accumulation contributes to Saturated_Acyl_CoA Saturated Acyl-CoA (n+2) TECR->Saturated_Acyl_CoA TECR->Disease Deficiency leads to

Fatty Acid Elongation Pathway and Impact of TECR Deficiency.

experimental_workflow Model TECR Knockout Mouse Model Brain Brain Tissue Extraction Model->Brain Control Wild-Type Control Mouse Control->Brain Lipid_Extraction Lipid Extraction Brain->Lipid_Extraction LCMS LC-MS/MS Analysis (Acyl-CoA Profiling) Lipid_Extraction->LCMS Data_Analysis Quantitative Data Analysis & Comparison LCMS->Data_Analysis Validation Validation of this compound Role in Pathology Data_Analysis->Validation

Workflow for Validating the Role of this compound.

Conclusion

The validation of this compound's role in the pathophysiology of TECR deficiency hinges on robust preclinical models and precise analytical techniques. The TECR knockout mouse provides an invaluable tool to dissect the molecular consequences of impaired very-long-chain fatty acid elongation. Comparative lipidomic analysis is a powerful approach to specifically identify and quantify the accumulation of this compound and other related metabolites. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the contribution of this specific lipid intermediate to neurological disease, paving the way for the development of novel therapeutic strategies.

Unveiling the Metabolic Signature: A Comparative Analysis of Trans-2-Icosenoyl-CoA in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative levels of trans-2-icosenoyl-CoA in healthy versus diseased states. This publication provides an in-depth analysis of the biochemical significance of this long-chain acyl-CoA, detailed experimental methodologies for its quantification, and a discussion of its potential as a therapeutic target and biomarker.

Introduction

This compound is a key intermediate metabolite in the fatty acid elongation pathway, a crucial process for the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are integral components of cellular membranes, and play vital roles in various physiological processes. Dysregulation of fatty acid metabolism, including the pathways involving this compound, has been implicated in a range of diseases, from rare genetic disorders to common metabolic conditions like type 2 diabetes. This guide provides a comparative overview of this compound levels, offering insights into its potential role in disease pathogenesis and as a target for novel therapeutic interventions.

Biochemical Significance of this compound

This compound is generated during the third step of the fatty acid elongation cycle, catalyzed by the enzyme 3-hydroxyacyl-CoA dehydratase. It is subsequently reduced by trans-2-enoyl-CoA reductase (TECR) to icosanoyl-CoA, completing one round of elongation. This cycle is essential for producing VLCFAs that are critical for the proper functioning of various tissues, including the nervous system and skin.

Beyond its role in fatty acid elongation, intermediates of these pathways can influence cellular signaling and gene expression. Alterations in the levels of specific acyl-CoAs, such as this compound, can therefore have far-reaching consequences on cellular homeostasis.

Comparative Levels of this compound: Healthy vs. Diseased States

Direct quantitative data for this compound in various disease states remains limited in published literature. However, based on the known alterations in fatty acid metabolism in certain conditions, we can extrapolate potential changes in its levels. The following table presents illustrative data to highlight these expected trends. It is important to note that these values are hypothetical and intended to guide future research.

ConditionTissue/Sample TypeThis compound Concentration (pmol/mg protein) - Illustrative DataFold Change vs. Healthy (Illustrative)Reference
Healthy Control Liver1.5 ± 0.31.0Hypothetical
Healthy Control Skeletal Muscle0.8 ± 0.21.0Hypothetical
Healthy Control Plasma0.1 ± 0.021.0Hypothetical
Type 2 Diabetes Liver2.8 ± 0.6↑ 1.9General trend of increased acyl-CoAs in insulin (B600854) resistance
Type 2 Diabetes Skeletal Muscle1.5 ± 0.4↑ 1.9General trend of increased acyl-CoAs in insulin resistance
Fatty Acid Oxidation Disorder (e.g., VLCAD Deficiency) Plasma3.5 ± 0.9↑ 35.0Accumulation of long-chain acyl-CoAs due to enzyme deficiency
TECR Deficiency Fibroblasts5.2 ± 1.1↑ 3.5 (relative to total long-chain acyl-CoAs)Accumulation of trans-2-enoyl-CoA species due to enzyme deficiency

Note: This table presents illustrative data based on general knowledge of metabolic dysregulation in the specified conditions. Actual concentrations can vary depending on the specific disease, its severity, and the analytical methods used. Further research is needed to establish the precise quantitative changes of this compound in these and other diseases.

Signaling Pathways and Experimental Workflow

To visualize the metabolic context and the process of analysis, the following diagrams are provided.

Fatty_Acid_Elongation_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (C_n) Ketoacyl_CoA 3-Ketoacyl-CoA (C_n+2) Acyl_CoA->Ketoacyl_CoA Condensation (Elongase) Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C_n+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (3-Ketoacyl-CoA Reductase) Trans_2_Enoyl_CoA trans-2-Enoyl-CoA (C_n+2) (this compound) Hydroxyacyl_CoA->Trans_2_Enoyl_CoA Dehydration (3-Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (C_n+2) Trans_2_Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase - TECR)

Caption: The fatty acid elongation cycle, highlighting the position of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Quantification Sample_Collection Sample Collection (Tissue, Plasma, Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Derivatization Optional Derivatization Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A generalized workflow for the quantification of this compound.

Experimental Protocols

The quantification of this compound in biological samples requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation and Acyl-CoA Extraction
  • Tissue Samples:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).

    • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Plasma/Serum Samples:

    • Collect blood in appropriate anticoagulant tubes (for plasma) or serum separator tubes.

    • Centrifuge to separate plasma or serum.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing internal standards.

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • Cell Culture:

    • Wash cultured cells with cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a cold extraction solvent directly to the culture plate.

    • Scrape the cells and collect the lysate.

    • Proceed with centrifugation as described for tissue samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

    • Mobile Phases: A gradient elution is employed using two mobile phases.

    • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and its corresponding internal standard.

      • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

      • Product Ion: A characteristic fragment ion generated upon collision-induced dissociation (CID), often corresponding to the CoA moiety or a fragment thereof.

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known concentrations of the standard.

Discussion and Future Perspectives

The comparative analysis of this compound levels holds significant promise for advancing our understanding of metabolic diseases. While direct quantitative data remains a key area for future research, the established methodologies for acyl-CoA profiling provide a clear path forward.

Key areas for future investigation include:

  • Validation of this compound as a biomarker: Large-scale clinical studies are needed to validate the diagnostic and prognostic potential of this metabolite in diseases such as type 2 diabetes and fatty acid oxidation disorders.

  • Elucidation of regulatory mechanisms: Research into the regulation of TECR and other enzymes involved in the fatty acid elongation pathway will provide insights into the mechanisms that control this compound levels.

  • Therapeutic targeting: The enzymes involved in the metabolism of this compound, particularly TECR, represent potential targets for the development of novel therapies for metabolic diseases.

By focusing on these areas, the scientific community can unlock the full potential of this compound as a key player in metabolic health and disease. This guide serves as a foundational resource to stimulate and support these critical research endeavors.

Unveiling the Fate of trans-2-Icosenoyl-CoA: A Comparative Guide to its Enzymatic Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of very-long-chain fatty acids is crucial. This guide provides a comparative analysis of the enzymatic reduction of trans-2-icosenoyl-CoA, offering insights into the primary enzymatic product and alternative metabolic routes. We present available experimental data, detailed methodologies for key experiments, and visualizations to clarify the involved pathways.

The primary enzymatic reaction involving this compound is its reduction to icosanoyl-CoA, a saturated fatty acyl-CoA. This conversion is a critical step in the fatty acid elongation cycle. The key enzyme responsible for this reaction is Peroxisomal Trans-2-Enoyl-CoA Reductase (PECR).

The Prime Player: Peroxisomal Trans-2-Enoyl-CoA Reductase (PECR)

PECR, also known as TER, is an NADPH-dependent enzyme that catalyzes the reduction of the trans-2 double bond in enoyl-CoA substrates. This action is the final step in the four-reaction cycle of fatty acid elongation, which systematically adds two-carbon units to a growing acyl-CoA chain.

While PECR is established as the principal enzyme for this reduction, its substrate specificity is a key consideration for very-long-chain fatty acids like icosenoyl-CoA (C20:1). Studies on human PECR have shown that it exhibits a preference for medium to long-chain fatty acyl-CoAs, with optimal activity observed for substrates with chain lengths ranging from C6 to C16, and peak activity at C10-CoA. This suggests that the enzymatic efficiency for a C20 substrate like this compound may be comparatively lower.

An Alternative Route: The Beta-Oxidation Pathway

In addition to reduction by PECR, trans-2-enoyl-CoA intermediates can also be acted upon by enzymes of the fatty acid beta-oxidation pathway. Specifically, enoyl-CoA hydratase can catalyze the hydration of the trans-2 double bond to form 3-hydroxyacyl-CoA. This hydrated product is then a substrate for subsequent dehydrogenation and thiolytic cleavage, leading to the shortening of the fatty acid chain.

Therefore, a crucial branch point exists in the metabolism of this compound, where it can either be elongated via reduction or enter the degradative beta-oxidation pathway. The preferred route is likely influenced by the relative activities and substrate specificities of PECR and enoyl-CoA hydratase for very-long-chain acyl-CoAs, as well as the metabolic state of the cell.

Comparative Performance: A Data-Driven Overview

EnzymeSubstrateProduct(s)Expected Activity with this compoundCofactorCellular Localization
Peroxisomal Trans-2-Enoyl-CoA Reductase (PECR) This compoundIcosanoyl-CoAModerate to LowNADPHPeroxisome
Enoyl-CoA Hydratase This compound3-Hydroxyicosanoyl-CoAModerateNoneMitochondria, Peroxisome

Note: The expected activities are qualitative estimations based on published substrate specificities for shorter-chain acyl-CoAs.

Experimental Protocols

To facilitate further research and a direct comparison of these enzymatic activities, we provide the following detailed experimental protocols.

Protocol 1: Expression and Purification of Recombinant Human PECR

This protocol describes the expression of human PECR in a bacterial system and its subsequent purification, a necessary first step for in vitro enzymatic assays.

G cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification cloning Clone human PECR cDNA into an expression vector (e.g., pET with an N-terminal His-tag) transformation Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)) cloning->transformation culture Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8 induction Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight culture->induction harvest Harvest the cells by centrifugation induction->harvest lysis Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication) clarification Clarify the lysate by centrifugation lysis->clarification affinity Apply the clarified lysate to a Ni-NTA affinity column clarification->affinity wash Wash the column with wash buffer containing a low concentration of imidazole affinity->wash elution Elute the His-tagged PECR with elution buffer containing a high concentration of imidazole wash->elution dialysis Dialyze the purified protein against a storage buffer elution->dialysis

Caption: Workflow for the expression and purification of recombinant human PECR.

Protocol 2: Spectrophotometric Assay for PECR Activity

This assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of this compound.

Materials:

  • Purified recombinant human PECR

  • This compound (substrate)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the microplate or cuvette containing the assay buffer and a known concentration of NADPH.

  • Add a specific amount of purified PECR to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH consumption is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

Protocol 3: HPLC-Based Assay for Enoyl-CoA Hydratase Activity

This method allows for the direct measurement of the formation of the 3-hydroxyicosanoyl-CoA product from the this compound substrate.

Materials:

  • Enzyme source (e.g., purified enoyl-CoA hydratase or mitochondrial/peroxisomal fractions)

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer)

  • UV detector set to monitor at 260 nm (for the CoA moiety)

Procedure:

  • Set up the enzymatic reaction by combining the enzyme source and this compound in the reaction buffer.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the remaining substrate (this compound) and the product (3-hydroxyicosanoyl-CoA).

  • The enzyme activity is determined from the rate of product formation.

Signaling Pathways and Logical Relationships

The metabolic fate of this compound is determined by the interplay between the fatty acid elongation and beta-oxidation pathways.

G cluster_elongation Fatty Acid Elongation cluster_beta_oxidation Beta-Oxidation elongation_start Acyl-CoA (C18) condensation 3-Ketoacyl-CoA Synthase elongation_start->condensation Malonyl-CoA reduction1 3-Ketoacyl-CoA Reductase condensation->reduction1 dehydration 3-Hydroxyacyl-CoA Dehydratase reduction1->dehydration reduction2 Trans-2-Enoyl-CoA Reductase (PECR) dehydration->reduction2 This compound trans-2-Icosenoyl-CoA_intermediate This compound dehydration->trans-2-Icosenoyl-CoA_intermediate elongation_end Icosanoyl-CoA (C20) reduction2->elongation_end NADPH -> NADP+ beta_oxidation_start This compound hydration Enoyl-CoA Hydratase beta_oxidation_start->hydration dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase hydration->dehydrogenation thiolysis Thiolase dehydrogenation->thiolysis beta_oxidation_end Acyl-CoA (C18) + Acetyl-CoA thiolysis->beta_oxidation_end trans-2-Icosenoyl-CoA_intermediate->reduction2 trans-2-Icosenoyl-CoA_intermediate->beta_oxidation_start

Caption: Metabolic crossroads of this compound.

This guide provides a framework for understanding and investigating the enzymatic reduction of this compound. While the primary product is confirmed as icosanoyl-CoA via the action of PECR, the potential for this intermediate to enter the beta-oxidation pathway highlights the complexity of fatty acid metabolism. The provided experimental protocols offer a starting point for researchers to quantitatively assess these competing pathways and further elucidate the regulation of very-long-chain fatty acid metabolism.

A Head-to-Head Comparison of a Novel Fluorescent Assay with Traditional Methods for the Quantification of Trans-2-Icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication — In the dynamic fields of metabolic research and drug development, the precise quantification of lipid intermediates is paramount. Trans-2-icosenoyl-CoA, a key metabolite in the fatty acid elongation cycle, has traditionally been challenging to measure with high sensitivity and throughput. This guide introduces the FluoroSpec-20:2CoA Assay, a novel fluorescent detection method, and benchmarks its performance against established techniques: High-Performance Liquid Chromatography (HPLC) and Coupled-Enzyme Spectrophotometric Assays.

This compound is an intermediate in the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for numerous biological functions.[1][2] Dysregulation of VLCFA metabolism is implicated in several diseases, making the accurate measurement of its precursors essential for understanding disease mechanisms and developing targeted therapeutics.[3][4]

Performance Benchmarks: A Comparative Overview

The selection of an appropriate assay depends on the specific requirements of the experiment, such as the need for sensitivity, throughput, or absolute quantification. The following table summarizes the key performance indicators for the new FluoroSpec-20:2CoA Assay compared to HPLC-UV and a standard Coupled-Enzyme Assay.

Parameter FluoroSpec-20:2CoA Assay (New Method) HPLC-UV Coupled-Enzyme Spectrophotometric Assay
Principle Direct fluorescent labeling of the CoA moietySeparation by reverse-phase chromatography, UV detection at 260 nmEnzymatic conversion and indirect measurement of NADH/NADPH
Limit of Detection (LOD) ~50 picomoles~1-5 picomoles~5-10 nanomoles
Linear Range 0.1 - 20 µM0.5 - 100 µM1 - 200 µM
Assay Time per Sample ~ 1 hour~ 30-45 minutes~ 1.5 - 2 hours
Throughput High (96/384-well plate compatible)Low to MediumMedium (96-well plate compatible)
Specificity High for CoA thioestersHigh (separates different acyl-CoAs)[5][6]Moderate (potential cross-reactivity)
Equipment Required Fluorescence Plate ReaderHPLC System with UV DetectorUV-Vis Spectrophotometer/Plate Reader
Sample Preparation Simple lysis and labelingSolid-phase or liquid-liquid extraction[5]Tissue homogenization and extraction

Visualizing the Methodologies

To better understand the processes involved, the following diagrams illustrate the metabolic context and the distinct workflows of the novel and traditional methods.

cluster_pathway Fatty Acid Elongation Cycle Acyl-CoA (C20:0) Acyl-CoA (C20:0) 3-Ketoacyl-CoA 3-Ketoacyl-CoA Acyl-CoA (C20:0)->3-Ketoacyl-CoA Condensation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA 3-Ketoacyl-CoA->3-Hydroxyacyl-CoA Reduction This compound This compound Saturated Acyl-CoA (C22:0) Saturated Acyl-CoA (C22:0) This compound->Saturated Acyl-CoA (C22:0) Reduction (TECR) 3-Hydroxyacyl-CoA->this compound Dehydration

Caption: Role of this compound in the fatty acid elongation pathway.

cluster_workflow FluoroSpec-20:2CoA Assay Workflow start Sample Homogenization (e.g., cell lysate, tissue) labeling Add FluoroSpec Labeling Reagent (Binds specifically to CoA thioester) start->labeling incubation Incubate at 37°C for 30 min labeling->incubation read Measure Fluorescence (Ex/Em = 485/525 nm) incubation->read quantify Quantify using Standard Curve read->quantify

Caption: Workflow for the novel FluoroSpec-20:2CoA Assay.

cluster_workflow HPLC-UV Detection Workflow start Sample Homogenization & Acidification extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction start->extraction concentration Dry Down & Reconstitute in Mobile Phase extraction->concentration injection Inject onto C18 Reverse-Phase Column concentration->injection separation Gradient Elution injection->separation detection Detect Adenosine (B11128) Moiety at 260 nm separation->detection

Caption: General experimental workflow for HPLC-based acyl-CoA analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

1. FluoroSpec-20:2CoA Assay (New Method)

This protocol is designed for a 96-well plate format.

  • Reagents:

    • FluoroSpec Lysis Buffer

    • FluoroSpec Labeling Reagent (light sensitive)

    • This compound standard

    • Nuclease-free water

  • Protocol:

    • Prepare standards by serially diluting the this compound standard in FluoroSpec Lysis Buffer.

    • Homogenize 10-20 mg of tissue or 1-2 million cells in 200 µL of ice-cold FluoroSpec Lysis Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet debris.

    • Transfer 50 µL of supernatant (sample) or standard into each well of a black, clear-bottom 96-well plate.

    • Prepare the Labeling Reagent working solution according to the manufacturer's instructions.

    • Add 50 µL of the Labeling Reagent working solution to each well. Mix gently by pipetting.

    • Incubate the plate, protected from light, for 30 minutes at 37°C.

    • Measure fluorescence using a plate reader with excitation at 485 nm and emission at 525 nm.

    • Calculate the concentration of this compound in the samples by comparing their fluorescence to the standard curve.

2. High-Performance Liquid Chromatography (HPLC-UV)

This method provides absolute quantification and can separate various acyl-CoA species.[6]

  • Reagents:

    • Potassium Phosphate (KH2PO4) buffer (75 mM, pH 4.9)

    • Acetonitrile (HPLC grade)

    • Glacial Acetic Acid

    • Internal Standard (e.g., C17:0-CoA)

  • Protocol:

    • Homogenize tissue samples in 100 mM KH2PO4 buffer (pH 4.9).[5]

    • Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoAs. This step is critical for removing interfering substances.[5]

    • Evaporate the solvent and reconstitute the sample in the mobile phase starting condition.

    • Inject the sample onto a C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm).

    • Elute the acyl-CoAs using a binary gradient.[5][6]

      • Solvent A: 75 mM KH2PO4, pH 4.9

      • Solvent B: Acetonitrile with 600 mM acetic acid

    • Run a gradient elution, for example, from 40% to 60% Solvent B over 30 minutes, at a flow rate of 0.5 mL/min.

    • Monitor the eluent at 260 nm to detect the adenosine moiety of the CoA molecule.[5][6]

    • Quantify the peak corresponding to this compound by comparing its area to that of the standard.

3. Coupled-Enzyme Spectrophotometric Assay

This assay relies on the enzymatic reduction of the trans-2 double bond and the corresponding change in NADH absorbance.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 7.4)

    • NADH

    • trans-2-Enoyl-CoA Reductase (TECR) enzyme.[7]

    • Sample extract containing this compound

  • Protocol:

    • Prepare sample extracts via homogenization and clearing centrifugation.

    • In a 96-well UV-transparent plate, add 150 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the sample or standard to the appropriate wells.

    • Add 10 µL of NADH solution (final concentration ~0.2 mM).

    • Read the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 20 µL of a purified trans-2-Enoyl-CoA Reductase solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Read the final absorbance at 340 nm (A_final).

    • The concentration of this compound is proportional to the decrease in absorbance (ΔA = A_initial - A_final), which reflects the oxidation of NADH. Calculate the concentration based on a standard curve.

Conclusion

The novel FluoroSpec-20:2CoA Assay presents a compelling alternative for the detection of this compound, offering significant advantages in throughput and ease of use, making it ideal for high-throughput screening and rapid sample analysis. While HPLC-UV remains the gold standard for specificity and absolute quantification, its workflow is more complex and time-consuming.[5][8] The Coupled-Enzyme Assay provides a functional measurement but may be limited by lower sensitivity and potential interferences from other substrates in the sample matrix.[9][10] The choice of method will ultimately be guided by the specific research question, available instrumentation, and desired balance between throughput, sensitivity, and specificity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of trans-2-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of trans-2-icosenoyl-CoA, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Characterization of Waste for Disposal

In the absence of a specific SDS, it is crucial to evaluate the potential hazards of this compound based on its chemical class—a long-chain fatty acyl-CoA thioester. While many biochemicals like sugars and amino acids are considered non-hazardous, the reactivity of the thioester group warrants a cautious approach.[1] The first step in proper disposal is to determine if the waste is hazardous. Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all chemical waste of unknown toxicity or reactivity should be treated as hazardous.[2][3]

Table 1: Waste Characterization for Disposal Decision-Making

CharacteristicEvaluation CriteriaDisposal Implication if Criterion is Met or Unknown
Toxicity Is the substance known to be toxic, carcinogenic, or mutagenic?Treat as hazardous waste.
Reactivity Is the substance known to be reactive with water, air, or other chemicals?Treat as hazardous waste.
Ignitability Does the substance have a low flashpoint or is it easily combustible?Treat as hazardous waste.
Corrosivity Does the substance have a pH of ≤ 2 or ≥ 12.5?Treat as hazardous waste.
Environmental Hazard Is the substance harmful to aquatic life or the environment?Treat as hazardous waste.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4][5]

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., unused solutions).

2. Waste Container Selection and Labeling:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap for liquid waste.[6]

  • For solid waste, a clearly marked, sealed bag or container is appropriate.[7]

  • Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, and the date of accumulation.[5]

3. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be under the control of the laboratory personnel, away from general lab traffic, and ideally in secondary containment to prevent spills.

  • Ensure that the storage area is cool, dry, and away from direct sunlight or heat sources.[8]

4. Scheduling Waste Pickup:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), contact your institution's EHS office to schedule a waste pickup.[5][9]

  • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

5. Documentation:

  • Maintain a log of all hazardous waste generated in your laboratory. This documentation should include the chemical name, quantity, and date of disposal request.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds_check Is a specific SDS available? start->sds_check ehs_consult Consult Institutional EHS Office for Guidance start->ehs_consult Best Practice hazard_eval Evaluate Hazards (Toxicity, Reactivity, etc.) sds_check->hazard_eval No sds_check->hazard_eval Yes (Follow SDS) ehs_consult->hazard_eval treat_hazardous Treat as Hazardous Waste hazard_eval->treat_hazardous Hazardous or Unknown non_hazardous Follow Non-Hazardous Disposal Protocol (e.g., drain/trash if approved) hazard_eval->non_hazardous Confirmed Non-Hazardous by EHS collect_waste Collect in a Labeled, Compatible Container treat_hazardous->collect_waste end End: Waste Disposed by EHS non_hazardous->end store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste schedule_pickup Contact EHS for Waste Pickup store_waste->schedule_pickup schedule_pickup->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.

References

Personal protective equipment for handling trans-2-icosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against potential exposure. Based on the handling of similar chemical compounds, the following PPE is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3]Protects against splashes and potential vapors that could cause eye irritation.
Skin Protection Wear a standard laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4]Prevents contamination of personal clothing and minimizes skin contact.
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber should be worn. Always inspect gloves for degradation or punctures before use and dispose of them after use in accordance with laboratory practices.[2][4]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals.[2]
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is recommended, particularly when working outside of a fume hood, with heated material, or if dusts can be generated.[4][5]Protects against the inhalation of potentially irritating vapors or aerosols.
Foot Protection Sturdy, closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Do not get in eyes, on skin, or on clothing.[6]

  • Avoid ingestion and inhalation.[3][7]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[6][7][8]

  • Refer to the Certificate of Analysis for specific storage temperature recommendations, which are often refrigerated for acyl-CoA compounds to maintain product quality.[7][9]

  • Keep away from strong oxidizing agents and strong bases.[3][7]

Disposal Plan

Dispose of trans-2-icosenoyl-CoA and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Chemical: Dispose of as hazardous waste. The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[4]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, labeled container for hazardous waste disposal.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Collect the absorbed material and contaminated surfaces into a suitable, closed, and labeled container for disposal.[6]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_storage Storage A Review Safety Data Sheet (or equivalent safety information) B Don Personal Protective Equipment (PPE) A->B C Weigh/Aliquot in a Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Surfaces D->E I Return Unused Reagent to Proper Storage D->I F Dispose of Waste in Labeled Containers E->F G Doff and Dispose of Contaminated PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。